Sedanolide
Description
This compound has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027843 | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6415-59-4, 4567-33-3 | |
| Record name | Sedanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.5 - 35 °C | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Natural Provenance of Sedanolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a naturally occurring phthalide, is a significant bioactive compound recognized for its characteristic aroma and diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, presenting quantitative data on its abundance. It further details experimental protocols for its extraction and analysis and elucidates its biosynthetic origins within the plant kingdom. The information is structured to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Principal Natural Sources of this compound
This compound is predominantly found within the plant family Apiaceae (formerly known as Umbelliferae). Extensive research has identified celery (Apium graveolens) as the most significant natural reservoir of this compound. Other notable sources include lovage (Levisticum officinale) and various species of the Ligusticum genus.
Apium graveolens (Celery)
Celery, in its various forms, is the most well-documented source of this compound. The compound is a key contributor to the vegetable's distinct aroma[1]. Different parts of the celery plant, including seeds, leaves, stalks, and roots, contain this compound, albeit in varying concentrations. Celery seed oil, in particular, is a rich source of this compound and other related phthalides[2][3]. The essential oil content in celery seed is approximately 2-3%, with this compound and other key phthalides comprising 1-3% of this oil[2].
Levisticum officinale (Lovage)
Lovage is another member of the Apiaceae family known to contain this compound. Its flavor profile is often described as being more intense than celery, a characteristic attributed to its phthalide content. While quantitative data for this compound in lovage is less abundant in the literature compared to celery, it is recognized as a source of this and other related phthalides like ligustilide[4].
Ligusticum Species
Several species within the Ligusticum genus, which are prominent in traditional Chinese medicine, have been reported to contain this compound and other phthalides. These include Ligusticum striatum (syn. L. wallichii), commonly known as Chuanxiong, and Ligusticum sinense. These plants are valued for their medicinal properties, which are in part attributed to their phthalide constituents.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and related phthalides can vary significantly based on the plant species, the specific plant part, geographical origin, and the extraction and analytical methods employed. The following tables summarize available quantitative data.
Table 1: Phthalide Content in Apium graveolens (Celery)
| Plant Part | Extraction Method | Analytical Method | Key Phthalides Identified | Reported Content | Reference |
| Seeds | - | - | This compound, 3-n-butylphthalide, Sedanenolide | 1-3% of essential oil | [2] |
| Stalk Oil (Nigerian) | Hydrodistillation/Maceration | GC-MS | 3-n-butylphthalide, this compound, Neocnidilide, Sedanenolide | Total Phthalides: 29.95% | [5] |
| Leaf Oil (Nigerian) | Hydrodistillation/Maceration | GC-MS | Isomeric compounds of Senkyunolide I and Senkyunolides (J & N) | Total Phthalides: 39.8% | [5] |
| Leaves (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 74.6-76.6% of essential oil | [3] |
| Stalks (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 56.8-74.1% of essential oil | [3] |
| Roots (Tunisian) | Hydrodistillation/Maceration | GC-MS | (Z)-3-butylidenephthalide, 3-butyl-4,5-dihydrophthalide | Total Phthalides: 57.7-79.7% of essential oil | [3] |
| Fruit Essential Oil | Headspace Extraction | GC Analysis | This compound | Traces | [4] |
Table 2: Phthalide Content in Other Apiaceae Species
| Plant Species | Plant Part | Extraction Method | Analytical Method | Key Phthalides Identified | Reported Content | Reference |
| Levisticum officinale (Lovage) | Fruit Essential Oil | Headspace Extraction | GC Analysis | cis-Ligustilide | 0.3% | [4] |
| Ligusticum chuanxiong | - | Steam Distillation | HPLC | Z-ligustilide | 2.096% | [6] |
| Angelica sinensis | - | Steam Distillation | HPLC | Z-ligustilide | 1.104% | [6] |
Experimental Protocols
Extraction of this compound from Celery Seeds
The following protocol describes a general methodology for the extraction of this compound and other phthalides from celery seeds for analytical purposes.
Objective: To extract the volatile fraction containing this compound from celery seeds.
Materials and Equipment:
-
Whole celery seeds
-
Grinder or mill
-
Round-bottom flask (500 mL)
-
Clevenger-type apparatus for hydrodistillation
-
Heating mantle
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether (analytical grade)
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Sample Preparation: Grind a known quantity (e.g., 100 g) of celery seeds into a coarse powder.
-
Hydrodistillation:
-
Transfer the ground celery seeds to the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 400 mL).
-
Set up the Clevenger apparatus with the flask, condenser, and collection tube.
-
Heat the flask using the heating mantle to initiate boiling.
-
Continue the distillation for a set period (e.g., 3-4 hours), during which volatile compounds, including this compound, will be vaporized with the steam, condensed, and collected in the collection tube.
-
-
Extraction of Essential Oil:
-
After distillation, carefully separate the oil layer from the aqueous layer in the collection tube.
-
Wash the collected oil with a small volume of a non-polar solvent like dichloromethane or diethyl ether to ensure complete recovery.
-
-
Drying and Concentration:
-
Dry the extracted oil over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried oil to remove the sodium sulfate.
-
If necessary, concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to remove the solvent.
-
-
Storage: Store the resulting essential oil in a sealed vial at 4°C in the dark until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the extracted essential oil.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethyl acetate). Also, prepare a series of standard solutions of authentic this compound of known concentrations for calibration.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC-MS system.
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Data Acquisition: Acquire the chromatograms and mass spectra for both the sample and the standards.
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Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the sample.
Biosynthesis of this compound
The biosynthesis of phthalides, including this compound, in plants is a complex process that is not yet fully elucidated. However, current research suggests that it likely involves the polyketide pathway , possibly with contributions from the shikimate pathway .
Isotopic labeling studies have indicated that the core phthalide structure is derived from the condensation of acetate units, which is characteristic of the polyketide pathway[7]. More recent research in Angelica sinensis, another phthalide-producing plant in the Apiaceae family, has identified several enzymes that may be involved in phthalide biosynthesis. These enzymes are associated with both the shikimate pathway and other related metabolic routes, suggesting a more intricate biosynthetic origin than a simple linear polyketide synthesis[8][9]. The proposed involvement of the shikimate pathway suggests that precursors derived from aromatic amino acids may also play a role in the formation of the phthalide ring system.
References
- 1. Butylphthalide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]
- 8. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Sedanolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a naturally occurring phthalide found predominantly in the essential oil of celery (Apium graveolens), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery, initial isolation, and structural elucidation of this compound and its closely related analogue, sedanenolide. Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive summary of the spectroscopic data that were pivotal in its characterization. Furthermore, this guide elucidates the known signaling pathways modulated by this compound, offering insights into its mechanisms of action. All quantitative data are compiled into structured tables for ease of reference, and key experimental and signaling workflows are visualized using Graphviz diagrams.
Introduction
The quest for novel bioactive compounds from natural sources has led to the discovery of a vast arsenal of molecules with therapeutic potential. Among these, the phthalides, a class of bicyclic lactones, have emerged as promising candidates for drug development. This compound, a member of the tetrahydrophthalide subclass, was first identified as a key flavor and aroma constituent of celery.[1] Subsequent research has revealed its broader biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide traces the scientific journey of this compound from its initial discovery to our current understanding of its molecular interactions.
Historical Discovery and Initial Isolation
The first significant report on the phthalide components of celery essential oil was published by L. F. Bjeldanes and I.-S. Kim in 1977 in The Journal of Organic Chemistry.[2][3] While this seminal work focused on the isolation and characterization of several phthalides, it laid the groundwork for the identification of what is now understood to be a family of related compounds, including this compound and sedanenolide. A subsequent patent application provided detailed spectroscopic data for 3-n-butyl-4,5-dihydrophthalide, also known as sedanenolide, which was isolated from celery seed extract.[4]
The general workflow for the isolation and characterization of this compound from its natural source is depicted in the following diagram.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for the isolation of phthalides from Apium graveolens.[4][5]
Extraction of Crude Phthalides
-
Plant Material: Air-dried and coarsely powdered celery seeds (4 kg) are used as the starting material.
-
Solvent Extraction: The powdered seeds are exhaustively extracted three times with 20% aqueous methanol.
-
Filtration and Concentration: The resulting filtrate is passed through a polypropylene cloth and then concentrated under reduced pressure to yield a thick paste, the crude extract.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between hexane and a polar solvent to separate the nonpolar phthalides into the hexane layer. The hexane layer is then evaporated to yield a dark green, thick paste containing the phthalide-rich fraction.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Column Packing: A glass column (e.g., 75 cm length x 7 cm diameter) is packed with a slurry of silica gel in hexane.
-
Loading: The crude phthalide fraction (approximately 80.5 g) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using silica gel plates and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions with similar TLC profiles are combined.
Final Purification by Gas Chromatography (GC)
For final purification to obtain high-purity this compound, preparative gas chromatography can be employed. The specific conditions, such as the type of column (e.g., packed or capillary with a specific stationary phase) and temperature program, would need to be optimized.
Quantitative Data and Structural Elucidation
The structural elucidation of this compound and its related compounds relies heavily on modern spectroscopic techniques.
Physical and Chromatographic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Purity (GC) | 80.5% (for sedanenolide) | [5] |
| GC Retention Time | 11.360 min (for sedanenolide) | [5] |
Mass Spectrometry Data
The electron impact mass spectrometry (EI-MS) of sedanenolide (3-n-butyl-4,5-dihydrophthalide) shows a molecular ion peak at m/z 192.3.[4] The base peak is observed at m/z 135, corresponding to the dihydrophthalide ion.[5]
| m/z | Putative Fragment |
| 192 | [M]⁺ |
| 163 | [M - C₂H₅]⁺ |
| 135 | [M - C₄H₉]⁺ (Dihydrophthalide ion) |
| 108 | |
| 107 | |
| 79 | |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Table based on data from a patent citing the original work of Bjeldanes and Kim, 1977.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR spectra are crucial for the definitive structural assignment of this compound. The following data corresponds to 3-n-butyl-4,5-dihydrophthalide (sedanenolide).[4]
¹H-NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.2 | d (J=10 Hz) | 1H | H-7 |
| 5.9 | m | 1H | H-6 |
| 4.9 | m | 1H | H-3 |
| 2.45 | m | H-4, H-5 | |
| 1.2-1.8 | m | 6H | H-1', H-2', H-3' |
| 0.9 | t (J=7.2 Hz) | 3H | H-4' |
¹³C-NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 161.4 | C-1 (C=O) |
| 135.0 | C-9 |
| 128.3 | C-6 |
| 124.5 | C-8 |
| 116.8 | C-7 |
| 82.5 | C-3 |
| 31.8 | C-4 |
| 26.7 | C-5 |
| 22.4 | C-1' |
| 13.8 | C-4' |
Signaling Pathways and Mechanism of Action
This compound has been shown to interact with several key signaling pathways, which likely contribute to its observed biological effects.
Activation of the Keap1-Nrf2 Pathway
This compound is a known activator of the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been reported to inhibit the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The precise mechanism of inhibition by this compound (e.g., competitive or non-competitive) requires further investigation.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. This compound has been shown to inhibit the activity of both topoisomerase I and topoisomerase II. Topoisomerase inhibitors can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[6][7] The exact mechanism by which this compound exerts its inhibitory effect on topoisomerases warrants further research.
Conclusion
The discovery and isolation of this compound from celery have paved the way for extensive research into its chemical properties and biological activities. The foundational work in the 1970s, coupled with modern analytical techniques, has provided a solid framework for understanding this intriguing natural product. The elucidation of its interactions with key signaling pathways, such as the Keap1-Nrf2 antioxidant response, and its inhibitory effects on inflammatory and cell proliferation enzymes, underscores its potential as a lead compound in drug discovery. This technical guide serves as a comprehensive resource for researchers aiming to further explore the therapeutic applications of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory Effects of Apium graveolens on Xanthine Oxidase Activity and Serum Uric Acid Levels in Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060013906A1 - Anti-helicobacter activity of celery seed extract - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Sedanolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a naturally occurring phthalide found predominantly in celery and other members of the Apiaceae family, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and a summary of its physicochemical properties. Detailed experimental protocols for the isolation of this compound from natural sources and the chemical synthesis of its various stereoisomers are provided. Furthermore, this guide elucidates the mechanism of action of this compound through the Keap1-Nrf2 signaling pathway and presents a typical experimental workflow for its investigation, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a bicyclic lactone with the systematic IUPAC name 3-Butyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one . Its molecular formula is C₁₂H₁₈O₂ , and it has a molecular weight of 194.27 g/mol .[1] The core structure consists of a tetrahydroisobenzofuranone moiety with a butyl substituent at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| IUPAC Name | 3-Butyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one | [1] |
| CAS Number | 6415-59-4 | [1] |
| Melting Point | 88-89 °C | [2] |
| Boiling Point | 334-335 °C | [2] |
| Appearance | Colorless to pale yellow crystals | [2] |
Stereoisomers of this compound
This compound possesses two chiral centers at the C3 and C3a positions, giving rise to four possible stereoisomers: (3R,3aR), (3R,3aS), (3S,3aR), and (3S,3aS). These stereoisomers can be classified into two pairs of enantiomers and two pairs of diastereomers. The relative stereochemistry of the butyl group at C3 and the hydrogen at C3a determines whether the isomer is cis or trans.
The naturally occurring and most studied stereoisomer is (3S,3aR)-sedanolide , also known as neocnidilide or trans-sedanolide.[3] The sensory properties and biological activities of the different stereoisomers have been found to vary significantly.
Table 2: Stereoisomers of this compound and their Specific Rotation
| Stereoisomer | Configuration | Trivial Name | Specific Rotation [α]D (c, solvent) |
| (3R,3aR)-sedanolide | cis | - | Not available |
| (3S,3aS)-sedanolide | cis | - | Not available |
| (3R,3aS)-sedanolide | trans | - | Not available |
| (3S,3aR)-sedanolide | trans | Neocnidilide | -66° (c=1.1, CH₂Cl₂)[3] |
Experimental Protocols
Isolation of this compound from Celery Seeds
The following protocol is a representative method for the isolation of this compound from celery seeds (Apium graveolens).
Materials and Equipment:
-
Dried celery seeds
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
TLC plates (silica gel G)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction: a. Grind dried celery seeds to a coarse powder. b. Macerate the powdered seeds in methanol at room temperature for 24 hours. c. Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Solvent Partitioning: a. Suspend the crude methanol extract in water. b. Perform liquid-liquid extraction with hexane to remove nonpolar compounds. c. Subsequently, extract the aqueous layer with ethyl acetate. d. Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield a phthalide-enriched extract.
-
Column Chromatography: a. Pack a chromatography column with silica gel slurried in hexane. b. Load the concentrated ethyl acetate extract onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Purification and Characterization: a. Concentrate the combined fractions to obtain purified this compound. b. Further purification can be achieved by recrystallization or preparative HPLC if necessary. c. Characterize the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Chemical Synthesis of this compound Stereoisomers
The asymmetric synthesis of all four stereoisomers of this compound has been achieved, often employing enzymatic resolution to obtain chiral building blocks. A general strategy involves the synthesis of a key bromoalcohol intermediate, which is then resolved into its enantiomers. Subsequent chemical transformations lead to the desired this compound stereoisomers. While the full detailed experimental procedures from the primary literature were not accessible, the general approach is outlined below based on available abstracts.
General Synthetic Strategy:
-
Synthesis of a racemic bromoalcohol precursor. This precursor contains the necessary carbon framework for the this compound molecule.
-
Enzymatic resolution. The racemic bromoalcohol is subjected to enzymatic acylation or hydrolysis, which selectively modifies one enantiomer, allowing for their separation.
-
Inversion of stereochemistry (if necessary). To access all four stereoisomers, the stereochemistry of one of the resolved enantiomers may need to be inverted, for example, via a Mitsunobu reaction.
-
Cyclization and formation of the lactone ring. The chiral bromoalcohol intermediates are then converted to the final this compound stereoisomers through a series of steps that typically involve the formation of the bicyclic lactone structure.
For detailed, step-by-step protocols, researchers are directed to the primary literature, specifically the work of Oguro and Watanabe published in Tetrahedron, 2011, 67(4), 777-781.[3]
Signaling Pathway and Mechanism of Action
This compound has been identified as an activator of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification enzymes. The electrophilic nature of this compound is thought to enable it to react with Keap1, thereby activating the Nrf2 pathway and enhancing the cell's antioxidant capacity.
Experimental Workflow for this compound Research
The investigation of this compound, from its discovery in a natural source to the evaluation of its biological activity, typically follows a structured workflow. This workflow is essential for the systematic identification and characterization of bioactive natural products.
References
The Sedanolide Biosynthesis Pathway in Apium graveolens: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sedanolide, a potent phthalide found in celery (Apium graveolens), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in A. graveolens. It integrates findings from metabolomic, transcriptomic, and isotopic labeling studies to propose a putative pathway involving a polyketide synthase (PKS) and subsequent tailoring enzymes. This document details quantitative data on phthalide accumulation, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the proposed biosynthetic route and associated regulatory networks to facilitate further research and application.
Introduction
Celery (Apium graveolens) is a globally cultivated vegetable known for its distinct aroma and rich phytochemical profile, which includes flavonoids, terpenoids, and a class of compounds known as phthalides.[1] Among these, this compound is a key bioactive molecule responsible for the characteristic celery aroma and possesses a range of therapeutic properties.[2] Phthalides, including this compound and its precursor 3-n-butylphthalide, have demonstrated neuroprotective, anti-inflammatory, and anti-cancer effects, making them attractive targets for pharmaceutical research.[3][4][5]
Recent advances in omics technologies, particularly integrated metabolome and transcriptome analyses of celery seeds at different developmental stages, have begun to shed light on the genetic regulation of phthalide accumulation.[7] This guide synthesizes the current understanding of the this compound biosynthesis pathway, providing researchers and drug development professionals with a detailed technical resource to support further exploration and exploitation of this valuable class of natural products.
The Putative this compound Biosynthesis Pathway
Based on the established principles of polyketide biosynthesis and emerging evidence from transcriptomic studies in A. graveolens, a putative pathway for this compound biosynthesis is proposed. This pathway commences with fatty acid biosynthesis providing the octanoyl-CoA starter unit, followed by chain extension by a Polyketide Synthase (PKS) and subsequent modifications by tailoring enzymes.
Key Enzymatic Steps
-
Starter Unit Biosynthesis: The biosynthesis is initiated with an eight-carbon starter unit, likely octanoyl-CoA, derived from fatty acid synthesis.
-
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) is hypothesized to catalyze the condensation of the octanoyl-CoA starter unit with one molecule of malonyl-CoA. This results in a β-ketoacyl-ACP intermediate.
-
Reductive and Dehydrative Modifications: The β-keto group undergoes a series of modifications, including reduction by a ketoreductase (KR) domain, dehydration by a dehydratase (DH) domain, and further reduction by an enoyl reductase (ER) domain within the PKS multienzyme complex.
-
Lactonization and Release: The modified polyketide chain is then subjected to cyclization through lactonization, likely catalyzed by a thioesterase (TE) domain, to form the phthalide ring structure of 3-n-butylphthalide.
-
Conversion to this compound: 3-n-butylphthalide is then proposed to be converted to this compound through a dehydrogenation reaction, introducing a double bond in the phthalide ring. The specific enzyme catalyzing this step in A. graveolens remains to be identified.
dot graph "Putative_Sedanolide_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes FattyAcid [label="Fatty Acid\nBiosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; OctanoylCoA [label="Octanoyl-CoA\n(Starter Unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MalonylCoA [label="Malonyl-CoA\n(Extender Unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS [label="Polyketide Synthase (PKS)\n(Type I)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Poly-β-ketoacyl-ACP\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="KR, DH, ER Domains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ModifiedChain [label="Modified Acyl Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Lactonization [label="Thioesterase (TE)\nDomain (Lactonization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butylphthalide [label="3-n-Butylphthalide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrogenase [label="Putative\nDehydrogenase", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges FattyAcid -> OctanoylCoA [label="Provides"]; OctanoylCoA -> PKS; MalonylCoA -> PKS; PKS -> Intermediate [label="Condensation"]; Intermediate -> Reduction [label="Modification"]; Reduction -> ModifiedChain; ModifiedChain -> Lactonization [label="Cyclization/\nRelease"]; Lactonization -> Butylphthalide; Butylphthalide -> Dehydrogenase; Dehydrogenase -> this compound [label="Conversion"]; } Caption: A putative biosynthetic pathway for this compound in Apium graveolens.
Genetic Regulation of Phthalide Biosynthesis
While the specific genes encoding the PKS and tailoring enzymes for this compound biosynthesis in A. graveolens have not been functionally characterized, integrated metabolome and transcriptome analyses have identified candidate regulatory genes. A study by Yan et al. (2021) revealed a strong correlation between the accumulation of six phthalides, including this compound, and the expression of 88 differentially expressed transcription factor (TF) genes during celery seed development.[7]
Notably, one myeloblastosis (MYB) transcription factor, exhibiting similarity to the petunia ODORANT1 (ODO1) gene known to regulate volatile benzenoid biosynthesis, was identified as a strong candidate for regulating phthalide metabolism in celery.[7] This suggests a transcriptional control mechanism for the this compound pathway, offering targets for future genetic engineering efforts.
dot graph "Regulatory_Network_of_Phthalide_Biosynthesis" { graph [splines=true, overlap=false, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes MYB_TF [label="MYB Transcription Factor\n(ODORANT1-like)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKS_Gene [label="Putative PKS Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailoring_Enzyme_Genes [label="Putative Tailoring Enzyme Genes\n(Dehydrogenase, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phthalide_Pathway [label="Phthalide Biosynthesis Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound & Other Phthalides", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MYB_TF -> PKS_Gene [label="Regulates Expression"]; MYB_TF -> Tailoring_Enzyme_Genes [label="Regulates Expression"]; PKS_Gene -> Phthalide_Pathway [label="Encodes Key Enzyme"]; Tailoring_Enzyme_Genes -> Phthalide_Pathway [label="Encode Modifying Enzymes"]; Phthalide_Pathway -> this compound [label="Produces"]; } Caption: Proposed regulatory network for phthalide biosynthesis in celery.
Quantitative Analysis of Phthalide Accumulation
The accumulation of this compound and related phthalides is developmentally regulated in A. graveolens. A study on celery seed development provides quantitative data on the dynamic changes in the content of six major phthalides.[7] This information is critical for optimizing harvesting times for maximum yield of target compounds.
Table 1: Quantitative Analysis of Phthalides During Celery Seed Development (µg/g FW)
| Compound | 15 Days After Flowering (DAF) | 25 Days After Flowering (DAF) | 35 Days After Flowering (DAF) |
| 3-n-Butylphthalide | 1.23 ± 0.14 | 3.45 ± 0.21 | 5.67 ± 0.33 |
| This compound | 0.89 ± 0.09 | 2.11 ± 0.15 | 4.32 ± 0.28 |
| Senkyunolide A | 0.56 ± 0.06 | 1.54 ± 0.11 | 3.12 ± 0.19 |
| Z-Ligustilide | 1.54 ± 0.18 | 4.23 ± 0.25 | 7.89 ± 0.41 |
| Neocnidilide | 0.45 ± 0.05 | 1.23 ± 0.09 | 2.56 ± 0.15 |
| 3-Butylidenephthalide | 0.78 ± 0.08 | 2.01 ± 0.13 | 3.98 ± 0.22 |
Data adapted from Yan et al. (2021).[7] Values are presented as mean ± standard deviation.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches. The following are detailed methodologies for key experiments.
Metabolite Extraction and Analysis (GC-MS)
This protocol is adapted from methodologies used for the analysis of volatile compounds in celery.[1][7]
Objective: To extract and quantify this compound and other phthalides from A. graveolens tissues.
Materials:
-
Celery tissue (e.g., seeds, leaves, petioles)
-
Liquid nitrogen
-
Mortar and pestle
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Internal standard (e.g., n-alkane series)
Procedure:
-
Freeze a known weight of fresh celery tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a glass vial and add dichloromethane at a ratio of 10 mL per gram of tissue.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant (dichloromethane extract).
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard for quantitative analysis.
-
Inject 1 µL of the extract into the GC-MS system.
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-550
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.
-
Quantify compounds by comparing their peak areas to that of the internal standard.
RNA Extraction and Transcriptome Analysis (RNA-Seq)
This protocol is based on standard methods for RNA sequencing in plants, as described in studies on celery genomics and transcriptomics.[8][9]
Objective: To identify genes differentially expressed in correlation with this compound accumulation.
Materials:
-
Celery tissue from different developmental stages or treatments
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
Agilent 2100 Bioanalyzer
-
Illumina sequencing platform
Procedure:
-
Harvest celery tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Construct cDNA libraries from high-quality RNA samples (RNA Integrity Number > 8.0).
-
Perform paired-end sequencing on an Illumina platform.
Data Analysis:
-
Filter the raw sequencing reads to remove low-quality reads and adapters.
-
Align the clean reads to the Apium graveolens reference genome.
-
Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Identify differentially expressed genes (DEGs) between samples using software such as DESeq2 or edgeR.
-
Perform functional annotation and pathway enrichment analysis of DEGs using databases like GO and KEGG.
-
Correlate the expression profiles of candidate genes with the metabolomic data for phthalide accumulation.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Sample_Collection [label="Sample Collection\n(e.g., Celery Seeds at\ndifferent DAFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolomics [label="Metabolomics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcriptomics [label="Transcriptomics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_MS [label="Metabolite Extraction\n&\nGC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNA_Seq [label="RNA Extraction\n&\nRNA-Seq", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite_Quantification [label="Phthalide\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; DEG_Analysis [label="Differential Gene\nExpression Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Correlation_Analysis [label="Integrated\nCorrelation Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Putative Pathway\nElucidation and\nRegulatory Network\nConstruction", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample_Collection -> Metabolomics; Sample_Collection -> Transcriptomics; Metabolomics -> GC_MS; Transcriptomics -> RNA_Seq; GC_MS -> Metabolite_Quantification; RNA_Seq -> DEG_Analysis; Metabolite_Quantification -> Correlation_Analysis; DEG_Analysis -> Correlation_Analysis; Correlation_Analysis -> Pathway_Elucidation; } Caption: An integrated workflow for elucidating the this compound biosynthesis pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Apium graveolens is a complex process that is beginning to be unraveled through modern analytical techniques. The pathway is strongly indicated to be of polyketide origin, with transcriptional regulation playing a key role in controlling the accumulation of this compound and other phthalides. While a putative pathway has been proposed, the definitive identification and functional characterization of the specific polyketide synthase and tailoring enzymes involved are critical next steps.
Future research should focus on:
-
Functional genomics: Heterologous expression and in vitro characterization of candidate PKS and tailoring enzyme genes identified through transcriptome analysis to confirm their roles in the pathway.
-
Isotopic labeling studies: The use of ¹³C-labeled precursors in feeding experiments with A. graveolens tissues, followed by NMR or MS analysis of the resulting phthalides, can provide definitive evidence for the biosynthetic intermediates and the sequence of enzymatic reactions.
-
Metabolic engineering: Once the key biosynthetic genes are identified, they can be targeted for overexpression or knockout in celery or heterologous hosts to increase the production of this compound or to create novel phthalide derivatives with enhanced therapeutic properties.
A deeper understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds for the pharmaceutical and nutraceutical industries.
References
- 1. Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomics and Genomics Analysis Uncover the Differentially Expressed Chlorophyll and Carotenoid-Related Genes in Celery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 4. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome Analyses Reveal the Role of Light in Releasing the Morphological Dormancy of Celery Seed by Integrating Plant Hormones, Sugar Metabolism and Endosperm Weakening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Known Biological Activities of Sedanolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide compound first isolated from the seed oil of celery (Apium graveolens) and other members of the Umbelliferae family, has garnered significant attention in recent decades for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its molecular mechanisms of action, relevant signaling pathways, and quantitative efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.
-
Mechanism of Action: this compound inhibits both COX-1 and COX-2 enzymes.[2] This inhibition reduces the production of prostaglandins, which are pro-inflammatory lipid compounds. Additionally, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3][4] In a model of dextran sodium sulfate (DSS)-induced colitis, this compound was found to alleviate inflammation and restore the intestinal barrier.[5] This effect is mediated through the modulation of the intestinal farnesoid X receptor (FXR)-sphingomyelin phosphodiesterase 3 (SMPD3) pathway.[5] By inhibiting this pathway, this compound stimulates the synthesis of ceramide, which in turn alleviates colitis.[5]
Antioxidant Activity
This compound possesses significant antioxidant properties, primarily through the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
-
Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound, as an electrophilic compound, is thought to react with Keap1, leading to the release and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[2][6] This leads to an enhanced cellular defense against oxidative stress by increasing the levels of antioxidant enzymes.[2] Studies have shown that this compound can attenuate hydrogen peroxide (H₂O₂)-induced oxidative damage, reducing both cytosolic and mitochondrial reactive oxygen species (ROS) generation.[2][6]
Anti-Cancer Activity
This compound has been investigated for its anti-cancer potential, with studies demonstrating its ability to induce cell death in cancer cells through autophagy.
-
Mechanism of Action: In human liver cancer cells (J5), this compound has been shown to induce autophagy by modulating the PI3K/p53/NF-κB signaling pathways.[3][4] It downregulates the PI3K-I/Akt/mTOR pathway while upregulating the PI3K-III/Beclin-1/LC3-II pathway, both of which are crucial for the initiation and formation of autophagosomes.[4][6] Furthermore, this compound treatment leads to the upregulation of nuclear p53 and the downregulation of cytosolic p53.[4][6] It also promotes the nuclear translocation of NF-κB, which is involved in regulating the expression of autophagy-related genes.[4][6] Additionally, this compound has been found to inhibit topoisomerase-I and -II activity, enzymes essential for DNA replication and repair in cancer cells.[7]
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects, although this area of research is less established compared to its other activities. Its antioxidant and anti-inflammatory properties likely contribute to its neuroprotective potential.
-
Mechanism of Action: By activating the Nrf2 pathway, this compound can protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[2] Its anti-inflammatory actions, including the inhibition of NF-κB, may also help to mitigate neuroinflammation, another critical component of neurodegeneration.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Assay/Model | Cell Line/System | Parameter | Value | Reference |
| Anti-inflammatory | Cyclooxygenase Inhibition | Not Specified | Inhibition Concentration | 250 pg/ml | [7] |
| Anti-cancer | Topoisomerase-I & -II Inhibition | Not Specified | Inhibition Concentration | 100 µg/ml | [7] |
| Cell Viability (Autophagy Induction) | Human Liver Cancer (J5) | Effective Concentration | 500 µM | [4] | |
| Cytotoxicity | Cell Viability | HepG2 | No significant effect | 7-500 µM (24h) | [8] |
| Cell Viability | CaCo-2 | No significant effect | 7-500 µM (24h) | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Caption: this compound activates the KEAP1-NRF2 pathway to enhance cellular antioxidant defense.
Caption: this compound induces autophagy in cancer cells by modulating PI3K, p53, and NF-κB pathways.
Caption: A typical experimental workflow for analyzing protein expression changes induced by this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the biological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on different cell lines.
-
Methodology:
-
Cells (e.g., HepG2, CaCo-2, J5) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 7-500 µM) or a vehicle control for a defined period (e.g., 24 hours).[8]
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Autophagy Markers (LC3-II)
-
Objective: To detect the induction of autophagy by this compound through the analysis of LC3-I to LC3-II conversion.
-
Methodology:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Total protein is extracted from the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for LC3 (recognizing both LC3-I and LC3-II).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II band relative to the LC3-I band or a loading control (e.g., GAPDH or β-actin) indicates the induction of autophagy.
-
Nrf2 Nuclear Translocation and Activation Assay (Luciferase Reporter Assay)
-
Objective: To quantify the activation of the Nrf2 pathway by this compound.
-
Methodology:
-
Cells (e.g., HepG2) are transiently or stably transfected with a reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase reporter gene.
-
The transfected cells are then treated with various concentrations of this compound or a known Nrf2 activator as a positive control.
-
After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2-ARE signaling pathway.
-
DSS-Induced Colitis Model in Mice
-
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
-
Methodology:
-
Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a defined period (e.g., 5-7 days).
-
Mice are concurrently treated with this compound (administered orally or via another route) or a vehicle control.
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
At the end of the experiment, mice are euthanized, and the colons are collected.
-
Colon length is measured, and tissue samples are taken for histological analysis (to assess inflammation and tissue damage) and for measuring the expression of inflammatory markers (e.g., cytokines) by methods such as qPCR or ELISA.
-
Conclusion
This compound is a promising natural compound with a wide array of biological activities that are of significant interest for drug development. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival highlights its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for further research into the pharmacological properties of this compound and its potential applications in human health. Future studies should focus on elucidating more detailed quantitative efficacy data, such as IC50 values for a broader range of targets, and on conducting preclinical and clinical trials to validate its therapeutic utility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. FXR luciferase assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Antioxidant Prowess of Sedanolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on its core mechanism of action, supported by quantitative cellular data and detailed experimental methodologies. While direct radical scavenging data is not extensively available in the current literature, compelling evidence points to this compound's potent indirect antioxidant effects, primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent against oxidative stress-related pathologies.
Core Mechanism of Action: Nrf2-Mediated Antioxidant Response
The primary mechanism underpinning the antioxidant properties of this compound is the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound, as an electrophilic compound, is proposed to interact with the thiol groups of Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[4] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes.[1][2] This transcriptional activation results in the increased expression of various phase II detoxifying enzymes and antioxidant proteins, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.[1][5]
Figure 1: this compound-induced activation of the Nrf2 signaling pathway.
Quantitative Data on Cellular Antioxidant Effects
The antioxidant efficacy of this compound has been primarily demonstrated in cellular models of oxidative stress. The following table summarizes key quantitative findings from a study by Tabei et al. (2023) using the human hepatoblastoma cell line, HepG2.[1]
| Parameter | Assay | Cell Line | Treatment | Result | Reference |
| ARE Activation | Dual-Luciferase Reporter Assay | HepG2 | 100 µM this compound for 24h | Significant increase in ARE-dependent luciferase activity | [1] |
| Nrf2 Nuclear Translocation | Immunofluorescence & Western Blot | HepG2 | 100 µM this compound for 24h | Increased nuclear localization of Nrf2 | [1] |
| Cytoprotection against H₂O₂ | WST-1 Cell Viability Assay | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant protection against H₂O₂-induced cell death | [1] |
| Membrane Integrity | LDH Release Assay | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction in H₂O₂-induced LDH release | [1] |
| Cytosolic ROS Reduction | DCFH-DA Flow Cytometry | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 4h | Significant attenuation of H₂O₂-induced cytosolic ROS | [1] |
| Mitochondrial ROS Reduction | MitoSOX Red Flow Cytometry | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction of H₂O₂-induced mitochondrial ROS | [1] |
| Apoptosis Inhibition | Annexin V-FITC/EthD-III Staining | HepG2 | Pre-treatment with 100 µM this compound, then 2 mM H₂O₂ for 24h | Significant reduction in H₂O₂-induced apoptotic and necrotic cells | [1] |
Note: The results are described qualitatively as "significant" as the primary data was presented in graphical format. For precise fold-changes and statistical values, please refer to the original publication.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant properties, adapted from Tabei et al. (2023).[1]
Antioxidant Response Element (ARE) Dual-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2-ARE signaling pathway.
-
Cell Seeding: Seed HepG2 cells stably expressing an ARE-driven luciferase reporter construct and a constitutively expressed control luciferase (e.g., ELuc) in a 96-well white, clear-bottom plate.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Bioluminescence Measurement: Record bioluminescence in real-time using a plate reader at 30-minute intervals for up to 72 hours.
-
Data Analysis: Normalize the ARE-luciferase signal to the control luciferase signal at each time point. Express the results as a fold change relative to the vehicle-treated control cells.
Nrf2 Nuclear Translocation by Immunofluorescence
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus.
-
Cell Culture: Seed HepG2 cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 100 µM this compound or vehicle for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: Counterstain the nuclei with a suitable dye (e.g., NucBlue). Mount the coverslips and acquire images using a fluorescence microscope.
Measurement of Intracellular ROS (Cytosolic and Mitochondrial)
This protocol details the quantification of ROS levels within the cell.
-
Cell Seeding: Plate HepG2 cells in a 12-well plate and allow them to attach.
-
Pre-treatment: Treat the cells with this compound or vehicle for 24 hours.
-
Oxidative Stress Induction: Expose the cells to 2 mM H₂O₂ for a specified duration (e.g., 4 hours for cytosolic ROS, 24 hours for mitochondrial ROS).
-
Probe Staining:
-
Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry.
Apoptosis Assay by Annexin V Staining
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed HepG2 cells in a 12-well plate. Pre-treat with this compound for 24 hours, followed by exposure to 2 mM H₂O₂ for another 24 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and a viability dye like Ethidium Homodimer III (EthD-III) for 15 minutes in the dark at room temperature, following the kit manufacturer's protocol.[3][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate the cell populations to quantify the percentage of viable (Annexin V- / EthD-III-), early apoptotic (Annexin V+ / EthD-III-), late apoptotic (Annexin V+ / EthD-III+), and necrotic cells.
Figure 2: General experimental workflow for assessing this compound's antioxidant properties.
Discussion and Future Directions
The available evidence strongly indicates that this compound exerts its antioxidant effects primarily through the upregulation of endogenous antioxidant defense mechanisms via the Nrf2 pathway. This indirect antioxidant activity is particularly relevant for therapeutic applications, as it can provide a more sustained and comprehensive protection against oxidative stress compared to direct radical scavengers.
A notable gap in the current literature is the lack of quantitative data from direct antioxidant assays such as DPPH and ABTS for this compound. Future research should aim to address this to provide a more complete antioxidant profile. Furthermore, while the activation of the Nrf2 pathway is well-established, the precise molecular interactions between this compound and Keap1 warrant further investigation.
For drug development professionals, this compound represents a promising lead compound for conditions associated with chronic oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain inflammatory conditions. Its ability to modulate a key cellular defense pathway makes it an attractive candidate for further preclinical and clinical investigation.
Conclusion
This compound demonstrates significant antioxidant properties, primarily through the activation of the Keap1-Nrf2 signaling pathway, leading to enhanced cellular resistance to oxidative stress. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative cellular data and detailed experimental protocols. While further studies are needed to fully elucidate its direct radical scavenging capabilities, the existing body of research strongly supports the potential of this compound as a therapeutic agent for mitigating oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [mdpi.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Preliminary Studies on the Antitumor Effects of Sedanolide: A Technical Guide
Executive Summary
Sedanolide, a natural phthalide compound predominantly found in celery seed oil, is emerging as a molecule of interest in oncology research. Preliminary in vitro and in vivo studies have demonstrated its potential antitumor activities, which appear to be mediated through the modulation of several critical cellular signaling pathways. This document provides a comprehensive technical overview of the existing research on this compound's anticancer effects, consolidating quantitative data, detailing experimental methodologies, and visualizing the molecular pathways implicated in its mechanism of action. The primary effects observed include the induction of autophagy in liver cancer cells and the enhancement of cellular resistance to oxidative stress, suggesting a multi-faceted approach to tumor inhibition.
Quantitative Data on Antitumor Efficacy
The antitumor effects of this compound have been quantified in both in vitro cell line models and in vivo animal studies. The data highlights dose-dependent effects on cell viability, protein expression, and tumor development. While specific IC50 values for this compound are not extensively documented in the preliminary literature, the available data provides a strong foundation for its anticancer potential. For instance, in HepG2 cells, significant cytotoxicity was not observed in a WST-1 assay at concentrations up to 100 μM, suggesting a higher IC50 value in this specific cell line[1].
Table 1: In Vitro Effects of this compound on Human Liver Cancer (J5) Cells
| Parameter | This compound Concentration | Result (vs. Control) | Source |
| Cell Viability | 100, 250, 500 µM (24h) | Dose-dependent suppression | [2] |
| PI3K-I Protein Level | 250 µM (24h) | ▼ 11% (to 89±7%) | |
| 500 µM (24h) | ▼ 22% (to 78±4%) | ||
| Akt Protein Level | 250 µM (24h) | ▼ 14% (to 86±5%) | |
| 500 µM (24h) | ▼ 38% (to 62±3%) | ||
| mTOR Protein Level | 100 µM (24h) | ▼ 25% (to 75±4%) | |
| 250 µM (24h) | ▼ 35% (to 65±3%) | ||
| 500 µM (24h) | ▼ 47% (to 53±4%) | ||
| Autophagy Induction | 250, 500 µM (24h) | Significant Induction | [3] |
Table 2: In Vivo Effects of this compound in a Mouse Model
| Cancer Model | Treatment Details | Efficacy Outcome | Source |
| Benzo[α]pyrene-induced forestomach cancer | Not specified | ▼ 57% in tumor incidence▼ 83% in tumor multiplicity | [2] |
Experimental Protocols & Methodologies
The following sections detail the methodologies employed in the key experiments to elucidate the antitumor effects of this compound.
Cell Viability and Cytotoxicity Assays
Cell viability is a critical measure of the cytotoxic potential of a compound. The MTT and WST-1 assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Cell Lines: Human liver cancer (J5), Human hepatoblastoma (HepG2).[1][2]
-
Protocol (General):
-
Cell Seeding: Plate cells (e.g., 5x10⁵ cells/mL) in 96-well plates and incubate overnight to allow for adherence.[2]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 µM) for a specified duration (e.g., 24 hours).[2]
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTT, add a solubilization agent to dissolve the formazan crystals. For WST-1, the product is already soluble.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Autophagy Detection Assay (MDC Staining)
Monodansylcadaverine (MDC) is a fluorescent probe that accumulates in autophagic vacuoles, allowing for the detection and quantification of autophagy.
-
Objective: To determine if this compound induces autophagy in cancer cells.
-
Cell Line: Human liver cancer (J5).[2]
-
Protocol:
-
Cell Culture and Treatment: Culture J5 cells (5x10⁵ cells/mL) and treat with this compound (e.g., 0, 100, 250, 500 µM) for 24 hours.[2]
-
Staining: After treatment, wash cells with PBS and incubate with MDC staining solution (e.g., 0.05 mM in PBS) for 10-15 minutes at 37°C in the dark.
-
Washing: Wash cells multiple times with Assay Buffer or PBS to remove excess stain.
-
Analysis: Immediately analyze the cells using fluorescence microscopy. The formation of punctate fluorescent signals within the cytoplasm indicates the presence of autophagosomes.
-
Immunoblotting (Western Blot) Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Objective: To measure the changes in protein expression in key signaling pathways following this compound treatment.
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) on ice.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, mTOR, p53), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
-
Signaling Pathways Modulated by this compound
This compound's antitumor activity is attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival, proliferation, and adaptation.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to the induction of autophagy.[3]
Modulation of the p53 Pathway
The tumor suppressor protein p53 plays a complex role in regulating cell fate, including autophagy. This compound treatment leads to an upregulation of nuclear p53, which promotes the transcription of autophagy-related genes like DRAM.[3]
Activation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor involved in cellular responses to stress and plays a role in autophagy. This compound treatment increases the phosphorylation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of autophagy-related genes.[3]
Activation of the KEAP1-NRF2 Antioxidant Pathway
This compound has been shown to activate the KEAP1-NRF2 pathway, a primary regulator of cellular defense against oxidative stress. It promotes the nuclear translocation of NRF2, which then initiates the transcription of various antioxidant enzymes. This action confers cytoprotective effects against oxidative damage-induced apoptosis.[1]
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses notable antitumor properties. Its mechanism of action is multifaceted, involving the induction of autophagy through the coordinated modulation of the PI3K/Akt/mTOR, p53, and NF-κB pathways, as well as the activation of the NRF2-mediated antioxidant response. These findings present this compound as a promising candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Determining IC50 Values: Establishing precise IC50 values across a broad panel of cancer cell lines is essential for comparative efficacy analysis.
-
In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive animal studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to optimize dosing strategies.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or targeted therapies.
-
Target Identification: Further molecular studies to pinpoint direct binding targets of this compound could uncover novel mechanisms and refine its therapeutic application.
References
- 1. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagy through the PI3K, p53 and NF-κB signaling pathways in human liver cancer cells - Nutrition and Metabolism [nutr-metab-pu.org]
The Intricate Dance of Structure and Activity: A Deep Dive into Sedanolide and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sedanolide, a naturally occurring phthalide found in celery and other members of the Apiaceae family, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, offering valuable insights for the rational design of novel therapeutic agents. This document delves into the quantitative analysis of their biological activities, detailed experimental protocols, and the underlying signaling pathways.
Structure-Activity Relationship: Unraveling the Molecular Blueprint of Efficacy
The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Modifications to the phthalide core, the butyl side chain, and the degree of saturation in the fused ring system can profoundly influence their potency and selectivity.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are often attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). SAR studies have revealed several key features governing this activity. For instance, the stereochemistry of the molecule can play a crucial role.
| Compound | Modification | Anti-inflammatory Activity (NO inhibition, IC50 in μM) | Reference |
| (-)-Sedanolide | Natural enantiomer | Potent | [1] |
| Senkyunolide A | Isomer of this compound | Moderate | [1] |
| Compound 7 | Derivative from Cnidium officinale | 5.1 | [1] |
| Compound 13 | Derivative from Cnidium officinale | 24.5 | [1] |
| Compound 14 | Derivative from Cnidium officinale | 27.8 | [1] |
Note: The specific structures of compounds 7, 13, and 14 from Cnidium officinale would require further detailed chemical analysis from the source for a complete SAR assessment.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines are a promising area of research. SAR studies in this domain are focused on enhancing potency and selectivity towards cancer cells while minimizing toxicity to normal cells. Key structural modifications influencing anticancer activity include the nature and position of substituents on the phthalide ring.
| Compound | Cell Line | Cytotoxic Activity (IC50 in μM) | Reference |
| This compound | Various | Varies | |
| Phthalide Derivative 1 | HCT-15 | 7.94 ± 1.6 | [2] |
| Phthalide Derivative 2 | HCT-15 | 9.24 ± 0.9 | [2] |
| Acyl thiourea derivative of podophyllotoxin (13b) | KBvin | 0.098 | [3] |
| Acyl thiourea derivative of podophyllotoxin (13o) | KBvin | 0.13 | [3] |
Note: The table includes data for related phthalide and podophyllotoxin derivatives to illustrate the potential for SAR in this class of compounds, as direct quantitative data for a wide range of this compound derivatives is limited in the public domain.
Antioxidant Activity
The antioxidant properties of this compound and its analogs are primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
| Compound | Antioxidant Activity (DPPH radical scavenging, IC50 in µg/mL) | Reference |
| This compound | Varies | |
| Isonicotinate 5 | 1.42 ± 0.1 | [2] |
| Isonicotinate 6 | 8.6 ± 0.5 | [2] |
| Isonicotinate 8b | 3.7 ± 1.7 | [2] |
| Ibuprofen (Standard) | 11.2 ± 1.9 | [2] |
Note: The table presents data for isonicotinate derivatives to highlight SAR principles in related heterocyclic compounds with antioxidant activity, given the limited specific data for a broad range of this compound derivatives.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and identifying potential therapeutic targets.
KEAP1-NRF2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant and cytoprotective genes.
Caption: this compound activates the KEAP1-NRF2 antioxidant pathway.
FXR-SMPD3 Signaling Pathway
The Farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in bile acid homeostasis and lipid metabolism. This compound has been found to modulate the intestinal FXR-SMPD3 (Sphingomyelin Phosphodiesterase 3) pathway, which is implicated in inflammatory bowel disease.
Caption: this compound modulates the intestinal FXR-SMPD3 pathway.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to the accurate assessment of the biological activities of this compound and its derivatives. This section provides detailed methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Materials:
-
96-well plates or cuvettes
-
This compound derivatives dissolved in a suitable solvent (e.g., methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the this compound derivatives and the positive control in the chosen solvent.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v). Include a blank control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion
The structure-activity relationship of this compound and its derivatives presents a compelling area of study for the development of new therapeutic agents. By systematically modifying the phthalide scaffold, researchers can optimize the anti-inflammatory, anticancer, and antioxidant properties of these compounds. The elucidation of their mechanisms of action through pathways like KEAP1-NRF2 and FXR-SMPD3 provides a solid foundation for target-based drug design. The standardized experimental protocols outlined in this guide are crucial for generating reliable and comparable data, which will ultimately accelerate the translation of these promising natural products into clinical applications. Further research focusing on the synthesis of diverse libraries of this compound analogs and their comprehensive biological evaluation is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Sedanolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a natural phthalide found in celery seed oil, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, therapeutic potential, and available quantitative data. Detailed experimental methodologies for key assays are presented, and relevant signaling pathways are visualized to facilitate a comprehensive understanding of its molecular interactions. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this compound.
Introduction
This compound is a prominent bioactive compound isolated from the seeds of Apium graveolens (celery). It is recognized for a range of physiological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] The therapeutic mechanisms of this compound are multifaceted, involving multiple molecular targets and signaling pathways.[1] This guide synthesizes the current knowledge on this compound's pharmacology, presenting it in a structured and technically detailed format to support further research and development.
Pharmacodynamics: Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of several key biological pathways. The primary mechanisms identified to date include anti-inflammatory enzyme inhibition, topoisomerase blockade, and activation of antioxidant response pathways.
Anti-inflammatory Activity
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. Specifically, it targets both COX-1 and COX-2.[2] Additionally, in a model of dextran sodium sulfate (DSS)-induced colitis in mice, this compound demonstrated significant anti-inflammatory effects by suppressing inflammation and restoring the epithelial barrier.[3]
Anticancer Activity
The anticancer potential of this compound is linked to its ability to interfere with DNA replication and repair mechanisms in cancer cells. It has been found to block the activity of topoisomerase-I and -II, enzymes essential for relieving torsional stress in DNA during replication and transcription.[2]
Antioxidant Activity
A key mechanism underlying this compound's cytoprotective effects is the activation of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[4][5][6] This pathway is a central regulator of cellular antioxidant responses. This compound promotes the nuclear translocation of NRF2, leading to the upregulation of antioxidant response element (ARE)-dependent genes.[4][6]
Modulation of the FXR-SMPD3 Pathway
In the context of inflammatory bowel disease, this compound has been shown to alleviate colitis by modulating the intestinal farnesoid X receptor (FXR)-sphingomyelin phosphodiesterase 3 (SMPD3) pathway.[3][7] It achieves this by altering the gut microbiota, leading to a decrease in bile salt hydrolase (BSH)-expressing bacteria. This, in turn, increases the ratio of conjugated to unconjugated bile acids, which inhibits the FXR pathway and ultimately leads to the synthesis of protective ceramides.[3][7]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound.
Table 1: Enzyme Inhibitory Activity
| Target Enzyme | Test System | Concentration | Effect | Reference |
| Cyclooxygenase-1 (COX-1) | Not specified | 250 pg/ml | Inhibition | [2] |
| Cyclooxygenase-2 (COX-2) | Not specified | 250 pg/ml | Inhibition | [2] |
| Topoisomerase-I | Not specified | 100 µg/ml | Blockade | [2] |
| Topoisomerase-II | Not specified | 100 µg/ml | Blockade | [2] |
Note: Specific IC50 values for enzyme inhibition by this compound are not yet widely reported in the available literature.
Table 2: In Vivo Efficacy in DSS-Induced Colitis Model
| Animal Model | Treatment Dose | Key Findings | Reference |
| C57BL/6 Mice | 20 mg/kg | Significantly increased body weight, decreased Disease Activity Index (DAI) score, and increased colon length compared to DSS-treated controls. | [3] |
Pharmacokinetics
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited in the publicly available literature. Further research is required to fully characterize its pharmacokinetic profile.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow related to this compound's pharmacological activity.
Caption: this compound activation of the KEAP1-NRF2 signaling pathway.
Caption: this compound's modulation of the intestinal FXR-SMPD3 pathway.
Caption: A generalized experimental workflow for studying this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
DSS-Induced Colitis in Mice
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water (typically 2.5-3% w/v) for a period of 5-7 days.[8]
-
Treatment: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 20 mg/kg) during the DSS treatment period.[3]
-
Parameters Measured:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.[8]
-
Body Weight: Monitored daily.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).[8]
-
Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammatory cell infiltration, and epithelial barrier integrity.[8]
-
Gene Expression Analysis: Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue can be quantified using RT-qPCR.
-
KEAP1-NRF2 Pathway Activation Assay
-
Objective: To determine if this compound activates the NRF2 antioxidant response pathway.
-
Cell Line: Human hepatoma cell line HepG2 is commonly used.[4]
-
Methodology:
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. For reporter assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of ARE-dependent transcription.
-
Nuclear Translocation Analysis: To confirm NRF2 activation, the nuclear translocation of NRF2 can be visualized using immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.
-
Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound.
-
Cell Lines: HepG2 (human liver cancer) and Caco-2 (human colorectal adenocarcinoma) cells are often used.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are exposed to a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to untreated controls.[5]
-
Conclusion and Future Directions
This compound from celery seed oil presents a compelling profile as a multi-target therapeutic agent with potential applications in inflammatory diseases, cancer, and conditions associated with oxidative stress. While the existing research has elucidated several key mechanisms of action, further studies are required to fully understand its pharmacological profile. Specifically, there is a critical need for:
-
Detailed Pharmacokinetic (ADME) Studies: To understand its absorption, distribution, metabolism, and excretion profile, which is essential for determining appropriate dosing and predicting potential drug-drug interactions.
-
Quantitative Bioactivity Data: Establishing precise IC50 values for its enzymatic targets will provide a clearer picture of its potency and selectivity.
-
In-depth In Vivo Efficacy Studies: Expanding in vivo studies to other disease models will help to broaden its therapeutic potential.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Sedanolide: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Phthalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sedanolide, a natural phthalide primarily isolated from the seed oil of plants from the Umbelliferae family, such as celery (Apium graveolens), has garnered significant attention for its diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, relevant signaling pathways, and key experimental findings. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Extraction and Purification
The isolation of this compound from its natural sources is a critical first step in its study and potential therapeutic development. Supercritical Fluid Extraction (SFE) has emerged as an environmentally friendly and efficient method for this purpose.
Experimental Protocol: Supercritical Fluid Extraction (SFE) of this compound from Celery Seeds
This protocol is based on established methods for SFE of celery seeds, which yield a high concentration of this compound.
1. Sample Preparation:
-
Grinding: Mill celery seeds to a fine powder to increase the surface area for extraction.
-
Drying: Dry the ground seeds to a low moisture content, typically by lyophilization or oven drying at 40-50°C, to enhance extraction efficiency.
2. Supercritical Fluid Extraction:
-
Apparatus: A laboratory-scale SFE system.
-
Solvent: Supercritical carbon dioxide (SC-CO₂).
-
Procedure:
-
Load the dried, ground celery seeds into the extractor vessel.
-
Set the extraction temperature (e.g., 40°C) and pressure (e.g., 10-30 MPa).
-
Introduce a constant flow of SC-CO₂ (e.g., 0.3 kg/h ) through the vessel.
-
The SC-CO₂ containing the extracted compounds is then passed into a separator vessel.
-
In the separator, reduce the pressure to allow the CO₂ to return to a gaseous state, causing the this compound-rich extract to precipitate.
-
Collect the extract from the separator.
-
3. Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is commonly used.
-
Procedure:
-
Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude SFE extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradually increasing polarity gradient of the mobile phase (increasing the proportion of ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound.
-
Therapeutic Potential and Mechanisms of Action
This compound exhibits a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Its therapeutic mechanisms often involve the modulation of multiple signaling pathways.[1]
Anti-Inflammatory and Antioxidant Activity
This compound has demonstrated significant anti-inflammatory and antioxidant properties. It can inhibit cyclooxygenases (COX-1 and COX-2) at a concentration of 250 pg/ml.[2] Its antioxidant effects are partly mediated through the activation of the Keap1-Nrf2 signaling pathway.
Signaling Pathway: KEAP1-NRF2 Activation by this compound
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Figure 1: this compound activates the KEAP1-NRF2 antioxidant pathway.
Anticancer Activity
This compound has been shown to induce autophagy in human liver cancer cells, leading to cell death.[3] This process is mediated through the PI3K, p53, and NF-κB signaling pathways.[3] Additionally, it can block topoisomerase-I and -II activity at a concentration of 100 µg/ml.[2]
Signaling Pathway: this compound-Induced Autophagy in Cancer Cells
This compound can trigger autophagy in cancer cells through a complex interplay of signaling molecules, ultimately leading to programmed cell death.
Figure 2: Signaling pathways involved in this compound-induced autophagy.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties, which are often linked to its antioxidant and anti-inflammatory activities. These properties are crucial in combating the oxidative stress and neuroinflammation that are hallmarks of many neurodegenerative diseases.
Treatment of Inflammatory Bowel Disease (IBD)
In a mouse model of dextran sodium sulfate (DSS)-induced colitis, this compound was shown to alleviate symptoms by modulating the intestinal FXR-SMPD3 pathway.[4] This modulation reshapes the gut microbiota and influences bile acid composition, leading to a reduction in inflammation and restoration of the intestinal barrier.[4]
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line | Concentration | Effect |
| Anti-inflammatory | - | 250 pg/ml | Inhibition of COX-1 and COX-2[2] |
| Anticancer | - | 100 µg/ml | Inhibition of Topoisomerase-I and -II[2] |
| Autophagy Induction | J5 (Human Liver Cancer) | 250 and 500 µM | Induces autophagy leading to cell death[3] |
| Cytotoxicity | HepG2 and CaCo-2 | 7-500 µM | No effect on viability after 24h exposure[5] |
| DNA Damage | HepG2 | 500 µM | Significant increase in DNA strand breaks after 24h[5] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dosage | Effect |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | Mouse | 20 mg/kg | Alleviated colitis symptoms, reduced inflammation, and restored intestinal barrier function[4] |
Table 3: Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| A549 | Lung Carcinoma | Data not publicly available |
| HCT116 | Colon Carcinoma | Data not publicly available |
| MCF-7 | Breast Adenocarcinoma | Data not publicly available |
Note: Despite extensive searches, specific IC50 values for this compound in these common cancer cell lines were not found in the publicly available literature.
Table 4: Acute Toxicity of this compound
| Test | Animal Model | LD50 Value |
| Acute Oral Toxicity | Rat/Mouse | Data not publicly available |
Note: No publicly available data was found for the LD50 of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the therapeutic potential of this compound. These protocols would require optimization for specific experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and viability.
Figure 3: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-1000 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blot for NRF2 Activation
This protocol is used to detect the translocation of NRF2 to the nucleus upon treatment with this compound.
Protocol:
-
Cell Treatment: Culture cells (e.g., HepG2) and treat with this compound at the desired concentration and time points.
-
Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NRF2 overnight at 4°C. Also, use antibodies for loading controls (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of NRF2 in the cytoplasm and nucleus.
Comet Assay for DNA Damage
This assay is used to assess DNA strand breaks in cells treated with this compound.
Protocol:
-
Cell Treatment: Treat cells (e.g., HepG2) with this compound at various concentrations.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Conclusion
This compound is a promising natural compound with a wide array of therapeutic properties. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival highlights its potential for the development of novel therapies. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy and safety in preclinical and clinical studies, and determine its full therapeutic potential. The lack of publicly available data on its cytotoxicity in key cancer cell lines and its acute toxicity profile underscores the need for further investigation in these areas.
References
Inhibition of Cyclooxygenases by Sedanolide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered attention for its diverse biological activities, including its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. While direct quantitative data on the inhibition of COX-1 and COX-2 by this compound is not extensively available in peer-reviewed literature, this document outlines the established mechanisms of COX inhibition, presents standardized experimental protocols for assessing such inhibition, and provides a framework for the evaluation of this compound as a potential COX inhibitor.
Introduction to this compound and its Anti-Inflammatory Potential
The Cyclooxygenase (COX) Pathway in Inflammation
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, fever, swelling, and redness.
The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.
Quantitative Analysis of COX Inhibition by this compound
The potency of a compound as a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
As of the date of this publication, specific IC50 values for the inhibition of COX-1 and COX-2 by this compound have not been reported in the accessible scientific literature. The following table is provided as a template for presenting such data once it becomes available through experimental investigation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Reference) | ~13 | ~344 | ~0.04 |
Note: Reference values for Celecoxib and Ibuprofen are approximate and can vary depending on the specific assay conditions.
Experimental Protocol for In Vitro Cyclooxygenase Inhibition Assay
The following is a generalized protocol for determining the IC50 values of a test compound, such as this compound, for COX-1 and COX-2. This protocol is based on commercially available assay kits and common laboratory practices.
4.1. Materials and Reagents
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
4.2. Assay Procedure
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, probe, and heme in the reaction buffer.
-
Plate Setup: To each well of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound (or reference inhibitors) to the designated wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the COX enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Other Anti-Inflammatory Mechanisms of this compound
Recent research has begun to uncover other signaling pathways through which this compound may exert its anti-inflammatory effects, independent of or in concert with COX inhibition. These include:
-
FXR-SMPD3 Pathway: this compound has been shown to modulate the farnesoid X receptor (FXR) pathway in the intestine, which plays a role in regulating inflammation.
-
KEAP1-NRF2 Pathway: this compound can activate the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3] NRF2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory properties. While its mechanism of action is suggested to involve the inhibition of cyclooxygenase enzymes, a critical gap exists in the scientific literature regarding the specific quantitative potency (IC50 values) of this inhibition. The experimental protocols and frameworks provided in this guide are intended to facilitate further research into the precise molecular interactions between this compound and the COX enzymes. Future studies should focus on determining the IC50 values for this compound against COX-1 and COX-2 to fully characterize its potential as a selective or non-selective COX inhibitor. Furthermore, elucidating the interplay between its COX-inhibitory activity and its effects on other anti-inflammatory pathways, such as NRF2 activation, will provide a more complete understanding of its therapeutic potential. Such data will be invaluable for the drug development community in assessing the viability of this compound as a lead compound for novel anti-inflammatory therapies.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Sedanolide
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Sedanolide using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and active pharmaceutical ingredients.
Introduction
This compound is a natural phthalide found in celery (Apium graveolens) and other plants of the Apiaceae family. It is known for its characteristic aroma and various biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, formulation development, and pharmacokinetic studies. This application note details a robust RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70-90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12.5 minutes[1] |
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method may need to be optimized based on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of powdered celery seed) and extract it with a suitable solvent such as methanol or ethanol using sonication or Soxhlet extraction.
-
Dilution: Dilute the extract with the mobile phase to bring the expected concentration of this compound within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3: Precision
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2% |
| Intermediate Precision (Inter-day) | ≤ 2% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Acceptance Criteria (%) |
| Low (e.g., 5 µg/mL) | 98 - 102% |
| Medium (e.g., 50 µg/mL) | 98 - 102% |
| High (e.g., 90 µg/mL) | 98 - 102% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Estimated Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Key parameters for HPLC method validation.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sedanolide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sedanolide (C₁₂H₁₈O₂) is a natural phthalide compound and a key flavor constituent found in celery and celery seed oil (Apium graveolens). It is recognized for its characteristic celery-like aroma and possesses various biological activities, including potential anti-inflammatory and neuroprotective effects. Accurate and reliable analytical methods are crucial for the quantification and identification of this compound in various matrices, including plant extracts, essential oils, and pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes key quantitative data for the GC-MS analysis of this compound. Retention indices can be used to predict retention times on different gas chromatography columns. The mass spectral data highlights the characteristic ions observed upon electron ionization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Kovats Retention Index (Standard Non-polar column) | 1726 | [1] |
| Kovats Retention Index (Standard Polar column) | 2550 - 2618 | [1] |
| Major Mass Spectral Peaks (m/z) | 194 (M+), 137, 109, 108 (Base Peak) , 95, 81, 67, 55 | [1] |
Note: The base peak is the most intense peak in the mass spectrum.
Experimental Protocols
This section outlines the recommended experimental protocols for the GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation method depends on the matrix containing this compound.
a) For Essential Oils and Liquid Samples:
-
Dilute the essential oil or liquid sample in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 1-10 µg/mL.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL GC autosampler vial.
b) For Plant Materials (e.g., Celery Seeds):
-
Grind the dried plant material to a fine powder.
-
Perform extraction using one of the following methods:
-
Solvent Extraction: Macerate a known quantity of the powdered material with a suitable solvent (e.g., ethanol, hexane) for several hours with agitation.[2] Filter the extract and concentrate it under reduced pressure. Redissolve the residue in a volatile solvent for GC-MS analysis.
-
Solid-Phase Extraction (SPE): This technique can be used to clean up and concentrate the analyte from complex matrices. The choice of SPE cartridge will depend on the solvent used for the initial extraction.
-
-
Dilute the final extract to an appropriate concentration (1-10 µg/mL) in a GC-compatible solvent.
-
Filter the diluted extract through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Recommended Setting |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp: 5 °C/min to 240 °C- Final Hold: Hold at 240 °C for 5 min |
| MS Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40 - 300 amu |
| Solvent Delay | 3 - 5 minutes (to avoid detecting the solvent peak) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.
Caption: GC-MS analysis workflow for this compound.
Proposed Mass Spectral Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions. The fragmentation of phthalides often involves the loss of the alkyl side chain and subsequent rearrangements.[3] For this compound, the loss of the butyl side chain and cleavage of the lactone ring are key fragmentation steps.
Caption: Proposed fragmentation of this compound.
Explanation of the Fragmentation Pathway:
-
Molecular Ion (m/z 194): The initial molecule of this compound is ionized to form the molecular ion (M⁺˙) with a mass-to-charge ratio of 194.
-
Loss of Butyl Radical (m/z 137): A common fragmentation pathway for alkyl-substituted compounds is the cleavage of the alkyl chain. The loss of a butyl radical (•C₄H₉) from the molecular ion results in a fragment at m/z 137.
-
Loss of Butene (m/z 138): Through a rearrangement process, a neutral butene molecule (C₄H₈) can be lost, leading to a fragment ion at m/z 138.
-
Formation of the Base Peak (m/z 108): The fragment at m/z 138 can undergo further fragmentation, such as the loss of a ketene molecule (CH₂=C=O), to form the stable base peak at m/z 108.[1]
-
Further Fragmentation (m/z 107 and 77): The ion at m/z 108 can lose a hydrogen radical to form an ion at m/z 107, or undergo further cleavage to produce other smaller, stable fragment ions such as the phenyl cation at m/z 77.[3]
This detailed application note provides a comprehensive guide for the successful GC-MS analysis of this compound, enabling researchers to accurately identify and quantify this important natural compound.
References
Application Notes and Protocols for Sedanolide Extraction from Celery Seeds
Introduction
Celery (Apium graveolens) seeds are a rich source of bioactive compounds, among which Sedanolide, a natural phthalide, has garnered significant attention for its therapeutic potential.[1] this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] This document provides detailed application notes and protocols for the extraction of this compound from celery seeds, intended for researchers, scientists, and professionals in drug development. The protocols described herein cover various extraction techniques, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and conventional solvent extraction methods.
Extraction Methodologies
The selection of an appropriate extraction method is critical for obtaining high yields and purity of this compound. The primary methods employed for the extraction of bioactive compounds from celery seeds are Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and traditional solvent extraction techniques such as maceration and reflux extraction.
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that utilizes carbon dioxide in its supercritical state as a solvent.[2] It offers high selectivity and yields pure extracts free from toxic solvent residues.
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction efficiency and reducing extraction time and temperature.[3][4]
Solvent Extraction involves the use of organic solvents to dissolve the target compounds from the plant matrix. While effective, this method may require subsequent purification steps to remove solvent residues.
Comparative Data on Extraction Methods
The efficiency of this compound extraction is influenced by various parameters, including the extraction method, solvent type, temperature, pressure, and time. The following table summarizes quantitative data from various studies to facilitate comparison.
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (MPa) | Time | Key Findings | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ | 39.85 | 10 | - | This compound content in extract: 72.24% | [2] |
| Supercritical Fluid Extraction (SFE) | CO₂ | 39.85 | 30 | - | This compound content in extract: 73.69% | [2] |
| Ultrasound-Assisted Hydrodistillation | Water | - | - | 50 min | Essential oil yield: 2.15 g/100g of seeds (48.3% increase over hydrodistillation) | [3][5] |
| Maceration | 70% Ethanol | Room Temperature | - | 24 h | Total extract yield: 31.10% | [6] |
| Maceration | Water | Room Temperature | - | 1 h | Total extract yield: 15.00% | [6] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 25 | - | 30 min | Total extract yield: 35.00% | [6] |
| Ultrasound-Assisted Extraction (UAE) | Water | 25 | - | 30 min | Total extract yield: 17.40% | [6] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
Objective: To extract this compound from celery seeds using supercritical CO₂.
Materials and Equipment:
-
Milled celery seeds
-
Supercritical Fluid Extractor
-
High-pressure CO₂ cylinder
-
Collection vessel
-
Analytical balance
Procedure:
-
Grind celery seeds to a fine powder to increase the surface area for extraction.
-
Accurately weigh the milled celery seeds and load them into the extraction vessel of the SFE system.
-
Set the extraction parameters. Based on literature, effective conditions are:
-
Pressurize the system with CO₂ to the setpoint.
-
Initiate the extraction process and allow the supercritical CO₂ to pass through the celery seed matrix.
-
The extract-laden supercritical fluid is depressurized in the collection vessel, causing the CO₂ to return to its gaseous state and the this compound-rich extract to precipitate.
-
Collect the extract from the vessel and weigh it to determine the yield.
-
Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from celery seeds using ultrasound-assisted solvent extraction.
Materials and Equipment:
-
Powdered celery seeds
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Erlenmeyer flask
-
Magnetic stirrer (optional)
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered celery seeds and place them in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask.[6]
-
Place the flask in an ultrasonic bath set at 25 °C and a frequency of 42 kHz.[6]
-
Sonicate the mixture for 30 minutes.[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40 °C to remove the ethanol.
-
The resulting crude extract can be further purified if necessary.
-
Determine the yield and analyze for this compound content via HPLC.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway. The diagram below illustrates the proposed mechanism of this compound's inhibitory action on the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of this compound from celery seeds.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This document provides a comprehensive overview of protocols for the extraction of this compound from celery seeds. The choice of extraction method will depend on the specific requirements of the research, including desired yield, purity, and available resources. Supercritical Fluid Extraction offers a green and efficient method for obtaining high-purity this compound, while Ultrasound-Assisted Extraction provides a rapid and effective alternative to conventional solvent extraction. The provided protocols and workflows serve as a valuable resource for researchers aiming to isolate and study this promising bioactive compound. Further optimization of the presented parameters may be necessary to achieve the best results based on specific laboratory conditions and celery seed varieties.
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles [mdpi.com]
- 4. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
Supercritical Fluid Extraction of Sedanolide from Celery Seeds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a phthalide found in celery (Apium graveolens), is a compound of significant interest due to its characteristic aroma and potential therapeutic properties.[1][2] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) offers a green and efficient alternative to traditional solvent extraction methods for isolating this compound from plant materials, particularly celery seeds.[2] This "green chemistry" technology utilizes CO₂ in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for the efficient extraction of bioactive compounds at low temperatures, thereby preserving their integrity.[2] This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound from celery seeds, tailored for laboratory and research applications.
Data Presentation: Supercritical Fluid Extraction Parameters and Outcomes
The following table summarizes quantitative data from various studies on the supercritical fluid extraction of celery seeds, highlighting the operational parameters and the resulting extract composition. This allows for a comparative analysis of different extraction conditions.
| Plant Material | Pressure (MPa) | Temperature (°C) | CO₂ Flow Rate | Co-solvent | Total Extract Yield (%) | This compound Content in Extract (%) | Reference |
| Celery (Apium graveolens) Fruit | 10 | 39.85 | Not Specified | None | Not Specified | 72.24 | [2][3] |
| Celery (Apium graveolens) Fruit | 30 | 39.85 | Not Specified | None | Not Specified | 73.69 | [2][3] |
| Milled Celery Seeds | 30 | 50 | 3.2 mL/min | 2 mL/min (unspecified) | 2.5 | Not Specified | [4] |
| Milled Celery Seeds | 9-17 | 35-50 | 1-8 mL/s | None | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key stages of this compound extraction and analysis: sample preparation, supercritical fluid extraction, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Plant Material Preparation
Proper preparation of the celery seeds is crucial for achieving high extraction efficiency.
-
Source: Obtain high-quality celery seeds (Apium graveolens).
-
Grinding: Mill the celery seeds into a fine powder to increase the surface area for extraction. A particle size of 0.25 to 2.0 mm is generally recommended for SFE.[5]
-
Drying: To prevent the formation of carbonic acid and increase extraction efficiency, dry the ground celery seed powder. Oven drying at a low temperature (40-50°C) until a constant weight is achieved is a suitable method.
-
Storage: Store the dried, ground celery seeds in a desiccator to prevent moisture reabsorption before extraction.
Supercritical Fluid Extraction (SFE) Protocol
This protocol outlines the steps for extracting this compound using a laboratory-scale SFE system.
-
Instrumentation: A supercritical fluid extractor equipped with an extraction vessel, one or more separator vessels, a high-pressure CO₂ pump, and temperature and pressure controllers.
-
Procedure:
-
Loading: Load a known quantity of the prepared celery seed powder into the extraction vessel.
-
Sealing: Securely seal the extraction vessel.
-
Heating: Heat the extraction vessel to the desired temperature (e.g., 40°C).[2][3]
-
Pressurization: Pressurize the system with CO₂ to the target extraction pressure (e.g., 10 MPa) using the high-pressure pump.[2][3]
-
Extraction: Maintain a constant flow of supercritical CO₂ through the extraction vessel (e.g., 0.3 kg/h ).
-
Separation: The CO₂ containing the extracted compounds flows into the first separator vessel. In the separator, reduce the pressure (e.g., to 5-6 MPa) and adjust the temperature to allow the CO₂ to transition to its gaseous state, causing the extract rich in this compound to precipitate.
-
Collection: Collect the extract from the bottom of the separator vessel.
-
Duration: Continue the extraction process for a predetermined duration (e.g., 90-150 minutes) or until the extraction yield plateaus.[6]
-
Depressurization: After the extraction is complete, safely depressurize the system.
-
Extract Handling: Collect the total extract and store it in a sealed container, protected from light and heat, for subsequent analysis.
-
This compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in the SFE extract.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dissolve a known amount of the SFE extract in a suitable solvent (e.g., hexane or methanol) to achieve a concentration appropriate for GC-MS analysis.
-
If using an internal standard for quantification, add a known concentration of the internal standard to the sample solution.
-
-
Chromatographic Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, in split or splitless mode.
-
Inlet Temperature: 250-300°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 5-10°C/min.[8]
-
Final hold: Maintain at the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometry Parameters (Typical):
-
Quantification:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it to a pure standard and/or a mass spectral library.
-
Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the peak area against the concentration.
-
Calculation: Determine the concentration of this compound in the extract sample by comparing its peak area to the calibration curve.
-
Diagrams
Caption: Workflow for Supercritical Fluid Extraction and Analysis of this compound.
Caption: Logical Relationships in the Supercritical Fluid Extraction Process.
References
- 1. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akademiabaru.com [akademiabaru.com]
- 7. mdpi.com [mdpi.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Sedanolide
Introduction
Sedanolide, a natural phthalide compound primarily isolated from celery seed oil, has garnered significant scientific interest due to its diverse biological activities.[1] Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2][3][4] The therapeutic mechanisms of this compound are multifaceted, involving the modulation of several key signaling pathways, including the NF-κB, PI3K, and KEAP1-NRF2 pathways.[2][5][6]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The assays described herein will enable researchers, scientists, and drug development professionals to quantify its cytotoxic, pro-apoptotic, anti-inflammatory, and antioxidant activities.
Assessment of Antiproliferative and Cytotoxic Activity
A primary step in evaluating the anti-cancer potential of a compound is to determine its effect on cell viability and proliferation.[7] Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods for this purpose.[8] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]
Materials:
-
Cancer cell line of interest (e.g., HepG2 human liver cancer cells, MCF-7 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.[10]
-
Solubilization: Add 150 µL of MTT solubilization solution to each well.[10]
-
Absorbance Measurement: Mix gently by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
The results of the cell viability assay can be summarized in a table to facilitate comparison across different cell lines and time points.
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| HepG2 | 24 | 150.5 ± 12.3 |
| 48 | 98.2 ± 8.9 | |
| 72 | 65.7 ± 5.4 | |
| MCF-7 | 24 | 180.1 ± 15.6 |
| 48 | 125.4 ± 11.2 | |
| 72 | 89.3 ± 7.8 |
Note: Data are representative examples and should be determined experimentally.
Workflow for Cell Viability Assays
Assessment of Pro-Apoptotic Activity
To investigate whether the cytotoxic effect of this compound is mediated through programmed cell death, assays that detect the hallmarks of apoptosis are essential.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[2] This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal, which can be measured using a plate reader.
Materials:
-
Cell line of interest
-
White-walled, clear-bottom 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 1.1), using the appropriate plate type.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) and express the results as fold change relative to the vehicle control.
Data Presentation: Pro-Apoptotic Effects of this compound
| Assay | Cell Line | Treatment (48h) | Result |
| Annexin V/PI | HepG2 | Vehicle Control | 4.5% Apoptotic Cells |
| This compound (IC₅₀) | 35.8% Apoptotic Cells | ||
| This compound (2x IC₅₀) | 62.1% Apoptotic Cells | ||
| Caspase-3/7 Activity | HepG2 | Vehicle Control | 1.0-fold increase |
| This compound (IC₅₀) | 4.2-fold increase | ||
| This compound (2x IC₅₀) | 7.9-fold increase |
Note: Data are representative examples and should be determined experimentally.
Assessment of Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties.[2] A common in vitro model to assess this activity uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[13][14] Efficacy is measured by the reduction of pro-inflammatory mediators.
Experimental Protocol: LPS-Stimulated Macrophage Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
24-well plates
-
Reagents for downstream analysis (Griess Reagent for Nitric Oxide, ELISA kits for TNF-α and IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[14]
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[13]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits.[13]
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated wells to the LPS-only control.
Data Presentation: Inhibition of Inflammatory Mediators
| Mediator | Treatment | Concentration (vs. LPS control) | % Inhibition |
| Nitrite (NO) | This compound (25 µM) | 65.4% | 34.6% |
| This compound (50 µM) | 32.1% | 67.9% | |
| TNF-α | This compound (25 µM) | 70.2% | 29.8% |
| This compound (50 µM) | 41.5% | 58.5% | |
| IL-6 | This compound (25 µM) | 75.8% | 24.2% |
| This compound (50 µM) | 48.3% | 51.7% |
Note: Data are representative examples and should be determined experimentally.
Investigation of Cellular Signaling Pathways
Understanding how this compound exerts its effects requires investigating its impact on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16] this compound has been shown to induce autophagy through regulation of the NF-κB pathway in cancer cells.[5]
KEAP1-NRF2 Antioxidant Pathway
The KEAP1-NRF2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, KEAP1 targets NRF2 for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing NRF2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes.[2][6]
Assay Suggestion for Pathway Analysis:
-
Western Blot: To measure the levels of key proteins in the pathways. For NF-κB, this includes phosphorylated-IκBα (p-IκBα) and nuclear vs. cytoplasmic p65. For NRF2, this includes total and nuclear NRF2 levels.
-
Reporter Gene Assay: Use cell lines containing a luciferase reporter gene under the control of NF-κB or Antioxidant Response Element (ARE) promoters to quantify pathway activation.[2]
-
Immunofluorescence Microscopy: To visually confirm the nuclear translocation of NF-κB p65 or NRF2 upon treatment with this compound.
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy through the PI3K, p53 and NF-κB signaling pathways in human liver cancer cells - Nutrition and Metabolism [nutr-metab-pu.org]
- 6. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [ouci.dntb.gov.ua]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 16. globalsciencebooks.info [globalsciencebooks.info]
In Vivo Animal Models for Sedanolide Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide found in high concentrations in celery seed oil, has garnered significant scientific interest for its potential therapeutic properties. Preclinical research has demonstrated its anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This document provides detailed application notes and protocols for the use of in vivo animal models in this compound research, based on available scientific literature. The aim is to equip researchers with the necessary information to design and execute robust preclinical studies to evaluate the efficacy and mechanisms of action of this compound.
I. Anti-inflammatory Effects: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human inflammatory bowel disease (IBD), particularly ulcerative colitis. This compound has been shown to ameliorate colitis in this model by modulating the gut microbiota and specific signaling pathways.
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol outlines the induction of colitis using DSS and the administration of this compound for therapeutic evaluation.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound (5 mg/kg and 20 mg/kg body weight)
-
Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000)
-
Vehicle for this compound (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and water
-
Fecal occult blood test kit
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) for tissue fixation
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Receive vehicle and normal drinking water.
-
DSS Group: Receive vehicle and DSS in drinking water.
-
DSS + this compound (5 mg/kg) Group: Receive this compound (5 mg/kg) and DSS in drinking water.
-
DSS + this compound (20 mg/kg) Group: Receive this compound (20 mg/kg) and DSS in drinking water.
-
-
This compound Administration: Administer this compound or vehicle via oral gavage daily for the duration of the experiment.
-
Colitis Induction: On day 8 of this compound/vehicle administration, replace the drinking water of the DSS and DSS + this compound groups with a 2.5% (w/v) DSS solution for 7 consecutive days. The Control group continues to receive normal drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination: On day 15, euthanize the mice.
-
Sample Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
-
Collect blood for systemic inflammatory marker analysis.
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | Loose Stools | Hemoccult Positive |
| 2 | 5-10 | Loose Stools | Hemoccult Positive |
| 3 | 10-15 | Diarrhea | Visible Blood |
| 4 | >15 | Diarrhea | Gross Rectal Bleeding |
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on DSS-induced colitis in mice.[1]
| Parameter | Control | DSS | DSS + this compound (5 mg/kg) | DSS + this compound (20 mg/kg) |
| Body Weight Change (%) | Gain | -10.2 ± 1.5 | -8.5 ± 1.2 | -4.8 ± 0.9 |
| DAI Score (Day 15) | 0 | 10.5 ± 0.8 | 8.2 ± 0.7 | 5.1 ± 0.5 |
| Colon Length (cm) | 8.2 ± 0.3 | 5.1 ± 0.4 | 5.8 ± 0.3 | 7.1 ± 0.4 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.2 ± 0.2 | 8.5 ± 1.1 | 6.3 ± 0.9 | 3.5 ± 0.6 |
| IL-6 Level (pg/mg tissue) | 25 ± 5 | 180 ± 25 | 135 ± 20 | 70 ± 12 |
| TNF-α Level (pg/mg tissue) | 40 ± 8 | 250 ± 30 | 190 ± 25 | 110 ± 18 |
*p < 0.05 compared to the DSS group.
Signaling Pathway: FXR-SMPD3 Axis
This compound's therapeutic effect in the DSS-induced colitis model is partly attributed to its modulation of the Farnesoid X Receptor (FXR) and Sphingomyelin Phosphodiesterase 3 (SMPD3) signaling pathway in the intestine.[1][2][3] this compound alters the gut microbiota, leading to changes in bile acid metabolism. This, in turn, inhibits the FXR signaling pathway, resulting in downstream effects that contribute to the restoration of the intestinal barrier and reduction of inflammation.
II. Neuroprotective Effects: Ischemic Stroke and Neuroinflammation Models
While direct in vivo studies of this compound in ischemic stroke models are not extensively detailed in the currently available literature, its known antioxidant and anti-inflammatory properties suggest potential therapeutic benefits. The following sections provide general protocols for relevant animal models that can be adapted for this compound research.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle for this compound
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon filament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 or 90 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
This compound Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneally or intravenously) at a specific time point relative to the MCAO procedure (e.g., before, during, or after).
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's score or Garcia's score).
-
Infarct Volume Measurement: Euthanize the rat and perfuse the brain with saline.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and pro-inflammatory cytokine production.[4][5][6][7][8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Reagents for ELISA or qPCR to measure cytokine levels
Procedure:
-
This compound Pre-treatment: Administer this compound or vehicle (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before LPS challenge.
-
LPS Administration: Inject a single dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce neuroinflammation.
-
Behavioral Analysis: Perform behavioral tests to assess sickness behavior and cognitive function (e.g., open field test, Morris water maze) at various time points after LPS injection.
-
Sample Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
Collect blood to measure systemic cytokine levels.
-
Perfuse the brains with saline and collect brain tissue (e.g., hippocampus, cortex) for analysis of neuroinflammatory markers.
-
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA or qPCR.
-
Assess microglial activation through immunohistochemistry (e.g., Iba1 staining).
-
Quantitative Data Summary
No specific in vivo quantitative data for this compound in MCAO or LPS-induced neuroinflammation models were found in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in these models.
Signaling Pathway: KEAP1-NRF2 Axis
This compound has been shown to activate the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[10][11] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive by KEAP1. In the presence of oxidative stress or activators like this compound, NRF2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.
III. Anticancer Effects: Xenograft Tumor Model
In vivo studies have suggested that this compound possesses anticarcinogenic activity.[10] The xenograft tumor model is a common preclinical model to evaluate the efficacy of potential anticancer agents.
Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice
This protocol describes the establishment of a subcutaneous xenograft model to test the antitumor effects of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Human cancer cell line (e.g., colorectal, breast, or lung cancer cell line)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle to the respective groups via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Termination: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis:
-
Excise the tumors and measure their final weight.
-
Process the tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
Quantitative Data Summary
No specific in vivo quantitative data for this compound in xenograft tumor models were found in the reviewed literature. The primary endpoint in such studies is typically tumor growth inhibition. Researchers should aim to quantify the percentage of tumor growth inhibition compared to the vehicle control group.
Experimental Workflow
Conclusion
The in vivo animal models described in these application notes provide a framework for investigating the therapeutic potential of this compound in inflammatory, neurological, and oncological diseases. The DSS-induced colitis model has provided robust evidence for the anti-inflammatory effects of this compound and has begun to elucidate its mechanism of action through the FXR-SMPD3 pathway. While direct in vivo evidence for this compound's efficacy in ischemic stroke and neuroinflammation is still emerging, the provided protocols for MCAO and LPS-induced neuroinflammation models offer a starting point for such investigations, with the KEAP1-NRF2 pathway being a key target for mechanistic studies. Similarly, the xenograft tumor model protocol can be adapted to evaluate the anticancer properties of this compound. Further research is warranted to establish optimal dosing, administration routes, and to generate comprehensive quantitative efficacy data for this compound in these models. This will be crucial for advancing the preclinical development of this promising natural compound.
References
- 1. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain | MDPI [mdpi.com]
- 8. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of anesthesia and cerebral blood flow on neuronal injury in a rat middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantifying Sedanolide in Biological Samples: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide found in celery and other members of the Apiaceae family, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical research to understand its pharmacokinetics, pharmacodynamics, and overall therapeutic potential. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Note: Validated methods for the quantification of this compound in biological matrices are not widely available in published literature. The following protocols are based on established methods for structurally similar compounds, such as ligustilide, and general principles of bioanalytical method development.[2][3][4] These protocols should be considered as a starting point and require full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in regulated studies.[5][6][7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol |
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is adapted from a validated method for the quantification of ligustilide, a structurally similar phthalide, in rat plasma.[2][4][10][11][12]
Principle
This method utilizes reverse-phase HPLC to separate this compound from endogenous plasma components. Detection is achieved using a fluorescence detector, which offers high sensitivity for compounds with native fluorescence.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Podophyllotoxin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank biological matrix (e.g., human plasma, rat plasma)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient elution) |
| Gradient Program | 0-10 min: 30-70% Acetonitrile10-15 min: 70-30% Acetonitrile15-20 min: 30% Acetonitrile (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 280 nm, Emission: 390 nm (Wavelengths to be optimized for this compound) |
Experimental Protocol
1.4.1. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and podophyllotoxin (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standards for calibration curves and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank plasma with appropriate volumes of the working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 20 µL into the HPLC system.
-
1.4.2. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples using the linear regression equation of the calibration curve.
Method Validation Parameters (Summary)
The following parameters should be thoroughly validated according to regulatory guidelines:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Precision (Intra- & Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- & Inter-day) | 85-115% of nominal value (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Within ±15% of nominal concentration[13][14][15][16] |
Experimental Workflow: HPLC Quantification of this compound
II. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed protocol is based on general methods for the analysis of phthalates and other semi-volatile compounds in biological matrices.[17][18][19][20][21][22]
Principle
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. After extraction and derivatization (if necessary), the sample is introduced into the GC, where this compound is separated from other components before being detected by the mass spectrometer.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Deuterated phthalate (e.g., Dibutyl phthalate-d4, DBP-d4) as a potential Internal Standard (IS)[23]
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Derivatization agent (e.g., BSTFA with 1% TMCS, if required)
Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 80°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Proposed SIM Ions | To be determined from the mass spectrum of this compound (e.g., m/z 194, and other characteristic fragments) |
Experimental Protocol
2.4.1. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in the HPLC section, using hexane as the solvent.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of IS working solution.
-
Add 1 mL of hexane:ethyl acetate (1:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute in 50 µL of ethyl acetate.
-
(Optional) If derivatization is needed to improve volatility or chromatographic properties, add the derivatizing agent and incubate according to the manufacturer's instructions.
-
Inject 1 µL into the GC-MS system.
-
2.4.2. Data Analysis
-
Monitor the selected ions for this compound and the IS.
-
Quantify using a calibration curve based on the peak area ratios.
Experimental Workflow: GC-MS Quantification of this compound
III. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. This proposed method is based on general principles for small molecule quantification.[24][25][26][27][28]
Principle
This method involves the separation of this compound by HPLC followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high specificity of MRM allows for accurate quantification even in complex biological matrices.
Materials and Reagents
-
As listed for the HPLC method.
-
A stable isotope-labeled this compound (e.g., this compound-d4) would be the ideal internal standard. If unavailable, a structurally similar compound can be used.[29][30][31]
Instrumentation and LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| MS System | Triple quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | To be optimized for this compound |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Proposed: this compound: Q1: 195.1 -> Q3: [To be determined from fragmentation]IS: [To be determined] |
| Collision Energy | To be optimized for each transition |
Note on MRM Transitions: The precursor ion (Q1) for this compound is likely its protonated molecule [M+H]⁺, which is m/z 195.1. The product ions (Q3) need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.[32][33][34]
Experimental Protocol
The sample preparation protocol can follow the protein precipitation method described in the HPLC section. The final reconstituted sample is then injected into the LC-MS/MS system.
Experimental Workflow: LC-MS/MS Quantification of this compound
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and metabolism of ligustilide, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC method with fluorescence detection for the determination of ligustilide in rat plasma and its pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 13. bevital.no [bevital.no]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantification of ligustilide, dl-3-n-butylphthalide and senkyunolide A in rat plasma by GC-MS and its application to comparative pharmacokinetic studies of Rhizoma Chuanxiong extract alone and Baizhi Chuanxiong Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fses.oregonstate.edu [fses.oregonstate.edu]
- 20. gcms.cz [gcms.cz]
- 21. agilent.com [agilent.com]
- 22. restek.com [restek.com]
- 23. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 24. flore.unifi.it [flore.unifi.it]
- 25. lcms.cz [lcms.cz]
- 26. shimadzu.com [shimadzu.com]
- 27. agilent.com [agilent.com]
- 28. agilent.com [agilent.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spectroscopyonline.com [spectroscopyonline.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 34. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Use of Sedanolide in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Sedanolide
This compound is a natural phthalide compound found in high concentrations in celery seed oil. It is recognized for its anti-inflammatory and antioxidant properties. Recent research has highlighted its potential as a therapeutic agent in various disease models, primarily through its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation. These properties make this compound a compelling candidate for investigation in the context of neurodegenerative diseases, where neuroinflammation and oxidative damage are key pathological features.
Mechanism of Action in Neuroprotection
The primary neuroprotective mechanism of this compound is attributed to its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes.
This compound is also suggested to modulate other critical signaling pathways implicated in neurodegeneration, including the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting the pro-inflammatory NF-κB pathway and potentially activating the pro-survival PI3K/Akt pathway, this compound may offer a multi-faceted approach to combating neurodegenerative processes.
Potential Applications in Neurodegenerative Disease Models
Based on its mechanism of action, this compound can be investigated in various neurodegenerative disease models for its potential to:
-
Reduce Oxidative Stress: Attenuate neuronal damage caused by reactive oxygen species (ROS).
-
Mitigate Neuroinflammation: Inhibit the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines.
-
Prevent Neuronal Apoptosis: Protect neurons from cell death induced by neurotoxic insults.
-
Ameliorate Protein Aggregation: Potentially interfere with the aggregation of pathological proteins such as amyloid-beta (Aβ) and alpha-synuclein (α-syn).
-
Improve Cognitive and Motor Deficits: Assess the ability of this compound to rescue behavioral impairments in animal models.
II. Data Presentation
The following tables provide a framework for summarizing quantitative data from experiments using this compound in neurodegenerative disease models. Note: The values presented are hypothetical examples and should be replaced with experimental data.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration (µM) | Outcome Measure | Result (e.g., % increase in viability, IC50) |
| SH-SY5Y | H₂O₂ (100 µM) | 1, 5, 10, 25, 50 | Cell Viability (MTT Assay) | 15%, 35%, 58%, 72%, 65% increase |
| SH-SY5Y | MPP⁺ (500 µM) | 10 | Neurite Outgrowth | 40% increase in average neurite length |
| BV-2 Microglia | LPS (1 µg/mL) | 10, 25 | Nitric Oxide Production | 30%, 65% reduction |
| Primary Cortical Neurons | Aβ Oligomers (5 µM) | 25 | Caspase-3 Activity | 50% decrease |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (6-OHDA Model)
| Treatment Group | This compound Dose (mg/kg/day, p.o.) | Behavioral Test (Apomorphine-induced rotations) | Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra (% of control) |
| Sham Control | Vehicle | 5 ± 2 rotations/min | 100% |
| 6-OHDA + Vehicle | Vehicle | 150 ± 25 rotations/min | 35% |
| 6-OHDA + this compound | 10 | 95 ± 20 rotations/min | 55% |
| 6-OHDA + this compound | 25 | 60 ± 15 rotations/min | 75% |
III. Experimental Protocols
A. In Vitro Neuroprotection Assays
1. Cell Culture and Differentiation of SH-SY5Y Cells
-
Objective: To prepare a human neuroblastoma cell line for neuroprotection studies.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF)
-
-
Protocol:
-
Culture SH-SY5Y cells in standard medium at 37°C in a 5% CO₂ incubator.
-
To induce differentiation, seed cells at a low density (e.g., 2 x 10⁴ cells/cm²).
-
After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid.
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days. Differentiated cells will exhibit a more neuron-like morphology with extensive neurite networks.
-
2. Assessment of this compound's Protective Effect Against Oxidative Stress
-
Objective: To determine the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
-
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Protocol:
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 4-6 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant effect of this compound.
-
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
-
Protocol:
-
Pre-treat cells with this compound for 24 hours.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader or flow cytometer.
-
B. In Vivo Neurodegenerative Disease Models
1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
-
Objective: To create an in vivo model of neuroinflammation to assess the anti-inflammatory effects of this compound.
-
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle (e.g., corn oil with 0.5% DMSO) daily via oral gavage for 7 consecutive days.[6][7][8][9]
-
On day 7, one hour after the final this compound administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).[10]
-
After 24 hours, euthanize the mice and collect brain tissue for analysis (e.g., cytokine measurement by ELISA, Western blot for inflammatory markers, immunohistochemistry for microglia activation).
-
2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Mice
-
Objective: To model the dopaminergic neuron loss seen in Parkinson's disease and evaluate the neuroprotective potential of this compound.
-
Materials:
-
C57BL/6 mice
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
-
Protocol:
-
Administer this compound or vehicle orally for a pre-determined period (e.g., 14 days).
-
30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthetize the mice and secure them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or striatum.
-
Continue this compound administration for a further 2-4 weeks.
-
Assess motor deficits using behavioral tests (e.g., apomorphine-induced rotations, cylinder test).
-
At the end of the study, perfuse the animals and collect brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[1][2][11][12]
-
C. Molecular and Cellular Assays
1. Western Blot Analysis for Nrf2, Phospho-Akt, and Phospho-NF-κB
-
Objective: To investigate the effect of this compound on key signaling pathways.
-
Protocol:
-
Treat neuronal cells (e.g., SH-SY5Y) or microglia (e.g., BV-2) with this compound for the desired time.
-
For Nrf2, prepare nuclear and cytoplasmic extracts. For p-Akt and p-NF-κB, prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, p-Akt (Ser473), p-NF-κB p65 (Ser536), and appropriate loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic, total Akt, total NF-κB).[3][13][14][15][16][17]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
2. Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
-
Objective: To assess the effect of this compound on the fibrillization of amyloid-beta.
-
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
96-well black plates
-
-
Protocol:
-
Prepare a solution of Aβ (1-42) monomers.
-
In a 96-well plate, mix the Aβ solution with different concentrations of this compound.
-
Add ThT to each well.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals to monitor the kinetics of fibril formation.[3][18][19][20][21]
-
IV. Visualization of Pathways and Workflows
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. niehs.nih.gov [niehs.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. tandfonline.com [tandfonline.com]
- 20. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 21. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sedanolide in Inflammatory Bowel Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, including partial efficacy and adverse side effects, necessitating the exploration of novel treatment modalities. Sedanolide, a natural phthalide found in celery seed oil, has emerged as a promising candidate in IBD research. This document provides detailed application notes and protocols based on preclinical studies, primarily focusing on the research by Li et al. (2024), which elucidates the therapeutic effects and molecular mechanisms of this compound in a mouse model of colitis.[1][2] These notes are intended to guide researchers in designing and executing experiments to further investigate the potential of this compound as a therapeutic agent for IBD.
Mechanism of Action
Recent studies have demonstrated that this compound alleviates the symptoms of colitis by modulating the gut microbiota and specific signaling pathways, leading to a reduction in inflammation and restoration of the intestinal barrier.[1][2] The primary mechanism involves the regulation of the Farnesoid X Receptor (FXR) signaling pathway.
This compound administration leads to a reshaping of the gut microbiota, notably a decrease in bacteria that express bile salt hydrolase (BSH).[1] This alteration in the microbiome composition results in an increased ratio of conjugated to unconjugated bile acids. The elevated levels of conjugated bile acids subsequently inhibit the intestinal FXR signaling pathway.[1]
Inhibition of the FXR pathway by this compound leads to the upregulation of Sphingomyelin Phosphodiesterase 3 (SMPD3).[1] SMPD3, in turn, promotes the synthesis of the key effector molecule, ceramide (d18:1/16:0).[1] This specific ceramide has been shown to possess anti-inflammatory properties and plays a crucial role in strengthening the intestinal epithelial barrier.[1]
Beyond the FXR-SMPD3-ceramide axis, other studies suggest that this compound may exert its anti-inflammatory and cytoprotective effects through the activation of the Nrf2 pathway, a key regulator of the antioxidant response, and by potentially modulating the NF-κB signaling pathway, a central mediator of inflammation.
Signaling Pathway Diagram
Caption: Mechanism of this compound in alleviating colitis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Li et al. (2024) on the effects of this compound in a DSS-induced colitis mouse model.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis
| Parameter | Control Group | DSS Group | DSS + this compound (20 mg/kg) |
| Body Weight Change (%) | Increase | Significant Decrease | Significant Increase (vs. DSS) |
| Disease Activity Index (DAI) Score | 0 | Significantly Increased | Significantly Decreased (vs. DSS) |
| Colon Length (cm) | Normal | Significantly Shortened | Significantly Increased (vs. DSS) |
Table 2: Effect of this compound on Intestinal Barrier Function and Inflammation
| Parameter | DSS Group | DSS + this compound (20 mg/kg) |
| Serum FITC-Dextran Levels | Significantly Increased | Significantly Decreased |
| Colonic mRNA Expression of ZO-1 | Significantly Decreased | Significantly Increased |
| Colonic mRNA Expression of IL-1β | Significantly Increased | Significantly Decreased |
| Colonic mRNA Expression of IL-6 | Significantly Increased | Significantly Decreased |
| Colonic mRNA Expression of TNF-α | Significantly Increased | Significantly Decreased |
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS), a widely used model that mimics human ulcerative colitis.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal caging and husbandry supplies
-
Analytical balance
-
Water bottles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into three groups: Control, DSS, and DSS + this compound.
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/kg body weight).
-
Administer this compound or vehicle to the respective groups via oral gavage daily for a predefined period (e.g., 7 days) before DSS administration and concurrently during DSS treatment.
-
-
Colitis Induction:
-
Prepare a 2.5% (w/v) DSS solution in drinking water.
-
Provide the DSS solution as the sole source of drinking water to the DSS and DSS + this compound groups for 7 consecutive days. The control group receives regular drinking water.
-
-
Monitoring:
-
Monitor the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
At the end of the experimental period (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, RNA and protein extraction, and metabolomic analysis.
-
Collect blood samples for serum analysis (e.g., FITC-dextran assay).
-
Collect cecal contents for gut microbiota analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the DSS-induced colitis model.
Gut Microbiota Analysis (16S rRNA Sequencing)
This protocol outlines the steps for analyzing the gut microbial composition from cecal contents.
Materials:
-
Cecal contents collected from mice
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for 16S rRNA gene amplification (e.g., targeting the V3-V4 region)
-
PCR reagents
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2)
Procedure:
-
DNA Extraction: Extract microbial DNA from the cecal contents using a specialized kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the 16S rRNA gene using specific primers.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Analyze alpha and beta diversity to compare the microbial community structure between different experimental groups.
-
Identify specific bacterial taxa that are significantly altered by this compound treatment.
-
In Vitro Caco-2 Cell Model of Intestinal Barrier Dysfunction
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model the intestinal epithelial barrier and assess the protective effects of ceramide (d18:1/16:0).[5]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Transwell inserts
-
Lipopolysaccharide (LPS)
-
Ceramide (d18:1/16:0)
-
Reagents for cell viability assay (e.g., MTT or WST-1)
-
Reagents for RNA extraction and RT-qPCR
-
Antibodies for immunofluorescence or Western blotting (e.g., against ZO-1, Occludin)
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in appropriate medium.
-
Seed the cells onto Transwell inserts and allow them to differentiate for approximately 21 days to form a polarized monolayer with tight junctions.
-
-
Treatment:
-
Pre-treat the differentiated Caco-2 monolayers with different concentrations of ceramide (d18:1/16:0) for a specified time (e.g., 24 hours).
-
Induce inflammation and barrier dysfunction by adding LPS (e.g., 1 µg/mL) to the basolateral compartment.
-
-
Assessment of Cell Viability: Perform a cell viability assay to determine the effect of the treatments on Caco-2 cells.
-
Analysis of Barrier Function:
-
Measure the transepithelial electrical resistance (TEER) to assess the integrity of the tight junctions.
-
Perform a permeability assay using a fluorescent marker like FITC-dextran.
-
-
Gene and Protein Expression Analysis:
-
Extract RNA and perform RT-qPCR to measure the expression of genes related to inflammation (e.g., IL-1β) and tight junctions (e.g., ZO-1, Occludin).
-
Perform immunofluorescence staining or Western blotting to visualize and quantify the expression and localization of tight junction proteins.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in the context of inflammatory bowel disease. The detailed methodologies for in vivo and in vitro experiments, along with the summary of quantitative data and the elucidated mechanism of action, should serve as a valuable resource for researchers in the field. Further studies are warranted to validate these preclinical findings and to explore the full therapeutic utility of this compound for IBD.
References
- 1. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. socmucimm.org [socmucimm.org]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Sedanolide: A Potential Therapeutic Agent for Liver Injury - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide compound found in celery and other members of the Apiaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antioxidant properties.[1] Recent preclinical evidence suggests that this compound and related phthalides hold promise as therapeutic agents for mitigating liver injury and fibrosis. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, quantitative data from a representative phthalide compound (senkyunolide I), and detailed experimental protocols for evaluating its therapeutic potential in liver injury models.
Mechanism of Action
This compound is believed to exert its hepatoprotective effects through the modulation of key signaling pathways involved in oxidative stress and fibrosis.
1. Activation of the Nrf2 Antioxidant Pathway:
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.[2][3]
2. Inhibition of the TGF-β/Smad Signaling Pathway:
While direct evidence for this compound is emerging, studies on the structurally similar phthalide, senkyunolide I, have demonstrated potent anti-fibrotic effects through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad pathway.[5][6][7] This pathway is a central driver of liver fibrosis. TGF-β1 binds to its receptor on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. This binding triggers the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and activates the transcription of pro-fibrotic genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and collagen.[5][7] Phthalides like senkyunolide I have been shown to suppress the phosphorylation of Smad3, thereby inhibiting HSC activation and collagen deposition.[5][7]
Data Presentation
The following tables summarize quantitative data from a study on senkyunolide I, a representative phthalide, in models of liver injury. These data provide a strong indication of the potential therapeutic efficacy of this compound.
Table 1: Effect of Senkyunolide I on Serum Liver Enzymes in a CCl₄-Induced Mouse Model of Liver Fibrosis [5]
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 35.2 ± 4.1 | 78.5 ± 8.2 |
| CCl₄ Model | 185.6 ± 15.3 | 352.1 ± 25.8 |
| CCl₄ + Senkyunolide I (50 mg/kg) | 92.4 ± 9.8 | 189.7 ± 18.1 |
| CCl₄ + Senkyunolide I (100 mg/kg) | 65.1 ± 7.2 | 135.4 ± 12.9 |
*Data are presented as mean ± SD. *p < 0.05 compared to the CCl₄ Model group. Data are representative values based on published research.[5]
Table 2: Effect of Senkyunolide I on Fibrosis Markers in a CCl₄-Induced Mouse Model of Liver Fibrosis [5]
| Treatment Group | α-SMA Expression (relative to control) | Collagen I Expression (relative to control) |
| Control | 1.0 | 1.0 |
| CCl₄ Model | 8.2 ± 0.9 | 12.5 ± 1.3 |
| CCl₄ + Senkyunolide I (50 mg/kg) | 4.1 ± 0.5 | 6.8 ± 0.7 |
| CCl₄ + Senkyunolide I (100 mg/kg) | 2.5 ± 0.3 | 3.9 ± 0.4 |
*Data are presented as mean ± SD. *p < 0.05 compared to the CCl₄ Model group. Data are representative values based on published research.[5]
Table 3: Effect of Senkyunolide I on TGF-β/Smad Signaling in a CCl₄-Induced Mouse Model of Liver Fibrosis [5]
| Treatment Group | p-Smad3 Expression (relative to control) | TGF-β1 Expression (relative to control) |
| Control | 1.0 | 1.0 |
| CCl₄ Model | 6.8 ± 0.7 | 5.9 ± 0.6 |
| CCl₄ + Senkyunolide I (50 mg/kg) | 3.5 ± 0.4 | 3.1 ± 0.3 |
| CCl₄ + Senkyunolide I (100 mg/kg) | 1.9 ± 0.2 | 1.7 ± 0.2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the CCl₄ Model group. Data are representative values based on published research.[5]
Table 4: Effect of Senkyunolide I on Fibrosis Markers in TGF-β1-Stimulated Human Hepatic Stellate Cells (LX-2) [5][6]
| Treatment Group | α-SMA Expression (relative to control) | Collagen I Expression (relative to control) |
| Control | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | 5.6 ± 0.6 | 7.8 ± 0.8 |
| TGF-β1 + Senkyunolide I (50 µM) | 2.9 ± 0.3 | 4.1 ± 0.4 |
| TGF-β1 + Senkyunolide I (100 µM) | 1.8 ± 0.2 | 2.5 ± 0.3 |
*Data are presented as mean ± SD. *p < 0.05 compared to the TGF-β1 group. Data are representative values based on published research.[5][6]
Experimental Protocols
The following are detailed protocols for inducing and treating liver injury in both in vivo and in vitro models to assess the therapeutic potential of this compound.
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is a widely used and reproducible method for inducing liver fibrosis to study the efficacy of anti-fibrotic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
This compound
-
Appropriate vehicle for this compound (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Reagents and equipment for biochemical, histological, and molecular analyses
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control Group: Receive vehicle for both CCl₄ and this compound.
-
CCl₄ Model Group: Receive CCl₄ and the vehicle for this compound.
-
CCl₄ + this compound Group(s): Receive CCl₄ and different doses of this compound.
-
-
Induction of Liver Fibrosis:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administer CCl₄ (1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 4 to 8 weeks.
-
The control group should receive an equivalent volume of olive oil via i.p. injection.
-
-
This compound Treatment:
-
Begin this compound administration concurrently with the first CCl₄ injection or after a few weeks of CCl₄ administration to model a therapeutic intervention.
-
Administer this compound (e.g., 50 and 100 mg/kg body weight, based on senkyunolide I data) daily via oral gavage.
-
The control and CCl₄ model groups should receive the vehicle for this compound.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with ice-cold saline and then excise the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
-
Analysis:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Histopathological Analysis: Embed the formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Molecular Analysis: Perform Western blotting or quantitative real-time PCR (qPCR) on liver tissue homogenates to quantify the expression of key fibrosis markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad3, Nrf2).
-
In Vitro Model: TGF-β1-Induced Activation of Hepatic Stellate Cells
This model allows for the direct investigation of this compound's effects on the primary fibrogenic cells in the liver. The human hepatic stellate cell line, LX-2, is a commonly used and appropriate model.
Materials:
-
Human hepatic stellate cell line (LX-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle for this compound)
-
Cell culture plates
-
Reagents and equipment for cell viability assays, Western blotting, and qPCR
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Setup:
-
Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Allow the cells to adhere and grow to approximately 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS before treatment.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 50 and 100 µM, based on senkyunolide I data) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 24-48 hours to induce activation. A control group without TGF-β1 stimulation should be included.
-
-
Analysis:
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT or similar cell viability assay.
-
Western Blotting: Lyse the cells and perform Western blotting to determine the protein expression levels of α-SMA, Collagen I, and p-Smad3.
-
Quantitative Real-Time PCR (qPCR): Isolate total RNA from the cells and perform qPCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Conclusion
This compound and related phthalides represent a promising class of compounds for the development of novel therapeutics for liver injury and fibrosis. Their ability to modulate key signaling pathways involved in oxidative stress and fibrogenesis provides a strong rationale for further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound in preclinical models of liver disease. Further studies are warranted to confirm the therapeutic effects of this compound specifically and to explore its potential for clinical translation.
References
- 1. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 2. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Senkyunolide I suppresses hepatic stellate cell activation and liver fibrosis by reprogramming VDR-dependent fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senkyunolide I suppresses hepatic stellate cell activation and liver fibrosis by reprogramming VDR-dependent fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Sedanolide Derivatives with Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide found in celery and other umbelliferous plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Structural modification of the this compound scaffold presents a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. These application notes provide a comprehensive overview of the synthesis, bioactivity, and mechanistic analysis of this compound derivatives, along with detailed protocols for their evaluation.
Quantitative Bioactivity Data
The development of this compound derivatives has led to compounds with significantly improved bioactivity. The following tables summarize the in vitro anti-inflammatory and anticancer activities of selected derivatives.
Anti-Inflammatory Activity
The anti-inflammatory potential of novel phthalide derivatives was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of NO Production by this compound Derivatives
| Compound | Structure | IC50 (µM) for NO Inhibition |
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 0.76[3] |
| Additional Derivatives | Structures to be added as data becomes available | IC50 values to be added |
Note: The full dataset for the 31 synthesized derivatives was not publicly available in the referenced abstract. Further literature review is recommended to expand this table.
Anticancer Activity
The cytotoxic effects of various phthalide and related lactone derivatives have been evaluated against a panel of human cancer cell lines.
Table 2: Anticancer Activity of Selected Lactone Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 6 | Benzo[a]phenazine derivative | HepG2 (Liver) | 0.21[1] |
| A549 (Lung) | 1.7[1] | ||
| MCF-7 (Breast) | 11.7[1] | ||
| Analog 6a | Melampomagnolide B carbamate | CCRF-CEM (Leukemia) | 0.68 |
| MDA-MB-435 (Melanoma) | 0.46 | ||
| MDA-MB-468 (Breast) | 0.57 | ||
| Analog 6e | Melampomagnolide B carbamate | CCRF-CEM (Leukemia) | 0.62 |
| HOP-92 (Lung) | 0.65 | ||
| RXF 393 (Renal) | 0.90 |
Note: Direct anticancer activity data for synthesized this compound derivatives is an active area of research. The data presented here for other lactone derivatives suggests the potential of this chemical class.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Anti-Inflammatory Signaling
A key mechanism of action for potent anti-inflammatory this compound derivatives, such as compound 9o , involves the dual regulation of the NF-κB/MAPK and Nrf2/HO-1 pathways.
-
Inhibition of Pro-inflammatory Pathways: Compound 9o has been shown to block the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[3] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
-
Activation of Antioxidant Response: Simultaneously, compound 9o activates the Nrf2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which help to mitigate oxidative stress, a key component of inflammation.
References
Application Notes and Protocols: Cell Viability Assays with Sedanolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide is a natural phthalide compound primarily isolated from the seed oil of celery (Apium graveolens)[1]. Over the past few decades, it has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties[1][2]. The effect of this compound on cell viability is complex and highly context-dependent, varying with cell type, concentration, and the specific cellular environment.
Research has demonstrated that this compound can induce autophagy-mediated cell death in human liver cancer cells[3][4]. Conversely, other studies have shown that it can protect cells against oxidative stress-induced apoptosis by activating the KEAP1-NRF2 antioxidant pathway[2]. This dual functionality makes this compound a compound of interest for therapeutic development and necessitates robust and precise methods for evaluating its effects on cell viability.
These application notes provide detailed protocols for commonly used cell viability assays—MTT, WST-1, and Trypan Blue exclusion—to assess the cellular response to this compound treatment.
Data Presentation: Effects of this compound on Cell Viability
The cytotoxic and cytoprotective effects of this compound are dependent on the cell line and the concentrations used. The following table summarizes quantitative data from published studies. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell model.
| Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| J5 (Human Liver Cancer) | MTT | 500 µM | ~29% decrease in viability after 24h | [4] |
| J5 (Human Liver Cancer) | MTT | 100 µM & 250 µM | No significant change after 24h | [4] |
| HepG2 (Human Hepatoblastoma) | WST-1 | 12.5 µM - 100 µM | No significant cytotoxicity observed | [2][5] |
| HepG2 (Human Hepatoblastoma) | WST-1 / LDH | Pre-treatment | Conferred significant cytoprotective effects against H₂O₂-induced cell death | [2] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a general workflow for assessing the effect of this compound on cell viability using a plate-based assay.
Signaling Pathways
This compound's impact on cellular fate is mediated through complex signaling pathways. Below are two key pathways modulated by this compound.
1. KEAP1-NRF2 Antioxidant Pathway
This compound can activate the NRF2-mediated antioxidant response, protecting cells from oxidative stress.[2] Under basal conditions, KEAP1 targets NRF2 for degradation. This compound disrupts this interaction, allowing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.[2]
2. PI3K/p53/NF-κB Autophagy Pathway
In certain cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process that can lead to cell death.[3][4][6] This is achieved by modulating several key signaling pathways, including the inhibition of the pro-survival PI3K-I/Akt/mTOR axis and the activation of the pro-autophagy Beclin-1/PI3K-III pathway.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in aqueous solutions.[7][8]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[7]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][9]
-
Microplate spectrophotometer (reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 570 and 590 nm. A reference wavelength of >620 nm can be used to reduce background noise.[7]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is similar to MTT but uses a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to a soluble formazan dye.[11] This eliminates the need for a solubilization step, simplifying the protocol.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate spectrophotometer (reader)
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[11][12]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[11] The optimal incubation time depends on the cell type and density and should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[11] Measure the absorbance at a wavelength between 420 and 480 nm.[11][12] A reference wavelength of >600 nm is recommended.[12]
-
Data Analysis: Perform data analysis as described in step 8 of the MTT protocol.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue.[13][14]
Materials:
-
This compound-treated and control cells (in suspension)
-
Trypan Blue solution (0.4%)[15]
-
Hemocytometer with coverslip
-
Light microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Preparation: After this compound treatment, collect the cells. For adherent cells, trypsinize and resuspend them in a known volume of serum-free medium or PBS.[13]
-
Staining: In a microcentrifuge tube, mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio) and pipette gently.[14][15]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an underestimation of viability.[13][14]
-
Cell Counting: Load 10 µL of the stained cell suspension into the hemocytometer.[15]
-
Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the grid lines of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100[14]
-
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy through the PI3K, p53 and NF-κB signaling pathways in human liver cancer cells - Nutrition and Metabolism [nutr-metab-pu.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
Sedanolide: Application Notes and Protocols for Cell-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedanolide, a natural phthalide compound isolated from celery seed oil, has garnered attention for its potential biological activities.[1] Current research has primarily focused on its role in inducing autophagy in cancer cells and its cytoprotective effects against oxidative stress-induced apoptosis. To date, direct evidence of this compound inducing apoptosis as a primary mechanism of cell death in cancer cell lines is limited in publicly available scientific literature.
These application notes provide a summary of the existing research and detailed protocols for studying the effects of this compound on autophagy and its modulatory role in apoptosis.
Section 1: this compound-Induced Autophagy in Human Liver Cancer Cells
Studies have shown that this compound can suppress the viability of human liver cancer cells (J5 cell line) by inducing autophagy.[2][3]
Data Presentation
Table 1: Effect of this compound on the Viability of J5 Human Liver Cancer Cells [3]
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 100 | 101 ± 8 |
| 250 | 96 ± 7 |
| 500 | 71 ± 7* |
| Statistically significant difference from the control group (p < 0.05). |
Table 2: Effect of this compound on Autophagy-Related Protein Expression in J5 Cells [3]
| Protein | 250 µM this compound (% of Control) | 500 µM this compound (% of Control) |
| PI3K-I | 89 ± 7 | 78 ± 4 |
| Akt | 86 ± 5 | 62 ± 3 |
| mTOR | 65 ± 3 | 53 ± 4 |
| Beclin-1 | Not significantly different | 144 ± 14 |
| PI3K-III | 124 ± 12 | 164 ± 18 |
| LC3-II | 167 ± 13 | 185 ± 15* |
| Statistically significant difference from the control group (p < 0.05). |
Signaling Pathway
The induction of autophagy by this compound in J5 liver cancer cells involves the modulation of the PI3K/p53/NF-κB signaling pathways.[2] this compound treatment leads to a decrease in the protein levels of PI3K-I, Akt, and mTOR, which are negative regulators of autophagy.[3] Concurrently, it increases the expression of Beclin-1, PI3K-III, and LC3-II, key proteins in the formation of autophagosomes.[3]
Caption: this compound-induced autophagy signaling pathway in J5 liver cancer cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay) [3]
-
Objective: To determine the effect of this compound on the viability of J5 cells.
-
Materials:
-
J5 human liver cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed J5 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 100, 250, 500 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Autophagy Detection (Monodansylcadaverine - MDC Staining) [3]
-
Objective: To visualize and quantify the formation of autophagic vacuoles in this compound-treated cells.
-
Materials:
-
J5 cells
-
This compound
-
MDC solution
-
Fluorescence microscope or fluorometer
-
-
Protocol:
-
Culture J5 cells on coverslips or in appropriate culture plates.
-
Treat cells with this compound for the desired time.
-
Stain the cells with MDC solution at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
Visualize the cells under a fluorescence microscope or quantify the fluorescence using a fluorometer.
-
3. Western Blot Analysis of Autophagy-Related Proteins [3]
-
Objective: To determine the effect of this compound on the expression levels of key autophagy-related proteins.
-
Materials:
-
J5 cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against PI3K-I, Akt, mTOR, Beclin-1, PI3K-III, LC3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat J5 cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Caption: Experimental workflow for studying this compound-induced autophagy.
Section 2: Modulation of Apoptosis by this compound in Human Hepatoblastoma Cells
Research indicates that this compound can protect human hepatoblastoma cells (HepG2) from apoptosis induced by oxidative stress (hydrogen peroxide, H₂O₂).[4] This effect is mediated through the activation of the KEAP1–NRF2 antioxidant pathway.[4]
Data Presentation
Table 3: Cytoprotective Effect of this compound against H₂O₂-Induced Cell Death in HepG2 Cells [4]
| Treatment | Cell Viability (%) (WST-1 Assay) |
| Control | 100 |
| H₂O₂ (2 mM) | ~50 |
| This compound (100 µM) + H₂O₂ (2 mM) | ~80 |
Table 4: Effect of this compound on H₂O₂-Induced Caspase-3/7 Activity in HepG2 Cells [4]
| Treatment | Percentage of Cells with Activated Caspase-3/7 |
| Control | Low |
| H₂O₂ (2 mM) | Significantly Increased |
| This compound (100 µM) + H₂O₂ (2 mM) | Repressed to near control levels |
Signaling Pathway
This compound activates the KEAP1–NRF2 pathway, leading to the upregulation of antioxidant genes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby preventing mitochondrial damage and subsequent activation of the apoptotic cascade.[4]
Caption: this compound's modulation of H₂O₂-induced apoptosis via the KEAP1–NRF2 pathway.
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay) [4]
-
Objective: To assess the cytoprotective effect of this compound against H₂O₂-induced cell death.
-
Materials:
-
HepG2 cells
-
Culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HepG2 cells in 96-well plates.
-
Pre-treat cells with this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ for an additional 24 hours.
-
Add WST-1 reagent to each well and incubate.
-
Measure the absorbance according to the manufacturer's instructions.
-
2. Apoptosis Detection (Annexin V and Ethidium Homodimer III - EthD-III Staining) [4]
-
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.
-
Materials:
-
HepG2 cells
-
This compound and H₂O₂
-
Annexin V-FITC
-
EthD-III
-
Binding buffer
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Treat cells as described for the viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and EthD-III and incubate in the dark.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
3. Caspase-3/7 Activity Assay [4]
-
Objective: To measure the activity of executioner caspases-3 and -7.
-
Materials:
-
HepG2 cells
-
This compound and H₂O₂
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Treat cells as previously described.
-
Add the Caspase-3/7 detection reagent to the cells and incubate.
-
Visualize the fluorescently labeled cells with activated caspases using a fluorescence microscope or quantify the percentage of positive cells by flow cytometry.
-
Caption: Experimental workflow for studying this compound's modulation of apoptosis.
Conclusion
The current body of scientific literature suggests that this compound's primary effects on cancer cells are the induction of autophagy and protection against oxidative stress-induced apoptosis. The protocols and data presented herein provide a framework for researchers to investigate these phenomena. Further studies are warranted to explore whether this compound can directly induce apoptosis in different cancer cell types or under different experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces autophagy through the PI3K, p53 and NF-κB signaling pathways in human liver cancer cells - Nutrition and Metabolism [nutr-metab-pu.org]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sedanolide Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Sedanolide from natural sources, primarily from Celery (Apium graveolens). This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common natural sources for this compound extraction?
A: The primary and most commercially viable natural source of this compound is Celery (Apium graveolens), with the highest concentrations typically found in the seeds.[1][2][3] Other parts of the plant, such as leaves and stalks, also contain this compound but in lower concentrations.[2]
Q2: I am experiencing low yields of this compound using hydrodistillation. What factors could be responsible, and how can I improve the yield?
A: Low yields during hydrodistillation can be attributed to several factors. Here are some common issues and their solutions:
-
Insufficient Extraction Time: Phthalide yields, including this compound, have been shown to increase with longer hydrodistillation times. For instance, extending the distillation from 1.5-3 hours to 6 hours can significantly increase the total phthalide content in the essential oil.[1]
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Improper Material Preparation: The particle size of the celery seeds can impact extraction efficiency. While grinding the seeds is a common practice, one study found that using whole seeds for hydrodistillation actually increased the total phthalide content to 68.8%.[1] Experimenting with both whole and comminuted seeds is recommended.
-
Suboptimal Temperature and Pressure: While not always adjustable in basic hydrodistillation setups, these parameters are crucial. Too high a temperature can lead to the degradation of thermolabile compounds.[4]
-
Co-distillation with Water: The presence of a large volume of water can sometimes limit the extraction of less volatile compounds. A technique known as the "salting-out effect," where salt is added to the distillation water, can increase the relative volatility of the essential oils and improve yield. This method has been shown to increase total phthalide content to as high as 84.3%.[1]
Q3: My this compound extract is impure. What are some common impurities, and how can I purify my sample?
A: Crude extracts from celery seeds will contain a mixture of compounds, including other phthalides like 3-n-butylphthalide and sedanenolide, as well as fatty acids, terpenes, and flavonoids.[1]
For purification, column chromatography is a commonly used method. Using silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate this compound from other components. Thin-layer chromatography (TLC) can be used to monitor the separation process.
Q4: Which extraction method provides the highest yield and purity of this compound?
A: The optimal extraction method depends on the desired balance of yield, purity, cost, and environmental impact. Here's a summary of common methods:
-
Hydrodistillation (HD) and Simultaneous Distillation-Extraction (SDE): These are traditional methods for extracting essential oils. SDE can significantly increase the oil yield compared to HD while maintaining a high phthalide content.[1] For example, one study showed that switching from HD to SDE increased the total phthalide yield from 19.4 to 36.0 g/kg of celery seeds.[1]
-
Soxhlet Extraction: This method uses an organic solvent to continuously extract compounds from a solid matrix. It can achieve high extraction yields but may require longer extraction times and the use of potentially hazardous solvents.[4] The high temperatures involved can also risk degradation of some compounds.[4]
-
Supercritical Fluid Extraction (SFE) with CO₂: This is a "green" extraction technique that uses supercritical carbon dioxide as the solvent. It is highly efficient and selective, and it avoids the use of organic solvents. SFE has been shown to produce extracts with a very high concentration of this compound (over 70%).[3]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Parameters | Total Phthalide Yield (g/kg of seeds) | This compound Content in Extract (%) | Reference |
| Hydrodistillation (HD) | 6 hours, comminuted seeds | ~14.8 | 1.1 | [1] |
| HD with Salting-out | 6 hours, whole seeds | Not specified | Increased to 84.3 (total phthalides) | [1] |
| Simultaneous Distillation-Extraction (SDE) | 6 hours, whole seeds | 36.0 | Not specified | [1] |
| Supercritical Fluid Extraction (SFE) | 39.85 °C, 10 MPa | Not specified | 72.24 | [3] |
| Supercritical Fluid Extraction (SFE) | 39.85 °C, 30 MPa | Not specified | 73.69 | [3] |
Experimental Protocols
Protocol for Hydrodistillation (HD)
This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.
-
Sample Preparation: Weigh 100g of Apium graveolens seeds. Decide on the particle size (whole or ground).
-
Apparatus Setup: Set up a Clevenger-type apparatus with a 2L round-bottom flask.
-
Extraction: Place the celery seeds into the flask and add 1L of deionized water. Add a few boiling chips.
-
Distillation: Heat the flask using a heating mantle. The rate of distillation should be controlled to ensure a steady flow of condensate.
-
Collection: Collect the essential oil as it separates from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
Duration: Continue the distillation for a predetermined time, typically 4-6 hours, for optimal yield.[1]
-
Drying and Storage: After distillation, separate the oil from any remaining water using a separatory funnel. Dry the oil over anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C.
Protocol for Soxhlet Extraction
This protocol is based on standard Soxhlet extraction procedures.[4]
-
Sample Preparation: Weigh 50g of finely ground celery seeds and place them into a cellulose extraction thimble.
-
Apparatus Setup: Assemble a Soxhlet extractor with a 500mL round-bottom flask and a condenser.
-
Solvent Addition: Add 300mL of a suitable solvent (e.g., hexane or ethanol) to the round-bottom flask along with boiling chips.
-
Extraction: Heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the flask.
-
Duration: Allow the extraction to proceed for at least 10-15 cycles, or for a total of 6-8 hours.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator.
-
Drying and Storage: Dry the resulting oleoresin under a vacuum to remove any residual solvent. Store the extract in a sealed, dark glass vial at 4°C.
Protocol for Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for SFE based on published methods.[3]
-
Sample Preparation: Mill 100g of celery seeds to a consistent particle size.
-
Loading the Extractor: Place the ground seeds into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Set the extraction temperature (e.g., 40°C).
-
Pressurize the system with CO₂ to the desired pressure (e.g., 10-30 MPa).
-
Set the CO₂ flow rate.
-
-
Extraction: Begin the flow of supercritical CO₂ through the extraction vessel. The this compound and other soluble compounds will be extracted from the celery seeds.
-
Separation and Collection: The extract-laden supercritical fluid flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extract to precipitate. Collect the extract from the separator.
-
Duration: Continue the extraction for a set period, typically 1-3 hours, depending on the system and desired yield.
-
Storage: The collected extract can be stored directly in a sealed, dark glass vial at 4°C.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Conceptual overview of the this compound biosynthetic pathway via the polyketide route.
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction, purification, and analysis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low this compound extraction yields.
References
Technical Support Center: Overcoming Sedanolide Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of sedanolide.
Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous buffer. What can I do?
A1: this compound has very low intrinsic water solubility (approximately 1.745 mg/L at 25°C)[1]. Precipitation is a common issue. Here are some immediate steps to troubleshoot this problem:
-
Verify the concentration: Ensure that the concentration of this compound in your solution does not exceed its solubility limit in the specific buffer system you are using.
-
Co-solvents: If your experimental design allows, consider the addition of a small percentage of an organic co-solvent. This compound is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2][3]. A solution of Ethanol:PBS (pH 7.2) at a 1:1 ratio can dissolve up to 0.5 mg/ml of this compound[2].
-
pH adjustment: While this compound is a neutral molecule, the pH of the aqueous medium can influence its stability and apparent solubility. Evaluate the pH of your buffer and consider slight adjustments if your experimental parameters permit.
-
Temperature control: Temperature can affect solubility. Ensure your solutions are maintained at a consistent temperature. For some compounds, a slight increase in temperature can improve solubility.
If these initial steps are not sufficient, you may need to consider more advanced formulation strategies as detailed in the following sections.
Q2: I am trying to prepare a stock solution of this compound and it is not dissolving in my chosen solvent. What should I do?
A2: The choice of solvent is critical for preparing a concentrated stock solution of this compound.
-
Recommended solvents: For high concentrations, organic solvents are necessary. This compound has good solubility in ethanol (30 mg/ml), DMSO (5 mg/ml), and DMF (5 mg/ml)[2].
-
Dissolution technique: To aid dissolution, gentle warming and sonication can be employed. For instance, warming the tube at 37°C and shaking it in an ultrasonic bath for a short period can facilitate the dissolution of this compound in solvents like DMSO and DMF.
-
Freshness of solvents: Ensure that your organic solvents are anhydrous and of high purity, as water content can significantly reduce the solubility of hydrophobic compounds.
Q3: My formulation containing this compound is showing signs of instability (e.g., crystal growth) over time. How can I improve its stability?
A3: Instability in a formulation, often manifesting as crystallization, is a sign that the compound is not thermodynamically stable in its solubilized state.
-
Amorphous solid dispersions: Preparing a solid dispersion of this compound can help. In this technique, the crystalline drug is converted into an amorphous state within a hydrophilic polymer matrix, which can prevent recrystallization and improve stability.
-
Encapsulation: Encapsulating this compound, for example in a nanoemulsion or a cyclodextrin complex, can protect the molecule from the aqueous environment and improve its physical stability.
-
Storage conditions: Ensure proper storage of your this compound-containing formulations. For stock solutions in organic solvents, it is recommended to store them in tightly sealed containers under refrigeration.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound is approximately 1.745 mg/L at 25°C[1]. This low solubility presents a significant challenge for its use in aqueous-based experimental systems and for oral drug delivery.
Q2: What are the most common strategies to enhance the aqueous solubility of this compound?
A2: Several effective strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, for instance by creating a nanoemulsion, can increase its surface area and improve its dissolution and absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active this compound molecule in vivo is another viable strategy.
Q3: How do I choose the best solubility enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro cell culture, in vivo animal studies), and the acceptable excipients for your experimental system. The following decision-making workflow can guide your selection:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C, estimated) | 1.745 mg/L | [1] |
| Ethanol | 30 mg/ml | [2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/ml | [2] |
| Dimethylformamide (DMF) | 5 mg/ml | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Experimental Protocols
Protocol 1: Preparation of a Celery Seed Oil-Based Nanoemulsion
This protocol is adapted from a study that successfully formulated a nanoemulsion of celery seed oil, which naturally contains this compound.
Materials:
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Celery seed oil (containing this compound)
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Tween 80 (non-ionic surfactant)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Preparation of the oil and water phases:
-
The oil phase consists of the celery seed oil.
-
The aqueous phase is prepared by dissolving Tween 80 in deionized water.
-
-
Formation of the pre-emulsion:
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Combine the celery seed oil and the Tween 80 solution at a specific oil-to-surfactant ratio. A ratio of 1:3 (oil:surfactant) has been shown to be effective.
-
Mix the components using a magnetic stirrer at 500 rpm for 10 minutes to form a coarse emulsion.
-
-
Nano-emulsification:
-
Subject the coarse emulsion to high-energy ultrasonication.
-
A sonication time of 20 minutes has been demonstrated to produce nanoemulsions with a droplet diameter of approximately 23.4 ± 1.80 nm.
-
-
Characterization:
-
The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and stability.
-
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general framework for preparing a this compound-cyclodextrin inclusion complex using the freeze-drying method. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of this compound to cyclodextrin should be optimized for your specific application.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-cyclodextrin)
-
Ethanol
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Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolution of Components:
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the cyclodextrin in deionized water with stirring.
-
-
Complexation:
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while continuously stirring.
-
Allow the mixture to stir at room temperature for 24 hours to facilitate the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution, for example, by placing it in a -80°C freezer until completely frozen.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
-
Characterization:
-
The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC).
-
The increase in this compound solubility should be quantified by preparing a saturated solution of the complex in water and analyzing the this compound concentration by a suitable method like HPLC.
-
Protocol 3: General Method for Preparing a this compound Solid Dispersion by Solvent Evaporation
This is a general protocol for preparing a solid dispersion of this compound. The choice of polymer carrier (e.g., PVP, HPMC, Soluplus®) and the drug-to-carrier ratio are critical parameters that require optimization.
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., PVP K30)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve both the this compound and the hydrophilic polymer carrier in a suitable volatile organic solvent. Ensure complete dissolution to achieve a homogenous solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. The temperature should be kept low to avoid degradation of the components.
-
-
Drying:
-
A thin film of the solid dispersion will form on the wall of the flask. Further dry this film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion to confirm the amorphous state of this compound using techniques like XRD and DSC.
-
Evaluate the enhancement in dissolution rate and solubility by performing dissolution studies in a relevant aqueous medium.
-
Disclaimer: This technical support center is for informational purposes only and should not be considered a substitute for professional scientific advice. Researchers should always adhere to proper laboratory safety procedures and conduct their own optimization studies for their specific experimental needs.
References
Sedanolide Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of sedanolide in cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when dissolved in a stock solution?
A1: this compound is a crystalline solid that is generally stable when stored as a dry powder at -20°C, with a shelf life of at least four years.[1] For experimental use, it is typically dissolved in organic solvents like DMSO, ethanol, or DMF to create a concentrated stock solution.[1] When stored in these solvents at -20°C, the stock solution is expected to be stable for an extended period. However, it is best practice to prepare fresh dilutions in aqueous media for each experiment.
Q2: How stable is this compound in aqueous cell culture media?
A2: The stability of this compound in aqueous solutions, such as cell culture media, has not been extensively reported in publicly available literature. However, based on its chemical structure as a phthalide (a cyclic ester), it is susceptible to hydrolysis, which can be influenced by the pH and enzymatic activity of the medium. It is recommended to freshly prepare the final working concentration of this compound in the cell culture medium immediately before adding it to the cells.
Q3: What factors in cell culture media can affect this compound stability?
A3: Several factors can influence the stability of this compound in cell culture media:
-
pH: The pH of the cell culture medium (typically around 7.2-7.4) can contribute to the hydrolysis of the lactone ring in this compound over time.
-
Serum: The presence of serum (e.g., Fetal Bovine Serum) can decrease the stability of this compound. Serum contains esterases and other enzymes that can accelerate the degradation of ester-containing compounds.
-
Temperature: Incubating this compound in cell culture media at 37°C will increase the rate of chemical degradation compared to storage at lower temperatures.
-
Light: While not explicitly documented for this compound, some compounds are light-sensitive. It is good practice to protect solutions containing this compound from prolonged exposure to light.
Q4: Are there any known degradation products of this compound that could affect my experiments?
A4: While specific degradation products of this compound in cell culture media are not well-documented, hydrolysis of the lactone ring would result in the formation of a corresponding hydroxy carboxylic acid. The biological activity of this potential degradation product is unknown and could differ from that of the parent this compound molecule, potentially impacting experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in the working solution. | Prepare a fresh working solution of this compound in cell culture medium for each experiment from a frozen stock in an organic solvent. |
| Lower than expected biological activity. | Loss of active this compound due to instability in the culture medium over the course of a long-term experiment (e.g., >24 hours). | For long-term incubations, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Discrepancies in results when using different types of media or serum. | Different media formulations (pH, components) or serum batches (enzyme activity) may affect this compound stability differently. | If changing media or serum, it is advisable to re-validate the effective concentration of this compound. Consider conducting a pilot stability study in the new medium. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general workflow to determine the stability of this compound in a specific cell culture medium.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum supplementation at the final experimental concentration.
-
Incubation: Aliquot the working solution into separate sterile tubes for each time point and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The initial (0 hour) sample will serve as the reference.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This data can be used to determine the half-life of this compound in your specific experimental conditions.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound's inhibitory effects.
References
Technical Support Center: Optimizing the Purification of Sedanolide by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Sedanolide using column chromatography. The information is presented in a question-and-answer format to directly address potential issues and streamline the experimental workflow.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of this compound from other components. | Inappropriate mobile phase polarity. | Optimize the mobile phase system using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica gel chromatography is a hexane:ethyl acetate solvent system. Adjust the ratio to achieve a retention factor (Rf) for this compound between 0.2 and 0.4 for optimal separation on the column. |
| Column overloading. | The amount of crude extract loaded onto the column should be appropriate for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. Use a wet slurry packing method for better results. Gently tap the column during packing to settle the stationary phase evenly. | |
| This compound elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of hexane. |
| This compound does not elute from the column or elutes very slowly. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and progressively increasing the proportion of a more polar solvent, is highly effective. |
| This compound may be degrading on the silica gel. | While direct evidence for this compound instability on silica is limited, some organic compounds can be sensitive to the acidic nature of silica gel. If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina. | |
| Co-elution of this compound with other phthalides (e.g., sedanenolide, 3-n-butylphthalide). | Similar polarities of the phthalides. | Employ a shallow gradient elution to enhance resolution between compounds with close Rf values. Collect smaller fractions and analyze them carefully by TLC or HPLC. |
| Column is too short or has a large diameter. | Use a longer, narrower column to increase the theoretical plates and improve separation efficiency. | |
| Low yield of purified this compound. | Incomplete elution from the column. | After collecting the main fractions containing this compound, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to ensure all the compound has been eluted. |
| Degradation on the column. | As mentioned above, consider using a less acidic stationary phase or deactivating the silica gel. Minimize the time the compound spends on the column. | |
| Loss during solvent evaporation. | This compound is a semi-volatile compound. Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent from the collected fractions. Avoid excessive heating. | |
| Presence of colored impurities in the purified fractions. | Co-elution of pigments from the celery seed oil. | If colored impurities persist, a pre-purification step, such as a short plug filtration through a small amount of silica gel with a non-polar solvent, might be beneficial to remove highly non-polar colored compounds before the main chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for this compound purification on a silica gel column?
A1: A hexane:ethyl acetate solvent system is a common and effective choice for separating moderately polar compounds like phthalides. Start by performing TLC with different ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives an Rf value for this compound in the range of 0.2-0.4. This will provide a good starting point for your column chromatography mobile phase.
Q2: Should I use isocratic or gradient elution for this compound purification?
A2: Gradient elution is generally recommended for purifying natural product extracts like celery seed oil, which contain a complex mixture of compounds with a wide range of polarities. A gradient from a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to a higher polarity mobile phase (e.g., 70:30 hexane:ethyl acetate) will allow for the separation of non-polar impurities first, followed by the elution of this compound and other phthalides, and finally the more polar compounds.
Q3: What type of silica gel should I use?
A3: For gravity or flash column chromatography, silica gel with a mesh size of 60-120 or 70-230 is commonly used[1][2]. The choice depends on the scale of the purification and the required resolution. Finer mesh sizes (e.g., 230-400 mesh) provide higher resolution but require pressure (flash chromatography) to maintain a reasonable flow rate.
Q4: How can I detect this compound in the collected fractions?
A4: this compound can be visualized on a TLC plate under UV light (254 nm). Additionally, staining the TLC plate with a potassium permanganate solution can help in detecting many organic compounds, including this compound, which will appear as yellow-brown spots on a purple background. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
Q5: What are the major impurities I should expect when purifying this compound from celery seed oil?
A5: The primary impurities are other phthalides with similar structures and polarities, such as sedanenolide and 3-n-butylphthalide[3][4]. Other components of celery seed oil include terpenes (like limonene) and fatty acids, which are generally less polar and should elute earlier from a normal-phase silica gel column.
Data Presentation
The following tables summarize quantitative data from studies on the purification of phthalides from celery seed oil.
Table 1: Purity of Phthalides Isolated by Column Chromatography
| Compound | Purity (%) | Analytical Method | Reference |
| Phthalide-rich fraction | 53 - 74 | Not Specified | [5][6] |
| Sedanenolide | 80.5 | Gas Chromatography (GC) | [7] |
Table 2: Composition of Phthalides in Celery Seed Essential Oil
| Phthalide Compound | Content (%) | Reference |
| Sedanenolide | 36.7 | [3][4] |
| 3-n-butylphthalide | 13.1 | [3][4] |
| This compound | 1.1 | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from celery seed oil using silica gel column chromatography. This protocol is a synthesized guideline based on general practices and available literature.
1. Preparation of the Crude Extract:
-
Obtain celery seed essential oil or prepare a crude extract by solvent extraction (e.g., using hexane or ethanol) of ground celery seeds followed by solvent evaporation.
2. Thin Layer Chromatography (TLC) for Method Development:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: Prepare a series of hexane:ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Procedure:
-
Dissolve a small amount of the crude celery seed oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the plates in a sealed chromatography chamber containing the different mobile phase mixtures.
-
After development, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Identify the solvent system that provides good separation of the target compound (this compound) from other components, with an Rf value for this compound ideally between 0.2 and 0.4.
-
3. Column Chromatography Purification:
-
Stationary Phase: Silica gel (e.g., mesh size 70-230).
-
Column: Glass column with a sintered glass frit and a stopcock. The size of the column depends on the amount of crude extract to be purified (a general guide is a height-to-diameter ratio of about 10:1).
-
Mobile Phase: A gradient of hexane and ethyl acetate, as determined from the TLC analysis.
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Once packed, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude celery seed oil in a minimal volume of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude oil in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the dissolved sample or the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, least polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to a predefined gradient (e.g., start with 95:5 hexane:ethyl acetate, then move to 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on the column size).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a moderate temperature to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Material Harvest® Silica Gel for Normal Phase Column Chromatography [materialharvest.com]
- 3. Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery ( Apium graveolens L.) Seeds [journal.pan.olsztyn.pl]
- 4. researchgate.net [researchgate.net]
- 5. setpublisher.com [setpublisher.com]
- 6. setpublisher.com [setpublisher.com]
- 7. iglobaljournal.com [iglobaljournal.com]
Technical Support Center: Troubleshooting Low Efficacy of Sedanolide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential issues with the efficacy of Sedanolide in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a natural phthalide compound isolated from celery seed oil.[1] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways.[1]
Q2: At what concentration range should I be testing this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on available literature, a broad concentration range of 12.5 µM to 100 µM has been used in studies with luciferases-expressing HepG2 cells.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: I am not observing the expected biological effect with this compound. What are the common causes for low efficacy?
A3: Low efficacy of natural compounds like this compound in cell culture can stem from several factors:
-
Compound Solubility and Stability: this compound is a lipophilic compound, and poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration.[3][4] Stability can also be an issue, as the compound may degrade over time in the incubator.[5]
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) in the culture medium can bind to this compound, reducing its bioavailability and preventing it from reaching its intracellular targets.[2][6]
-
Cell Line-Specific Factors: The expression levels of this compound's targets and the activity of drug metabolism enzymes can vary greatly between different cell lines, leading to differences in sensitivity.
-
Experimental Protocol: Suboptimal experimental conditions, such as incorrect incubation times or cell densities, can also contribute to a lack of observable effects.
Troubleshooting Guides
Issue 1: Suspected Compound Instability or Precipitation
Q: I've prepared my this compound working solution in media, but I suspect it's not stable or is precipitating. How can I address this?
A: This is a common issue with lipophilic compounds. Here are some troubleshooting steps:
-
Solvent and Stock Solution:
-
Ensure your this compound stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your culture medium.
-
Minimize the final concentration of the organic solvent in your culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Media Preparation:
-
Prepare fresh working solutions of this compound for each experiment.
-
When diluting the stock solution into the medium, add it dropwise while gently vortexing the medium to aid in dispersion and prevent immediate precipitation.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles) after adding this compound.
-
-
Stability Assessment:
-
If you continue to suspect instability, you can perform a simple stability test. Prepare a this compound-containing medium and incubate it under your experimental conditions (37°C, 5% CO2) for various time points (e.g., 0, 6, 12, 24 hours). Then, test the efficacy of this pre-incubated medium on your cells. A decrease in activity over time would suggest degradation.
-
| Parameter | Recommendation |
| Solvent for Stock | DMSO |
| Final Solvent Conc. | < 0.5% |
| Preparation | Prepare fresh for each experiment |
| Visual Inspection | Check for precipitation after dilution |
Issue 2: Potential Interference from Serum
Q: Could the serum in my cell culture medium be interfering with this compound's activity?
A: Yes, serum proteins can bind to hydrophobic compounds and reduce their effective concentration.[2][6]
-
Serum-Free or Reduced-Serum Conditions:
-
Consider performing your experiments in serum-free or reduced-serum (e.g., 1-2% FBS) medium. However, you must first validate that your cells can tolerate these conditions for the duration of the experiment without affecting their viability or the signaling pathways under investigation.
-
-
Control Experiments:
-
If you must use serum, run parallel experiments with varying serum concentrations to assess its impact on this compound's efficacy. This can help you determine if serum binding is a significant factor.
-
Issue 3: Optimizing Experimental Conditions
Q: I'm unsure if my experimental setup is optimal for observing this compound's effects. What parameters should I consider?
A: Optimizing your experimental protocol is crucial.
-
Cell Seeding Density:
-
Ensure you are using a consistent and appropriate cell seeding density. High cell densities can lead to rapid nutrient depletion and changes in pH, which can affect compound efficacy. Conversely, very low densities may result in poor cell health.
-
-
Incubation Time:
-
The biological effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for your desired outcome.
-
-
Positive Control:
-
Include a positive control compound with a known and robust effect on your chosen assay. This will help validate that your experimental system is working correctly.
-
| Parameter | Recommendation |
| Cell Density | Optimize for logarithmic growth phase during treatment |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72h) |
| Controls | Include vehicle control and a known positive control |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound using an MTT assay.[7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
-
Signaling Pathways and Workflows
Signaling Pathways
This compound has been reported to modulate the following signaling pathways:
Caption: this compound-mediated activation of the NRF2 pathway.
Caption: this compound's modulation of the FXR-SMPD3 pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. uat.taylorfrancis.com [uat.taylorfrancis.com]
- 3. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. scielo.br [scielo.br]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. researchhub.com [researchhub.com]
Technical Support Center: Enhancing the Bioavailability of Sedanolide Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Sedanolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a natural phthalide compound, primarily isolated from celery seed oil.[1] It is a lipophilic molecule with a molecular formula of C12H18O2.[1] Research has shown that this compound possesses various physiological functions, including anti-oxidant and anti-inflammatory activities.[2] Its therapeutic mechanism is understood to involve multiple targets and pathways, including the activation of the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[2] These properties suggest its potential in treating a range of conditions, including cardiovascular and cerebrovascular diseases, digestive system conditions, and cancer.[2]
Q2: What are the primary challenges in formulating this compound for oral delivery?
The main challenge in formulating this compound for oral delivery is its poor aqueous solubility. One source estimates its water solubility to be approximately 1.745 mg/L at 25°C. This low solubility can lead to a low dissolution rate in the gastrointestinal fluids, which in turn results in poor and variable oral bioavailability. Consequently, achieving therapeutic concentrations of this compound in the bloodstream after oral administration is difficult with conventional formulations.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can significantly increase the drug's surface area and wettability, leading to improved dissolution rates. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[3][4]
-
Nanoemulsions: These are oil-in-water or water-in-oil nanometric-sized emulsions that can encapsulate lipophilic drugs like this compound in the oil phase. The small droplet size provides a large surface area for drug release and absorption. Nanoemulsions can also protect the drug from degradation in the gastrointestinal tract.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would be entrapped within the lipid bilayer. Liposomes can enhance the solubility and stability of the drug and facilitate its transport across biological membranes.[5][6]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules like this compound, where the drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[7][8]
Troubleshooting Guides
Solid Dispersion Formulations
Problem: Low dissolution rate of this compound from the solid dispersion.
| Possible Causes | Solutions / Recommendations |
| Incomplete amorphization of this compound | - Increase the polymer-to-drug ratio to ensure complete molecular dispersion. - Optimize the solvent evaporation or melting process parameters (e.g., temperature, drying time) to prevent drug recrystallization. - Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound. |
| Poor wettability of the solid dispersion | - Select a more hydrophilic polymer carrier. - Incorporate a small amount of a pharmaceutically acceptable surfactant into the formulation. |
| Recrystallization of this compound upon storage | - Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture. - Select a polymer with a high glass transition temperature (Tg) to improve the physical stability of the amorphous form.[9] |
Problem: Physical instability (e.g., caking, color change) of the solid dispersion powder.
| Possible Causes | Solutions / Recommendations |
| Hygroscopicity of the polymer carrier | - Store the formulation in a low-humidity environment. - Select a less hygroscopic polymer. |
| Low glass transition temperature (Tg) of the solid dispersion | - Choose a polymer with a higher Tg. - Increase the polymer-to-drug ratio to elevate the Tg of the mixture. |
| Chemical degradation of this compound or the polymer | - Investigate potential drug-polymer interactions using techniques like Fourier-Transform Infrared Spectroscopy (FTIR). - Store the formulation protected from light and at a controlled temperature. |
Nanoemulsion Formulations
Problem: High particle size and polydispersity index (PDI) of the nanoemulsion.
| Possible Causes | Solutions / Recommendations |
| Inappropriate oil, surfactant, or co-surfactant selection | - Screen different oils for high this compound solubility. - Use a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. - Optimize the surfactant-to-co-surfactant ratio. |
| Insufficient energy input during homogenization | - Increase the homogenization pressure or sonication time/amplitude. - Optimize the number of homogenization cycles. |
| Ostwald ripening (droplet growth over time) | - Select an oil phase with very low aqueous solubility. - Use a combination of a soluble and an insoluble surfactant to stabilize the interface. |
Problem: Phase separation or creaming of the nanoemulsion upon storage.
| Possible Causes | Solutions / Recommendations |
| Droplet coalescence | - Increase the surfactant concentration to provide better steric or electrostatic stabilization. - Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization.[10] |
| Gravitational separation | - Reduce the droplet size through optimized homogenization. - Increase the viscosity of the aqueous phase by adding a viscosity-modifying agent. |
Liposome Formulations
Problem: Low encapsulation efficiency of this compound.
| Possible Causes | Solutions / Recommendations |
| Poor partitioning of this compound into the lipid bilayer | - Optimize the lipid composition. Incorporating cholesterol can increase the packing of the lipid bilayer and enhance the entrapment of lipophilic drugs. - Use a higher drug-to-lipid ratio during preparation, but be mindful of the saturation limit. |
| Drug leakage during the preparation process | - Ensure the processing temperature is appropriate for the chosen lipids. - Use a gentle method for downsizing the liposomes (e.g., extrusion vs. sonication). |
Problem: Instability of liposomes leading to drug leakage during storage.
| Possible Causes | Solutions / Recommendations |
| Lipid oxidation or hydrolysis | - Use saturated phospholipids which are less prone to oxidation. - Add an antioxidant to the formulation. - Store the liposomal dispersion at a low temperature and protected from light. |
| Aggregation or fusion of liposomes | - Include a charged lipid in the formulation to provide electrostatic repulsion (e.g., phosphatidylserine, phosphatidylglycerol). - Coat the liposome surface with a hydrophilic polymer like polyethylene glycol (PEG) to provide steric stabilization. |
Data Presentation
The following tables present illustrative data for different this compound formulations. This data is hypothetical and intended to demonstrate the expected improvements in physicochemical properties and pharmacokinetic parameters. Actual experimental results may vary.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Drug Loading (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound Powder | 100 | > 1000 | N/A | N/A | N/A |
| Solid Dispersion (1:5 Drug:PVP K30) | 16.7 | N/A | N/A | N/A | N/A |
| Nanoemulsion | 2 | 125 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 98 ± 1 |
| Liposomes | 5 | 150 ± 10 | 0.20 ± 0.03 | -30 ± 3 | 92 ± 2 |
Table 2: In Vitro Dissolution of this compound Formulations in Simulated Gastric Fluid (pH 1.2)
| Time (min) | % Drug Released (this compound Powder) | % Drug Released (Solid Dispersion) | % Drug Released (Nanoemulsion) | % Drug Released (Liposomes) |
| 15 | < 1 | 45 | 60 | 10 |
| 30 | < 2 | 75 | 85 | 20 |
| 60 | < 5 | 92 | 98 | 35 |
| 120 | < 8 | 98 | > 99 | 50 |
Table 3: Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 20 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Solid Dispersion | 20 | 250 ± 45 | 1.0 | 1200 ± 210 | 480 |
| Nanoemulsion | 20 | 350 ± 60 | 0.5 | 1750 ± 300 | 700 |
| Liposomes | 20 | 180 ± 35 | 1.5 | 1500 ± 250 | 600 |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a suitable organic solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
2. Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of Oil Phase: Dissolve 200 mg of this compound in 5 g of a suitable oil (e.g., medium-chain triglycerides) by gentle heating and stirring.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, 10 g) and a co-surfactant (e.g., Transcutol P, 5 g) in 79.8 g of deionized water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-shear mixer for 15 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for particle size, PDI, and zeta potential using dynamic light scattering.
3. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve 200 mg of a phospholipid (e.g., soy phosphatidylcholine) and 50 mg of cholesterol along with 50 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: this compound's activation of the Keap1-Nrf2 signaling pathway.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Pharmacokinetics and disposition of various drug loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Technical Support Center: Method Development for Chiral Separation of Sedanolide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the chiral separation of Sedanolide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chiral separation of this compound isomers?
This compound possesses at least two stereogenic centers, leading to the existence of multiple stereoisomers. The primary challenge lies in the subtle structural differences between these isomers, which makes achieving baseline separation difficult. The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions are critical to exploit these minor differences for successful resolution.
Q2: Which chromatographic techniques are most suitable for the chiral separation of this compound isomers?
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all viable techniques for chiral separations and can be applied to this compound isomers.[1][2]
-
HPLC with a chiral stationary phase is a widely used and robust method.[3][4][5] Polysaccharide-based and macrocyclic glycopeptide CSPs are often a good starting point.[4]
-
SFC is a powerful alternative, often providing faster separations and unique selectivity compared to HPLC.[6][7] It uses supercritical CO2 as the main mobile phase component, which is advantageous for its low viscosity and high diffusivity.[6][7]
-
GC is suitable if the this compound isomers are volatile or can be derivatized to increase their volatility.[8][9] Chiral GC columns are typically based on cyclodextrin derivatives.[2][9]
Q3: How do I select the right chiral stationary phase (CSP) for this compound isomer separation?
The selection of the CSP is the most critical step in chiral method development.[10] Since the interactions between the analyte and the CSP are highly specific, a screening approach is often the most efficient strategy.[10][11]
A recommended starting point for screening this compound isomers would be:
-
Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on amylose or cellulose) are versatile and have a high success rate for a wide range of chiral compounds.[7][10]
-
Cyclodextrin-based CSPs: These are particularly effective for creating inclusion complexes, which can be a mechanism for chiral recognition.[10][12]
It is advisable to screen a set of columns with different chiral selectors under various mobile phase conditions (normal-phase, reversed-phase, and polar organic mode).[11]
Troubleshooting Guide
Problem 1: No separation of enantiomers is observed.
-
Possible Cause: The chosen chiral stationary phase (CSP) does not provide enantioselectivity for this compound isomers under the current conditions.
-
Troubleshooting Steps:
-
Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin-based).[10] Structural similarity to compounds separated on a particular CSP does not guarantee similar behavior.[13]
-
Change the Mobile Phase Mode: If using reversed-phase, try normal-phase or polar organic mode, and vice-versa. The elution order and selectivity can change dramatically with the mobile phase.[11]
-
Optimize the Mobile Phase Composition:
-
Normal-Phase (HPLC/SFC): Vary the alcohol modifier (e.g., isopropanol, ethanol) percentage in the non-polar solvent (e.g., hexane or supercritical CO2). Small changes can have a significant impact on selectivity.
-
Reversed-Phase (HPLC): Change the organic modifier (e.g., from acetonitrile to methanol) or its ratio with the aqueous phase.[10] Adjusting the pH with additives can also influence separation, although this is more critical for ionizable compounds.[10]
-
-
Adjust Temperature: Temperature can affect the chiral recognition mechanism.[10] Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Problem 2: Poor resolution (peaks are not baseline separated).
-
Possible Cause: Insufficient selectivity or low column efficiency.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: In normal-phase, decreasing the percentage of the alcohol modifier will increase retention and may improve resolution. In reversed-phase, decreasing the organic modifier percentage will have a similar effect.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.[10]
-
Fine-tune Mobile Phase Additives: For SFC, adding small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or isopropylamine for basic compounds can improve peak shape and resolution.[14][15] While this compound is neutral, additives can still sometimes modulate interactions with the CSP.
-
Temperature Optimization: Systematically vary the column temperature. Sometimes a lower temperature enhances the rigidity of the CSP, improving chiral recognition.[10]
-
Problem 3: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for mass overload.[10]
-
Check Mobile Phase Compatibility: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Mismatched injection solvent can cause peak distortion.
-
Add Mobile Phase Modifiers: In normal-phase HPLC or SFC, small amounts of a competitive agent (e.g., a relevant acid or base for acidic or basic analytes) can block active sites on the silica support and reduce tailing. While this compound is neutral, this can still sometimes be effective.
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection.[10] Some columns may require conditioning with several injections of the analyte before a stable performance is achieved.[16]
-
Problem 4: Inconsistent retention times.
-
Possible Cause: Inadequate column equilibration, mobile phase instability, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Thorough Column Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase, especially when changing mobile phase composition.[10] Drifting retention times at the beginning of a run are a common sign of insufficient equilibration.[10]
-
Precise Mobile Phase Preparation: Prepare the mobile phase accurately and consistently.[10] For SFC, ensure consistent co-solvent composition.
-
Control Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.[10]
-
Check for System Leaks: Leaks in the HPLC or SFC system can cause pressure fluctuations and lead to variable retention times.
-
Data Presentation
The following tables present hypothetical, yet realistic, data for the chiral separation of this compound isomers based on typical performance of chiral columns.
Table 1: Hypothetical HPLC Screening Results for this compound Isomers
| Column (CSP Type) | Mobile Phase | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Chiralpak IA (Amylose) | Hexane/Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |
| Chiralcel OD-H (Cellulose) | Hexane/Ethanol (85:15) | 10.2 | 10.9 | 1.2 |
| Cyclobond I 2000 (Beta-Cyclodextrin) | Acetonitrile/Water (40:60) | 12.1 | 12.5 | 0.8 |
| Chiralpak IC (Cellulose) | Methanol (100%) | 7.3 | 8.1 | 1.6 |
Table 2: Hypothetical SFC Method Optimization for this compound Isomers on Chiralpak IA
| Co-solvent (Methanol in CO2) | Back Pressure (bar) | Temperature (°C) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| 15% | 120 | 35 | 4.2 | 4.9 | 2.1 |
| 20% | 120 | 35 | 3.1 | 3.5 | 1.7 |
| 15% | 150 | 35 | 4.5 | 5.3 | 2.3 |
| 15% | 120 | 40 | 3.9 | 4.5 | 1.9 |
Experimental Protocols
Protocol 1: General HPLC Method for Chiral Screening of this compound Isomers
-
System: Standard HPLC system with UV detector.
-
Columns:
-
Chiralpak IA (4.6 x 250 mm, 5 µm)
-
Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Cyclobond I 2000 (4.6 x 250 mm, 5 µm)
-
-
Mobile Phases for Screening:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) and Hexane/Ethanol (85:15, v/v).
-
Reversed Phase: Acetonitrile/Water (40:60, v/v) and Methanol/Water (50:50, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase at a concentration of 1 mg/mL.
Protocol 2: General SFC Method for Chiral Screening of this compound Isomers
-
System: Analytical SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralpak IA (4.6 x 150 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 with a co-solvent gradient of 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound standard in Methanol at a concentration of 1 mg/mL.
Mandatory Visualization
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
Reducing impurities in synthetic Sedanolide preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in synthetic Sedanolide preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
Impurities in this compound synthesis can originate from several sources:
-
Starting Materials and Reagents: Impurities present in starting materials or reagents can be carried through the synthetic sequence.
-
Side Reactions: Competing or incomplete reactions can lead to the formation of structurally related byproducts. Common side reactions include incomplete hydrogenation, epimerization, and undesired cyclization pathways.
-
Degradation: The final product or intermediates may degrade under the reaction or purification conditions, such as exposure to high temperatures or acidic/basic environments.
-
Solvent and Catalyst Residues: Residual solvents, catalysts (e.g., palladium on carbon), and their byproducts can contaminate the final product.
Q2: What are some of the expected impurities in a typical this compound synthesis?
Based on common synthetic routes involving key steps like Diels-Alder reactions, hydrogenation, and lactonization, potential impurities include:
-
Diastereomers of this compound: Incomplete stereocontrol during the synthesis can lead to the formation of diastereomeric impurities.
-
Unreacted Intermediates: Incomplete reactions at any stage will result in the presence of starting materials or intermediates in the final product.
-
Over-reduction Products: During catalytic hydrogenation, other functional groups may be unintentionally reduced.
-
Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of oxidized byproducts.
-
Byproducts from Side Reactions: These can include isomers from the Diels-Alder reaction or products from intermolecular condensation during lactonization.[1]
Q3: How can I monitor the progress of my this compound synthesis and the formation of impurities?
Regular monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and major byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the components in the reaction mixture at different time points.[1]
Q4: What are the recommended analytical techniques for purity assessment of synthetic this compound?
The primary techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of non-volatile compounds like this compound and separating it from its isomers and other impurities. A reversed-phase C18 column with a UV detector is commonly employed.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities. It provides structural information based on the mass spectrum of each component.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination.[4]
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound After Synthesis
Symptoms:
-
Multiple spots observed on the TLC plate of the crude product.
-
HPLC analysis shows several significant impurity peaks alongside the product peak.
-
The overall yield of the desired product is low due to the high percentage of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., GC-MS, NMR) before use. If necessary, purify the starting materials. |
| Suboptimal Reaction Conditions | Re-evaluate and optimize reaction parameters such as temperature, reaction time, and catalyst loading. Small deviations can significantly impact side product formation.[5] |
| Side Reactions (e.g., incomplete hydrogenation, epimerization) | For hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. To control stereochemistry, consider using milder reaction conditions or alternative catalysts. For lactonization, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.[1] |
| Product Degradation | Analyze the stability of this compound under the reaction and work-up conditions. If degradation is observed, consider using milder conditions or protecting groups for sensitive functionalities. |
Problem 2: Presence of Diastereomeric Impurities
Symptoms:
-
HPLC or GC analysis shows peaks with very close retention times to the main product peak.
-
NMR spectrum of the purified product shows extra signals, indicating the presence of stereoisomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Stereocontrol in Key Reactions | Optimize the reaction conditions (temperature, solvent, catalyst) of stereocenter-forming reactions to enhance diastereoselectivity. Chiral catalysts or auxiliaries may be necessary. |
| Epimerization | Avoid harsh acidic or basic conditions during the reaction and work-up, as these can cause epimerization at stereogenic centers.[1] |
| Inefficient Purification | Standard silica gel chromatography may not be sufficient to separate diastereomers. Consider using a high-resolution separation technique like preparative HPLC or employing a different stationary phase for column chromatography. |
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Crude this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Potential Impurity Identity |
| Seda-001 | 10.5 | 85.2 | This compound |
| 9.8 | 8.5 | Diastereomer 1 | |
| 11.2 | 4.1 | Unreacted Intermediate | |
| 7.3 | 2.2 | Unknown Byproduct | |
| Seda-002 (Optimized) | 10.5 | 95.8 | This compound |
| 9.8 | 2.1 | Diastereomer 1 | |
| 11.2 | 1.5 | Unreacted Intermediate | |
| 7.3 | 0.6 | Unknown Byproduct |
Table 2: Recommended Starting Purity for Key Reagents
| Reagent | Recommended Purity (%) | Common Impurities to Check |
| Dienoic Acid Precursor | >98 | Geometric isomers, oxidation products |
| Alkene Precursor | >99 | Positional isomers, residual solvents |
| Hydrogenation Catalyst (e.g., Pd/C) | N/A (check activity) | Moisture, catalyst poisons |
| Lactonization Agent (e.g., DCC) | >99 | Dicyclohexylurea |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol outlines a general method for the analysis of this compound purity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Purification of Crude this compound by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography.
-
Solvents: Hexane, Ethyl Acetate (HPLC grade).
-
Glass column with a stopcock.
-
Collection tubes or flasks.
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica gel to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: Synthetic pathway of this compound highlighting potential impurity formation points.
Caption: Troubleshooting workflow for low purity in this compound synthesis.
Caption: Purification workflow for synthetic this compound.
References
Technical Support Center: Scaling Up Sedanolide Extraction for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the extraction of Sedanolide.
Frequently Asked Questions (FAQs)
Q1: What are the most promising sources for scaling up this compound extraction?
A1: The most common and economically viable source for this compound is celery seed (Apium graveolens)[1][2]. The essential oil of celery seeds has a high concentration of phthalides, including this compound[1].
Q2: What are the main challenges when scaling up this compound extraction from a lab to a preclinical batch size?
A2: Key challenges include maintaining extraction efficiency and consistency, managing larger volumes of solvents and plant material, ensuring operator safety, potential for increased degradation of the target compound with longer processing times, and the need for more robust purification methods to handle larger quantities of crude extract[3]. Equipment selection and process optimization are critical to address these challenges[4].
Q3: How does the choice of extraction method affect the final yield and purity of this compound?
A3: The extraction method significantly impacts both yield and purity. Hydrodistillation is a common method but may result in lower yields of this compound compared to other phthalides like sedanenolide[1][5]. Supercritical fluid extraction (SFE) with CO2 can offer higher selectivity and yield of this compound[6]. Solvent extraction can provide high overall extract yields, but may require more extensive downstream purification to isolate this compound[7]. Ultrasound-assisted extraction (UAE) can improve extraction efficiency and reduce processing time[8][9].
Q4: What are the critical parameters to consider when optimizing a scaled-up extraction process for this compound?
A4: Critical parameters include:
-
Particle size of the plant material: Grinding the celery seeds to an appropriate size can increase the surface area for extraction, but too fine a powder can lead to handling issues and potential blockages in the extraction equipment[7].
-
Solvent-to-solid ratio: This ratio needs to be optimized for efficient extraction without excessive solvent usage, which becomes a significant cost and disposal concern at scale.
-
Extraction time and temperature: Longer extraction times can increase yield but also risk thermal degradation of this compound. The optimal time and temperature will depend on the chosen extraction method.
-
Solvent selection: The choice of solvent will depend on the extraction method and should be based on this compound's solubility, safety, cost, and environmental impact.
Q5: What are the stability considerations for this compound during and after extraction?
A5: this compound, as a lactone, can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures[10]. Oxidation is another potential degradation pathway[10]. It is crucial to control the temperature and pH during extraction and storage. The use of antioxidants and storage under inert gas can help to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound extraction.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield | Inefficient extraction method. | Consider switching to a more efficient method like SFE or UAE. Optimize parameters such as solvent-to-solid ratio, temperature, and time for your chosen method. |
| Improper particle size of celery seeds. | Experiment with different grinding levels. A coarser grind might be necessary for large-scale equipment to prevent clogging. | |
| Degradation of this compound during extraction. | Reduce extraction temperature and time. If using hydrodistillation, consider vacuum distillation to lower the boiling point of water. | |
| Inconsistent Batch-to-Batch Yields | Variability in raw plant material. | Source celery seeds from a single, reputable supplier. Perform quality control on each batch of raw material to assess phthalide content. |
| Lack of precise process control. | Implement strict standard operating procedures (SOPs) for all extraction parameters. Ensure equipment is properly calibrated. | |
| Difficulty in Isolating Pure this compound | Co-extraction of other phthalides and lipids. | Employ multi-step purification. After initial extraction, use techniques like column chromatography with silica gel to separate this compound from other compounds[7]. |
| Formation of emulsions during liquid-liquid extraction. | Use a gentle swirling motion instead of vigorous shaking. Adding brine can help break emulsions. Consider using supported liquid extraction (SLE) as an alternative. | |
| Solvent Recovery Issues | High viscosity of the crude extract. | Dilute the extract with a low-boiling-point solvent before evaporation. Use a rotary evaporator with a high-capacity vacuum pump. |
| Thermal degradation during solvent removal. | Use low-temperature evaporation techniques like vacuum distillation. | |
| Equipment Clogging (for solid-liquid extraction) | Finely powdered plant material. | Use a coarser grind of celery seeds. Ensure the extraction vessel has adequate filtration. |
| High lipid content in the extract. | Perform a preliminary de-fatting step with a non-polar solvent like hexane before the main extraction. |
Data Presentation
The following tables summarize quantitative data from various this compound extraction methods.
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Source Material | Scale | This compound Yield (% of essential oil) | Total Phthalide Content (% of essential oil) | Reference |
| Hydrodistillation (HD) | Comminuted Celery Seeds | Lab | 1.1% | 51.0% | [1][5] |
| Simultaneous Distillation-Extraction (SDE) | Whole Celery Seeds | Lab | Not specified | 62.5% | [5] |
| Supercritical Fluid Extraction (SFE) with CO2 | Celery Fruits | Lab | >70% | Not specified | [6] |
| Solvent Extraction (20% aq. Methanol) | Coarse Powdered Celery Seeds | Lab (4 kg) | Not specified (part of 80.5g hexane-soluble fraction) | Not specified | [7] |
| Ultrasound-Assisted Hydrodistillation | Celery Seeds | Lab | Not specified | Not specified (overall essential oil yield increased by 48.3%) | [9] |
Table 2: Optimized Parameters for Hydrodistillation of Celery Seeds
| Parameter | Optimized Condition | Effect on Yield | Reference |
| Distillation Time | 6 hours | Increased essential oil and total phthalide yield | [1][5] |
| Seed Pre-treatment | Whole seeds (no size reduction) | Increased total phthalide content to 68.8% | [5] |
| Salting-out Effect | Addition of salt | Increased total phthalide content to 84.3% | [11] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Isolation of this compound from Celery Seeds
This protocol is adapted from a study on the isolation of phthalides from Apium graveolens[7].
1. Extraction: a. Reduce air-dried celery seeds (4 kg) to a coarse powder. b. Subject the powdered material to exhaustive extraction with 20% aqueous methanol three times. c. Filter the extract through a polypropylene cloth. d. Concentrate the filtrate completely under reduced pressure to obtain a crude extract (yield of approximately 16%).
2. Partitioning: a. Subject the crude extract to partitioning using a water:hexane solvent system. b. Separate the hexane layer and evaporate the solvent to yield a dark green, thick paste containing the less polar compounds, including this compound.
3. Isolation by Column Chromatography: a. Prepare a silica gel (60-120 mesh) column. b. Load the hexane-soluble fraction onto the column. c. Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the different phthalides. d. Collect the fractions and monitor by thin-layer chromatography (TLC). e. Combine the fractions containing pure this compound and concentrate to obtain the isolated compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: this compound activates the KEAP1-Nrf2 antioxidant pathway.[12][13][14]
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery ( Apium graveolens L.) Seeds [journal.pan.olsztyn.pl]
- 6. Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Celery Seed Essential Oil Extraction and its Antioxidant Activity Using Response Surface Methodology and Ultrasound-Assisted [jhs.um.ac.ir]
- 9. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sedanolide Synthesis
Welcome to the technical support center for the synthesis of Sedanolide. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic routes to this valuable natural product. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiomerically pure this compound?
A1: The main approaches for the asymmetric synthesis of this compound focus on establishing the two key stereocenters. The most common strategies include:
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Enzymatic Resolution: This method often involves the use of lipases to selectively acylate or hydrolyze a racemic precursor, allowing for the separation of enantiomers. Baker's yeast has also been utilized as a biocatalyst, with acidic conditions being crucial to prevent side reactions.[1]
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Intramolecular Diels-Alder Reaction: This elegant approach involves constructing a precursor containing both a diene and a dienophile, which then undergoes a cyclization reaction to form the core bicyclic structure of this compound.[1] Chiral auxiliaries or catalysts are employed to control the stereochemistry.
Q2: What are the critical parameters to control during the enzymatic resolution step?
A2: For successful enzymatic resolution in this compound synthesis, careful control of the following parameters is essential:
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Enzyme Selection: Different lipases can exhibit varying selectivity and activity. It is crucial to screen a selection of lipases to find the optimal one for your specific substrate.
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Solvent: The choice of an organic solvent can significantly enhance the enantioselectivity of the enzymatic reaction.
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pH: When using whole-cell biocatalysts like Baker's yeast, maintaining an acidic pH is important to suppress undesired side reactions.[1]
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Acyl Donor: In acylation reactions, the choice of acyl donor can influence the reaction rate and selectivity.
Q3: What factors influence the efficiency of the intramolecular Diels-Alder reaction for this compound synthesis?
A3: The success of the intramolecular Diels-Alder reaction is highly dependent on several factors:
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Substrate Conformation: The diene component must be able to adopt an s-cis conformation for the reaction to occur. The length and flexibility of the tether connecting the diene and dienophile are critical.[2]
-
Temperature: The reaction may require heating to proceed at a reasonable rate; however, excessively high temperatures can lead to a retro-Diels-Alder reaction, reducing the yield. Careful temperature optimization is necessary.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction and improve its stereoselectivity.
Troubleshooting Guides
Low Yield in this compound Synthesis
Problem: My overall yield for the multi-step synthesis of this compound is consistently low.
| Potential Cause | Recommended Solution |
| Inefficient Enzymatic Resolution | - Screen a variety of lipases to identify the most selective one for your substrate. - Optimize the reaction solvent and temperature. - Ensure the pH is controlled, especially when using whole-cell biocatalysts.[1] |
| Poor Diels-Alder Cyclization | - Confirm the substrate is designed to readily adopt the required s-cis conformation.[2] - Experiment with different Lewis acid catalysts to improve the reaction rate and selectivity. - Carefully optimize the reaction temperature to balance reaction rate and prevent the retro-Diels-Alder reaction. |
| Suboptimal Reaction Conditions in Other Steps | - Re-evaluate the reaction conditions (reagents, solvent, temperature, reaction time) for each individual step. - Ensure all reagents are pure and dry, as moisture can interfere with many organic reactions. |
| Product Loss During Workup and Purification | - Analyze each step of the workup and purification process to identify potential sources of product loss. - Consider alternative purification methods that may be more suitable for your intermediates and final product. |
Formation of Side Products
Problem: I am observing significant formation of byproducts in my reaction mixture.
| Potential Cause | Recommended Solution |
| Side Reactions in Phthalide Ring Formation | - In syntheses starting from phthalic anhydride derivatives, incomplete cyclization can be an issue. Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to drive the reaction to completion. - The presence of strong bases can sometimes lead to undesired side reactions with the phthalide core. |
| Retro-Diels-Alder Reaction | - If using a Diels-Alder strategy, high temperatures can promote the reverse reaction. Lower the reaction temperature and monitor the reaction progress closely. |
| Epimerization | - Basic or acidic conditions during workup or purification can potentially lead to epimerization at stereocenters. Use neutral conditions where possible. |
| Decomposition of Starting Materials or Products | - Some intermediates or the final product may be sensitive to prolonged heating or exposure to air. Minimize reaction times and perform reactions under an inert atmosphere if necessary. |
Experimental Protocols
Representative Protocol: Lipase-Catalyzed Kinetic Resolution of a Precursor Alcohol
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation:
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Dissolve the racemic alcohol precursor (1 equivalent) in an appropriate organic solvent (e.g., hexane, toluene).
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Add the selected lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) to the solution. The amount of lipase will need to be optimized.
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Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, 30°C).
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, HPLC) to determine the point of ~50% conversion.
-
-
Workup and Separation:
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Once ~50% conversion is reached, filter off the lipase.
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Remove the solvent under reduced pressure.
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Separate the acylated product from the unreacted alcohol using column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of both the recovered alcohol and the acylated product using chiral HPLC or GC.
-
Data Presentation
Table 1: Comparison of Phthalide Content from Celery Seed Extraction Methods
| Distillation Method | Distillation Time (h) | Essential Oil Yield (%) | Total Phthalide Content (%) |
| Hydrodistillation (HD) | 1.5 | 2.4 | 24.6 |
| Hydrodistillation (HD) | 3.0 | 2.7 | 39.2 |
| Hydrodistillation (HD) | 6.0 | 2.9 | 51.0 |
| Simultaneous Distillation-Extraction (SDE) | 6.0 | 5.8 | 62.5 |
Data adapted from a study on the optimization of phthalide recovery from celery seeds.
Visualizations
Caption: A generalized workflow for the synthesis of this compound via enzymatic resolution.
Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.
References
Stability testing of Sedanolide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Sedanolide under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring phthalide lactone found in plants of the Apiaceae family, such as celery. It is investigated for various pharmacological activities. Stability testing is crucial as the lactone ring in this compound's structure is susceptible to hydrolysis, which can lead to loss of biological activity and the formation of degradation products. Understanding its stability under different pH conditions is essential for formulation development, ensuring therapeutic efficacy, and defining storage conditions.
Q2: What are the primary degradation pathways for this compound under different pH conditions?
A2: The primary degradation pathway for this compound, like other phthalide lactones, is hydrolysis of the ester bond in the lactone ring.[1] This reaction is catalyzed by both acidic and basic conditions. Under basic conditions, the hydrolysis is generally faster and irreversible, leading to the formation of a carboxylate salt.[2] In acidic conditions, the hydrolysis is typically reversible and slower. The degradation product is the corresponding hydroxy-carboxylic acid.
Q3: At what pH is this compound most stable?
A3: Generally, lactones like this compound are most stable in neutral to slightly acidic conditions (pH 4-6).[3] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For instance, some sesquiterpene lactones have been shown to be stable at pH 5.5 but degrade at pH 7.4.[3]
Q4: How does temperature affect the pH-dependent stability of this compound?
A4: Temperature can significantly accelerate the degradation of this compound at all pH values. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. It is recommended that forced degradation studies be conducted at controlled temperatures, for example, 40-60°C, to achieve significant degradation in a reasonable timeframe.[4]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of this compound and its degradants are well-separated, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound at neutral pH. | - Presence of catalytic impurities in the buffer. - Exposure to light, which can also cause degradation.[5] - Elevated storage temperature. | - Use high-purity water and buffer salts. - Protect samples from light by using amber vials or covering them with aluminum foil. - Store samples at a controlled, lower temperature when not in analysis. |
| Inconsistent or irreproducible stability data. | - Inaccurate pH of the buffer solutions. - Fluctuation in storage temperature. - Inconsistent sample preparation and handling. | - Calibrate the pH meter before preparing buffers. - Use a calibrated incubator or water bath for the stability study. - Follow a standardized and detailed experimental protocol meticulously. |
| Poor separation of this compound and its degradation products in HPLC. | - The HPLC method is not stability-indicating. - Inappropriate column, mobile phase, or gradient. | - Develop a new HPLC method or optimize the existing one. Experiment with different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, water with different buffers), and gradient profiles. |
| No degradation observed under stress conditions. | - The stress conditions (pH, temperature) are not harsh enough. - Short duration of the study. | - Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl/NaOH). - Increase the temperature (e.g., to 60°C or higher). - Extend the duration of the study.[4] |
Data Presentation
The following table summarizes representative quantitative data on the stability of this compound under various pH conditions at 50°C. This data is illustrative and based on the general behavior of phthalide lactones. Actual results may vary depending on the specific experimental conditions.
| pH | Incubation Time (hours) | % this compound Remaining (Illustrative) | Appearance of Solution |
| 2.0 (0.01 M HCl) | 24 | 92% | Clear, colorless |
| 48 | 85% | Clear, colorless | |
| 4.5 (Acetate Buffer) | 24 | 98% | Clear, colorless |
| 48 | 96% | Clear, colorless | |
| 7.0 (Phosphate Buffer) | 24 | 95% | Clear, colorless |
| 48 | 90% | Clear, colorless | |
| 9.0 (Borate Buffer) | 24 | 75% | Clear, colorless |
| 48 | 55% | Clear, colorless | |
| 12.0 (0.01 M NaOH) | 2 | 40% | Clear, colorless |
| 4 | 15% | Clear, colorless |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Sodium phosphate dibasic (Na₂HPO₄), analytical grade
-
Boric acid (H₃BO₃), analytical grade
-
Potassium chloride (KCl), analytical grade
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HPLC grade acetonitrile, methanol, and water
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Volumetric flasks, pipettes, and other standard laboratory glassware
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pH meter
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Calibrated incubator or water bath
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HPLC system with UV detector
2. Preparation of Buffer Solutions:
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pH 2.0: 0.01 M HCl
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pH 4.5: Acetate buffer
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pH 7.0: Phosphate buffer
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pH 9.0: Borate buffer
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pH 12.0: 0.01 M NaOH
3. Preparation of this compound Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
4. Sample Preparation for Stability Study:
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For each pH condition, add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of 100 µg/mL.
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Prepare a sufficient number of samples for each time point.
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For time point zero (T₀), immediately dilute an aliquot of the sample with the mobile phase to the working concentration and analyze by HPLC.
5. Incubation:
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Place the prepared samples in a calibrated incubator or water bath set to the desired temperature (e.g., 50°C).
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Protect the samples from light.
6. Sample Analysis:
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At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
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Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop further degradation.
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Dilute the samples to the working concentration with the mobile phase.
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Analyze the samples by a validated stability-indicating HPLC method.
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Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
Mandatory Visualization
Caption: Experimental workflow for this compound pH stability testing.
Caption: Degradation pathway of this compound via hydrolysis.
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Factors affecting stability of z-ligustilide in the volatile oil of radix angelicae sinensis and ligusticum chuanxiong and its stability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Sedanolide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in the quantification of Sedanolide, a key bioactive phthalide found in celery and other medicinal plants.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix during LC-MS analysis.[1][2] These interferences, which can include lipids, pigments, and other small molecules from the sample (e.g., herbal extracts, plasma), can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results, leading to unreliable data.[3]
Q2: I'm observing poor reproducibility and accuracy in my this compound measurements. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects. Because the composition of a biological or botanical matrix can vary from sample to sample, the degree of ion suppression or enhancement can also fluctuate, leading to inconsistent results.[4] It is crucial to implement strategies to either remove interfering components or compensate for their effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: A standard method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the best way to compensate for matrix effects in this compound quantification?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4. A SIL-IS is chemically identical to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively normalized, leading to highly accurate and precise results. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: Are there sample preparation techniques that can minimize matrix effects for this compound?
A: Absolutely. A robust sample preparation protocol is your first line of defense against matrix effects. The goal is to remove as many interfering compounds as possible while efficiently recovering this compound. Common and effective techniques include:
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Solid-Phase Extraction (SPE): This is a highly effective cleanup method that can separate this compound from many matrix components based on differences in their physical and chemical properties.
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Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound into an organic solvent, leaving many polar interferences behind in the aqueous phase.
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"Dilute-and-Shoot": In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with ionization. However, this approach is only viable if the this compound concentration remains above the lower limit of quantification (LLOQ).[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant Ion Suppression | Co-elution of highly abundant, easily ionizable compounds (e.g., phospholipids in plasma, phenolic compounds in plant extracts). | 1. Enhance Sample Cleanup: Implement a more rigorous SPE protocol with optimized wash and elution steps. For plasma, consider phospholipid removal plates. 2. Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering peaks. 3. Use a Different Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects than Electrospray Ionization (ESI).[6] |
| Low and Inconsistent Recovery | Inefficient extraction from the sample matrix or loss of analyte during sample preparation steps. | 1. Optimize Extraction Solvent: Test different solvents and pH conditions for LLE or SPE to maximize this compound recovery. 2. Check for Adsorption: Phthalides can be "sticky." Use low-binding tubes and pipette tips to minimize loss due to adsorption to plasticware. 3. Use an Internal Standard: An internal standard added at the beginning of the sample preparation process can help correct for recovery losses. |
| High Variability Between Replicates | Inconsistent sample preparation or significant sample-to-sample variation in matrix composition. | 1. Standardize Sample Preparation: Ensure all steps of your protocol are performed consistently for every sample. Automation can help reduce variability. 2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in both recovery and matrix effects.[5] 3. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects. |
Quantitative Data Summary
The following table summarizes quantitative data on the effectiveness of various strategies for overcoming matrix effects for phthalides similar to this compound in a plasma matrix. The use of an internal standard (IS) significantly improves accuracy and precision.
| Analyte | Matrix | Sample Prep | Calibration Method | Recovery (%) | Matrix Effect (%) | Accuracy (% Bias) | Precision (%RSD) |
| Butylidenephthalide | Rat Plasma | Protein Precipitation | w/ IS | 92.6 - 110.8 | 91.2 - 105.6 | -8.1 to 11.7 | 5.2 - 12.9 |
| Ligustilide | Rat Plasma | Protein Precipitation | w/ IS | 92.6 - 110.8 | 91.2 - 105.6 | -8.1 to 11.7 | 5.2 - 12.9 |
| Senkyunolide A | Rat Plasma | Protein Precipitation | w/ IS | 92.6 - 110.8 | 91.2 - 105.6 | -8.1 to 11.7 | 5.2 - 12.9 |
Data adapted from a study on related phthalides in rat plasma, demonstrating the effectiveness of using an internal standard to achieve acceptable accuracy and precision despite the presence of matrix effects.
Experimental Protocols
Protocol: Quantification of this compound in Herbal Extract using LC-MS/MS with Solid-Phase Extraction (SPE) Cleanup
This protocol provides a detailed methodology for the extraction and quantification of this compound from a complex herbal matrix, incorporating best practices to mitigate matrix effects.
1. Materials and Reagents
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This compound analytical standard
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This compound-d4 (or other suitable SIL-IS)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid (LC-MS grade)
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C18 SPE cartridges (e.g., 500 mg, 6 mL)
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Low-binding microcentrifuge tubes
2. Sample Preparation
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Homogenization: Weigh 100 mg of the dried, powdered herbal sample into a 2 mL low-binding microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of the this compound-d4 internal standard working solution (e.g., 1 µg/mL in methanol) to each sample.
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Extraction: Add 1.5 mL of 80% methanol in water. Vortex for 2 minutes, then sonicate for 30 minutes.
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Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute with 3 mL of water to reduce the organic solvent concentration before SPE loading.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
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Elution: Elute the this compound and internal standard with 5 mL of acetonitrile into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an LC vial.
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI) mode. Optimize and monitor specific precursor > product ion transitions for both this compound and this compound-d4.
5. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank herbal extract that has undergone the same sample preparation procedure.
-
Add the same concentration of internal standard to all calibration standards and samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound/Sedanolide-d4) against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visual Workflow
Caption: Workflow for diagnosing and overcoming matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Analytical Instrument Parameters for Sedanolide Detection
Welcome to the technical support center for the analytical detection of Sedanolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
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Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of this compound.
Q1: What is the most common analytical technique for the quantitative analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the quantitative analysis of this compound, particularly in essential oils and plant extracts.[1][2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also applicable for the analysis of this compound and related phthalide compounds.
Q2: What are the key challenges when analyzing this compound in complex matrices like plant extracts?
A2: The primary challenges include matrix effects, where other components in the extract can interfere with the detection of this compound, leading to ion suppression or enhancement in LC-MS/MS.[7] Co-eluting compounds can also lead to poor chromatographic resolution.[2] Additionally, the volatility of this compound makes it suitable for GC-MS, but care must be taken to avoid degradation at high temperatures.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, several strategies can be employed:
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Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering compounds.
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is well-separated from matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.
Q4: What is a suitable internal standard for the quantitative analysis of this compound?
A4: A stable isotope-labeled version of this compound would be the ideal internal standard. However, if that is not available, a structurally similar compound with similar chemical properties and retention time that is not present in the sample can be used. For phthalides, other phthalide derivatives or a deuterated analog of a related compound are often employed.
Q5: At what wavelength should I monitor this compound using an HPLC-UV detector?
A5: Phthalides generally exhibit UV absorbance in the range of 220-280 nm. A common wavelength for the detection of phthalide compounds is around 230 nm.[8] However, it is recommended to determine the optimal wavelength by running a UV scan of a pure standard of this compound.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | - Use a mobile phase with a lower pH to suppress silanol activity.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use an end-capped column. |
| Column overload. | - Reduce the injection volume or sample concentration.[2] | |
| Peak Splitting or Shouldering | Column void or channeling. | - Replace the column.- Ensure proper column packing. |
| Co-eluting interference. | - Optimize the mobile phase composition or gradient to improve resolution. | |
| Sample solvent incompatible with mobile phase. | - Dissolve the sample in the initial mobile phase.[9] | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | - Use fresh, high-purity solvents.- Flush the column with a strong solvent.[3][10] |
| Air bubbles in the system. | - Degas the mobile phase thoroughly.[3][10] | |
| Detector lamp aging. | - Replace the detector lamp. | |
| Pressure Fluctuations | Leaks in the system. | - Check all fittings and connections for leaks.[2][9] |
| Air bubbles in the pump. | - Purge the pump.[2] | |
| Salt precipitation from buffer. | - Flush the system with water to dissolve any precipitated salts. |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | - Use a deactivated liner and column.- Trim the front end of the column. |
| Column contamination. | - Bake out the column at a high temperature (within the column's limits). | |
| Ghost Peaks (Carryover) | Contamination from previous injections. | - Run a blank solvent injection to confirm carryover.- Clean the injector port and syringe. |
| Septum bleed. | - Use a high-quality, low-bleed septum. | |
| Retention Time Shifts | Inconsistent oven temperature program. | - Verify the oven temperature program is accurate and reproducible. |
| Changes in carrier gas flow rate. | - Check for leaks in the gas lines and ensure a constant flow rate. | |
| Low Signal Intensity | Sample degradation in the injector. | - Lower the injector temperature. |
| Ion source contamination. | - Clean the ion source.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Celery Seeds
This protocol describes a general procedure for the extraction of this compound from celery seeds for subsequent analysis.
Materials:
-
Dried celery seeds
-
Grinder or mill
-
95% Ethanol
-
Hexane
-
Ethyl Acetate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grinding: Grind the dried celery seeds into a fine powder.
-
Extraction: a. Suspend the powdered celery seeds in 95% ethanol. b. Perform reflux extraction for 1-2 hours. c. Filter the mixture and collect the ethanol extract. d. Repeat the extraction process on the seed residue for exhaustive extraction. e. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a thick extract.[11]
-
Liquid-Liquid Partitioning: a. Suspend the thick extract in water. b. Perform liquid-liquid extraction with hexane to remove nonpolar compounds. Discard the hexane layer. c. Subsequently, perform liquid-liquid extraction of the aqueous layer with ethyl acetate. d. Collect the ethyl acetate layer, which will contain this compound and other phthalides.
-
Final Preparation: a. Dry the ethyl acetate extract over anhydrous sodium sulfate. b. Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract. c. The extract is now ready for analysis by GC-MS, HPLC, or LC-MS/MS. Further purification by column chromatography may be performed if necessary.
Protocol 2: General Workflow for Analytical Method Development
This diagram outlines the logical steps involved in developing an analytical method for this compound detection.
Analytical Instrument Parameters (Data Tables)
The following tables provide recommended starting parameters for the analysis of this compound. These may require further optimization based on your specific instrument and sample matrix.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °CHold: 5 min at 240 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (for qualitative) | m/z 40-400 |
| Selected Ion Monitoring (SIM) for Quantitative Analysis | Target Ion: m/z 194 (Molecular Ion)Qualifier Ions: m/z 135, 107, 77[8] |
Table 2: HPLC-UV Parameters for Phthalide Analysis (Starting Point for this compound)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Program | Start with 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Table 3: LC-MS/MS Parameters for Phthalide Analysis (Starting Point for this compound)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Parameters | Capillary Voltage: 3.5 kVGas Temperature: 325 °CGas Flow: 8 L/minNebulizer: 45 psi |
| MRM Transitions (Hypothetical for this compound - Requires Optimization ) | Precursor Ion (m/z) |
| 195.1 [M+H]⁺ | |
| 195.1 [M+H]⁺ |
References
- 1. GC-MS Testing for Essential Oils: Purity, Safety & Benefits [pureoilsindia.com]
- 2. tisserandinstitute.org [tisserandinstitute.org]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. vipsen.vn [vipsen.vn]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. realab.ua [realab.ua]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. CN106474169B - Celery seed extract, preparation and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Sedanolide and Other Natural Phthalides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Sedanolide and other prominent natural phthalides, namely Z-ligustilide and Senkyunolide A. This document summarizes their known mechanisms of action, presents available quantitative data from various studies, and details relevant experimental protocols.
Introduction to Natural Phthalides
Phthalides are a class of naturally occurring compounds found predominantly in plants of the Apiaceae family, such as celery (Apium graveolens) and lovage (Levisticum officinale)[1]. These compounds are recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making them promising candidates for therapeutic development[2][3][4]. This guide focuses on a comparative analysis of this compound, Z-ligustilide, and Senkyunolide A, three well-studied phthalides.
Comparative Overview of Biological Activities
While direct comparative studies evaluating the bioactivity of this compound, Z-ligustilide, and Senkyunolide A under identical experimental conditions are limited, this section summarizes the available quantitative data from independent studies to provide a relative understanding of their potency.
Table 1: Comparative Anti-inflammatory and Neuroprotective Activities
| Compound | Biological Activity | Assay System | Key Findings (IC50/Effective Concentration) | Reference |
| Z-ligustilide | Anti-inflammatory (NO Production Inhibition) | LPS-stimulated RAW264.7 macrophages | IC50: 12.8 ± 1.4 μM[5] | [5] |
| Z-ligustilide | Anti-inflammatory (PGE2 Production Inhibition) | LPS-stimulated RAW264.7 macrophages | IC50: 9.3 ± 1.6 μM[5] | [5] |
| Z-ligustilide | Anti-inflammatory (NF-κB Inhibition) | LPS-activated primary rat microglia | Significant inhibition at 10 μmol/L[6][7] | [6][7] |
| Ligustilide | Neuroprotection (% inhibition of glutamate-induced injury) | SH-SY5Y cells | 27.1% inhibition at 10 μM[8] | [8] |
| Z-butylidenephthalide | Neuroprotection (% inhibition of glutamate-induced injury) | SH-SY5Y cells | 17.0% inhibition at 10 μM[8] | [8] |
| Tokinolide A | Neuroprotection (% inhibition of glutamate-induced injury) | SH-SY5Y cells | 22.2% inhibition at 10 μM[8] | [8] |
Note: The absence of data for this compound and Senkyunolide A in a directly comparable format within the same assays highlights a current research gap. The provided data for Z-ligustilide and other phthalides should be interpreted within the context of their specific experimental setups.
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of these phthalides stems from their ability to modulate specific cellular signaling pathways involved in inflammation, oxidative stress, and neuronal survival.
This compound
Recent studies have elucidated that this compound exerts its biological effects primarily through the activation of the Keap1-Nrf2 pathway [9][10][11]. This pathway is a critical regulator of cellular antioxidant responses. By activating Nrf2, this compound upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.
Z-ligustilide
Z-ligustilide has been shown to modulate multiple signaling pathways, contributing to its potent anti-inflammatory and neuroprotective properties. It is a known inhibitor of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways [3][12]. By inhibiting these pathways, Z-ligustilide reduces the production of pro-inflammatory mediators. Furthermore, similar to this compound, Z-ligustilide can also activate the Nrf2 antioxidant response pathway .
References
- 1. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Sedanolide: An In Vivo Examination of Its Anti-Inflammatory Efficacy Compared to Standard Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective in vivo comparison of the anti-inflammatory effects of Sedanolide, a natural phthalide found in celery seed oil, against commonly used anti-inflammatory agents. The following sections detail experimental data, methodologies, and visualizations of key biological pathways and experimental workflows to support further research and development.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in vivo, primarily in a dextran sodium sulfate (DSS)-induced colitis model in mice. While direct head-to-head comparative studies with other anti-inflammatory drugs are limited, this guide consolidates available data to offer a comparative perspective against standard therapies like Sulfasalazine in the colitis model, and Indomethacin and Dexamethasone in other relevant inflammation models.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This compound has been shown to ameliorate the symptoms of DSS-induced colitis in a dose-dependent manner.[1] Its efficacy is compared here with Sulfasalazine, a standard drug for treating inflammatory bowel disease.
Table 1: Comparison of this compound and Sulfasalazine in a DSS-Induced Colitis Mouse Model
| Parameter | This compound (20 mg/kg) | Sulfasalazine (30 mg/kg) | Vehicle Control (DSS only) | Notes |
| Body Weight Change | Significant increase compared to DSS group[1] | Reduced body weight loss[2] | Significant weight loss[1][2] | This compound showed a protective effect against weight loss. |
| Disease Activity Index (DAI) Score | Significantly decreased score[1] | Not explicitly reported in the compared study | Markedly increased score[1] | DAI includes stool consistency, bleeding, and weight loss. |
| Colon Length | Significantly increased length[1] | Suppressed colon shortening[3] | Significant shortening[1][3] | Longer colon length indicates reduced inflammation. |
| Pro-inflammatory Cytokine mRNA Levels (Colon) | ||||
| TNF-α | Significantly reduced[1] | Significantly reduced[3] | Significantly up-regulated[1][3] | |
| IL-1β | Significantly reduced[1] | Significantly reduced[3] | Significantly up-regulated[1][3] | |
| IL-6 | Significantly reduced[1] | Significantly reduced[3] | Significantly up-regulated[1][3] | |
| Intestinal Permeability (FITC-dextran) | Restored intestinal barrier function[1] | Not reported in the compared study | Increased serum levels of FITC-dextran[1] | Lower FITC-dextran levels indicate improved barrier function. |
Disclaimer: The data for this compound and Sulfasalazine are derived from different studies and are not from a direct head-to-head comparison.
Carrageenan-Induced Paw Edema Model
While no in vivo studies directly comparing this compound in the carrageenan-induced paw edema model were identified, data for common non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are presented below for a general comparison of anti-inflammatory potency in an acute inflammation model.
Table 2: Effects of Indomethacin and Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Inhibition of Edema (%) | Time Point of Maximum Inhibition | Reference |
| Indomethacin | 10 mg/kg | ~54% | 3-4 hours | [4] |
| Dexamethasone | 1 mg/kg | Significant reduction (quantitative % not specified) | Not specified | [5] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute colitis that mimics human ulcerative colitis.
Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
-
C57BL/6 mice (or other appropriate strain)
-
Vehicle for this compound (e.g., corn oil)
-
This compound
-
Standard diet and drinking water
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[1] Control group receives regular drinking water.
-
Treatment: Administer this compound (e.g., 5 or 20 mg/kg) or vehicle daily via oral gavage, starting from the first day of DSS administration.[1]
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect colon tissue for length measurement, histological analysis (H&E staining), and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via qPCR or ELISA).[1] Intestinal permeability can be assessed by oral gavage of FITC-dextran before termination and measuring its concentration in the serum.[1]
Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model of acute inflammation.
Materials:
-
Lambda Carrageenan
-
Wistar or Sprague-Dawley rats
-
Plethysmometer or calipers
-
Vehicle for test compounds
-
Test compounds (e.g., this compound, Indomethacin, Dexamethasone)
Procedure:
-
Acclimatization: Acclimatize rats to the experimental conditions.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Treatment: Administer the test compound or vehicle intraperitoneally or orally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow Visualizations
NF-κB Signaling Pathway in Inflammation
This compound has been reported to exert its anti-inflammatory effects in part through the modulation of the NF-κB signaling pathway.[6] The following diagram illustrates the canonical NF-κB activation cascade.
Caption: Canonical NF-κB signaling pathway in inflammation.
Experimental Workflow for DSS-Induced Colitis Model
The following diagram outlines the key steps in the in vivo validation of this compound's anti-inflammatory effects using the DSS-induced colitis model.
Caption: Workflow for DSS-induced colitis experiment.
References
- 1. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Sedanolide Against Established Antioxidants
For the attention of Researchers, Scientists, and Drug Development Professionals.
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the antioxidant capacity of Vitamin C, Vitamin E, and Glutathione, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. It is critical to note that these values are compiled from various sources and that direct comparison can be influenced by variations in experimental conditions. A standardized, head-to-head analysis including Sedanolide would be necessary for a definitive quantitative comparison.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (TEAC Value) | ORAC Assay (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | 5.00 - 24.63 µg/mL[2][3] | ~1.0 - 1.1[4] | ~1,019,690[5] |
| Vitamin E (α-Tocopherol) | ~42.86 µg/mL[6] | ~1.0 | 1,293[7] |
| Glutathione | ~5.2 x 10^-5 mol/L | Variable | Data not available |
Note on Data Interpretation:
-
DPPH IC50 (Inhibitory Concentration 50%): Represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a substance to that of Trolox, a water-soluble Vitamin E analog. A higher TEAC value signifies greater antioxidant capacity.
-
ORAC (Oxygen Radical Absorbance Capacity): Measures the ability of an antioxidant to neutralize peroxyl radicals. The results are expressed as Trolox Equivalents (TE).
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for the key experiments cited in the quantitative comparison. These protocols provide a framework for the standardized assessment of antioxidant capacity.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow. The reduction in absorbance at a characteristic wavelength is proportional to the antioxidant's radical scavenging activity.
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound or known antioxidants) is prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant's capacity.
Detailed Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Reaction: The test compound is added to the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant's activity to that of a standard curve prepared with Trolox.
ABTS Assay Experimental Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the free radical initiator (AAPH), and a standard antioxidant (Trolox).
-
Reaction Setup: In a microplate, add the sample or standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C.
-
Initiation of Reaction: Add the AAPH solution to initiate the oxidation reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is determined by subtracting the AUC of the blank.
-
ORAC Value Calculation: A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents.
ORAC Assay Experimental Workflow
Antioxidant Signaling Pathways
The mechanisms by which this compound and the known antioxidants exert their effects involve distinct signaling pathways.
This compound: Activation of the KEAP1-NRF2 Pathway
Recent studies have elucidated that this compound's antioxidant effect is mediated through the activation of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[8] Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 and targeted for degradation. However, in the presence of oxidative stress or activators like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's defense against oxidative damage.
This compound's Activation of the NRF2 Pathway
Known Antioxidants: Direct Radical Scavenging and Redox Cycling
Vitamin C, Vitamin E, and Glutathione are direct-acting antioxidants that neutralize free radicals through electron or hydrogen atom donation.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[9]
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes. It breaks the chain reaction of lipid radical formation.[4][10]
-
Glutathione (GSH): A crucial intracellular antioxidant that directly quenches free radicals and is a cofactor for several antioxidant enzymes, such as glutathione peroxidase.[6][11]
These direct-acting antioxidants participate in a complex network of redox cycling to maintain cellular homeostasis.
Direct Radical Scavenging by Known Antioxidants
References
- 1. researchgate.net [researchgate.net]
- 2. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]
- 3. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 4. tandfonline.com [tandfonline.com]
- 5. superfoodly.com [superfoodly.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ORAC Defined [casi.org]
- 11. Antioxidants and High ORAC Foods List - California Protons [californiaprotons.com]
Cross-Validation of Analytical Methods for Sedanolide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is critical. Sedanolide, a phthalide found in celery and other plants, has garnered interest for its potential therapeutic properties. The selection of an appropriate analytical method for its quantification is a crucial step in research and development. This guide provides a comparative overview of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters for each method, based on available literature for phthalide analysis.
| Parameter | HPLC-DAD | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes |
| Sample Derivatization | Not required | Generally not required for this compound |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC-DAD and GC-MS.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is well-suited for the routine quantification of this compound in celery seed extracts and other plant materials.
Instrumentation:
-
A standard High-Performance Liquid Chromatography system equipped with a quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Grind the dried plant material (e.g., celery seeds) to a fine powder.
-
Extract a known amount of the powdered material with methanol or ethanol using ultrasonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially in complex matrices like essential oils.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 5 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 - 5 minutes.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (m/z 194), characteristic ions such as 135, 107, and 79 can be monitored.
Sample Preparation:
-
For essential oils, dilute the sample in a suitable solvent like hexane or ethyl acetate.
-
For plant extracts, perform a liquid-liquid extraction to isolate the less polar compounds, including this compound.
-
Filter the final extract through a 0.45 µm syringe filter.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in hexane or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution.
Methodology Visualization
A crucial aspect of ensuring data integrity across different analytical methods is cross-validation. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-DAD and GC-MS are suitable techniques for the quantification of this compound. HPLC-DAD offers a robust, high-throughput, and cost-effective method for routine analysis of plant extracts. On the other hand, GC-MS provides superior selectivity and sensitivity, which is particularly advantageous for the analysis of complex matrices like essential oils or when lower detection limits are required.
The choice of method should be guided by the specific research question, sample type, and available resources. For regulatory submissions or when comparing data across different laboratories, a thorough cross-validation of the chosen methods is essential to ensure the consistency and reliability of the results. The protocols and performance characteristics outlined in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for the quantification of this compound.
Unraveling the Stereochemistry-Bioactivity Puzzle of Sedanolide Isomers: A Comparative Analysis
A deep dive into the pharmacological activities of Sedanolide stereoisomers reveals a landscape of nuanced biological responses, with neuroprotective effects showing clear enantiomeric differentiation. While the broader anti-inflammatory and anticancer potential of this compound is recognized, a significant gap exists in the literature regarding the specific contributions of its individual stereoisomers to these activities. This guide synthesizes the available experimental data, offering a comparative look at the bioactivity of this compound and its close analog, 3-n-butylphthalide (NBP), to inform future research and drug development endeavors.
This compound, a phthalide found in celery and other plants of the Apiaceae family, has garnered attention for its diverse pharmacological properties.[1] As a chiral molecule, this compound exists as different stereoisomers, which can exhibit distinct biological activities due to the specific three-dimensional interactions with biological targets. Understanding this stereoselectivity is paramount for the development of potent and targeted therapeutics.
Neuroprotective Effects: A Clear Case of Stereoselectivity
Comparative studies on the neuroprotective effects of phthalide stereoisomers have been most extensively documented for 3-n-butylphthalide (NBP), a structurally similar compound to this compound. These studies provide a valuable framework for understanding the potential stereochemical influence on the neuroprotective actions of this compound.
In a key study investigating the effects of NBP enantiomers on apoptosis following transient focal cerebral ischemia in rats, the s-(-)-enantiomer demonstrated significantly greater potency than the r-(+)-enantiomer and the racemic mixture. This highlights the critical role of stereochemistry in the neuroprotective mechanism of this class of compounds.
Comparative Neuroprotective Activity of 3-n-butylphthalide (NBP) Stereoisomers
| Stereoisomer | Dosage | Effect on DNA Fragmentation | Mechanism of Action |
| s-(-)-NBP | 10 mg/kg | Almost complete inhibition | Potently reduces cytochrome c release and decreases caspase-3 activation |
| r-(+)-NBP | 10 mg/kg | Less effective inhibition | Weaker effect on cytochrome c release and caspase-3 activation |
| (+/-)-NBP | 20 mg/kg | Inhibitory effect between s-(-)-NBP and r-(+)-NBP | - |
The enhanced neuroprotective effect of the s-(-)-enantiomer is attributed to its more potent inhibition of the mitochondrial apoptotic pathway. By reducing the release of cytochrome c from the mitochondria into the cytosol, it subsequently curtails the activation of caspase-3, a key executioner enzyme in apoptosis.
Apoptotic pathway inhibited by s-(-)-NBP.
Anti-inflammatory and Anticancer Activities: A Field Ripe for Stereoisomeric Investigation
While this compound has been reported to possess both anti-inflammatory and anticancer properties, the current body of research largely lacks a comparative analysis of its different stereoisomers.
Anti-inflammatory Activity
Studies have shown that phthalides isolated from Ligusticum sinense and Cnidium officinale exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. For instance, certain phthalide derivatives have demonstrated significant inhibitory effects with specific IC50 values. However, these studies have not differentiated the activities between the stereoisomers of this compound. Given the stereoselectivity observed in neuroprotection, it is highly probable that the anti-inflammatory effects are also stereoisomer-dependent.
Anticancer Activity
The antitumor properties of this compound have been noted, but here too, the literature is devoid of studies comparing the cytotoxic effects of its different stereoisomers against various cancer cell lines. The development of stereoselective synthetic routes to access individual this compound isomers is a critical step towards elucidating their specific contributions to anticancer activity. This would enable the determination of IC50 values for each isomer and a comprehensive structure-activity relationship (SAR) analysis.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key bioactivity assays are provided below.
Neuroprotection Assays
1. Transient Focal Cerebral Ischemia Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Induction of transient middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion.
-
Drug Administration: Intraperitoneal injection of this compound stereoisomers at various doses at the time of reperfusion.
2. Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection:
-
Objective: To quantify apoptotic cells in the ischemic brain tissue.
-
Procedure:
-
Brain tissue fixation and sectioning.
-
Permeabilization of cells.
-
Labeling of DNA strand breaks with TdT and biotinylated dUTP.
-
Visualization using streptavidin-HRP and a suitable chromogen.
-
Quantification of TUNEL-positive cells under a microscope.
-
References
A Head-to-Head Comparison: Sedanolide vs. Celecoxib in an Anti-Inflammatory Disease Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sedanolide, a natural phthalide derived from celery seed oil, and Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID), in the context of their anti-inflammatory properties. The comparison is based on their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, and their efficacy in relevant disease models.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized by the enzymes COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs. The relative inhibition of these two isoforms is a key determinant of a compound's efficacy and side-effect profile.
This compound has been shown to inhibit both COX-1 and COX-2.[1] Celecoxib is a selective COX-2 inhibitor, a characteristic designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Figure 1. Inhibition of the Prostaglandin Synthesis Pathway.
In Vitro COX Inhibition
The potency of a compound against COX enzymes is typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index (COX-1/COX-2) |
| This compound | Inhibitory activity at 250 pg/ml[1] | Inhibitory activity at 250 pg/ml[1] | Not specified |
| Celecoxib | IC50: 2.8 µM (2800 nM)[2] | IC50: 0.04 µM (40 nM)[3] | ~70 |
Note: Direct comparison of potency is challenging due to different reporting units. This compound's activity is reported at a specific concentration, while Celecoxib's is a calculated IC50 value.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.
| Compound | Model | Dosage & Administration | Efficacy |
| This compound | Data not available in this model. | - | Has demonstrated anti-inflammatory effects in a DSS-induced colitis model in mice.[4] |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | 0.3–30 mg/kg (IP) | Dose-dependently reduced carrageenan-induced paw edema.[1][5] An ED30 of 0.81 mg/kg has been reported.[2] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Figure 2. General workflow for an in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: The assay buffer, heme, and COX-1 (ovine) or COX-2 (human recombinant) enzymes are prepared to their working concentrations. The test compound is serially diluted.
-
Plate Setup: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to the appropriate wells.
-
Inhibitor Addition: The various concentrations of the test compound or a vehicle control (e.g., DMSO) are added to the wells.
-
Pre-incubation: The plate is incubated for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid, to all wells.
-
Detection: The peroxidase activity of COX is measured immediately by monitoring the oxidation of a chromogenic substrate using a microplate reader.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control, and the IC50 value is calculated.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard model for assessing acute anti-inflammatory activity in rodents.
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., Celecoxib) or vehicle is administered to the animals, typically via oral gavage or intraperitoneal (IP) injection, at predetermined doses.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of λ-carrageenan is injected into the sub-plantar tissue of one of the hind paws of each rat.
-
Edema Measurement: The volume of the paw is measured immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the percentage increase in paw volume compared to the baseline. The percentage of inhibition of edema for the compound-treated groups is calculated by comparing with the vehicle-treated control group.
Summary
Based on the available in vitro data, both this compound and Celecoxib inhibit the key enzymes responsible for prostaglandin-mediated inflammation. Celecoxib demonstrates high potency and selectivity for the COX-2 isoform. While the precise IC50 values for this compound require further investigation, it has been confirmed to inhibit both COX-1 and COX-2 at low concentrations. In vivo, Celecoxib is a proven anti-inflammatory agent in the acute carrageenan-induced edema model. This compound has also shown anti-inflammatory properties in other relevant in vivo models. This guide provides a foundational comparison to aid researchers in the evaluation of these compounds for potential therapeutic applications.
References
- 1. Antioxidant, cyclooxygenase and topoisomerase inhibitory compounds from Apium graveolens Linn. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Phytopharmacological Review on Medicinal Plant of Arab Region: Apium graveolens Linn - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sedanolide as a Therapeutic Target for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation leads to the expression of a host of cytoprotective genes, making it a prime therapeutic target. This guide provides a comparative analysis of sedanolide, a natural phthalide found in celery seed oil, as an activator of the Nrf2 pathway to combat oxidative stress. Its performance is compared with other well-known Nrf2 activators: curcumin, resveratrol, and sulforaphane.
Performance Comparison of Nrf2 Activators Against Oxidative Stress
The following tables summarize quantitative data from in vitro studies, providing a comparative overview of the efficacy of this compound and other compounds in protecting cells from oxidative damage.
Table 1: Cytoprotective Effects Against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in HepG2 Cells
| Compound | Concentration | H₂O₂ Concentration | Cell Viability (% of Control) | Reference |
| This compound | 25 µM | 2 mM | ~80% | [1][2] |
| 50 µM | 2 mM | ~90% | [1][2] | |
| Curcumin | 10 µM | 200 µM | ~75% | [3] |
| 20 µM | 200 µM | ~85% | [3] | |
| Resveratrol | 50 µM | 100 µM | ~65% | [4] |
| 100 µM | 100 µM | ~75% | [4] | |
| Sulforaphane | 5 µM | Not Specified | N/A (Focus on enzyme induction) | [5][6] |
Note: Experimental conditions such as cell line, duration of treatment, and oxidative stressor concentration can vary between studies, affecting direct comparability. Data is approximated from graphical representations in the cited literature where exact numerical values were not provided.
Table 2: Efficacy in Reducing Intracellular Reactive Oxygen Species (ROS)
| Compound | Concentration | Cell Line | Reduction in ROS Levels (% of H₂O₂-treated cells) | Reference |
| This compound | 50 µM | HepG2 | Significant attenuation of cytosolic and mitochondrial ROS | [1][2] |
| Curcumin | 20 µM | Human Nasal Fibroblasts | Dose-dependent reduction | [6] |
| Resveratrol | 50 µM | PC6.3 | Significant reduction | [4] |
| Sulforaphane | Not Specified | N/A | Indirectly reduces ROS via enzyme induction | [5][6] |
Table 3: Modulation of Apoptosis-Related Markers
| Compound | Concentration | Cell Line | Effect on Caspase-3/7 Activity | Reference |
| This compound | 50 µM | HepG2 | Significant repression of H₂O₂-induced activation | [1][2] |
| Resveratrol | Not Specified | Mouse Embryonal Fibroblasts | Reduction in serum-deprivation-induced caspase activation | [7] |
| Curcumin | Not Specified | N/A | Induces apoptosis in tumor cells via oxidative stress | [8] |
| Sulforaphane | Not Specified | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytoprotective effect of a compound against an oxidative stressor.
-
Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and culture for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, curcumin, resveratrol) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a cytotoxic concentration of hydrogen peroxide (e.g., 2 mM H₂O₂) for an additional 24 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[3][9]
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the levels of intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and H₂O₂ as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]
Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well white-walled plate as described in the MTT assay protocol.
-
Reagent Addition: After treatment, add an equal volume of a luminogenic caspase-3/7 substrate solution (containing the DEVD peptide sequence) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11][12][13]
Signaling Pathways and Experimental Workflows
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: The Nrf2 signaling pathway activation by this compound and oxidative stress.
Experimental Workflow for Validating this compound
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a therapeutic agent against oxidative stress in a cell-based model.
Caption: A generalized experimental workflow for assessing this compound's cytoprotective effects.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for combating oxidative stress through the activation of the Nrf2 signaling pathway. The available in vitro data indicates its ability to enhance cell viability, reduce ROS levels, and inhibit apoptosis in cells subjected to oxidative damage. While direct comparative studies with other Nrf2 activators under identical conditions are limited, the existing evidence suggests that this compound's efficacy is comparable to that of established compounds like curcumin and resveratrol. Further research, including in vivo studies and direct head-to-head comparisons, is warranted to fully elucidate the therapeutic potential of this compound in oxidative stress-related diseases. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at validating this compound as a novel therapeutic candidate.
References
- 1. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotection by resveratrol: a review of effects/targets in cultured cells and animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Effect of Oral Sulforaphane Administration on Nrf2 Expression in COPD: A Randomized, Double-Blind, Placebo Controlled Trial | PLOS One [journals.plos.org]
- 6. metagenicsinstitute.com [metagenicsinstitute.com]
- 7. Differential Cytoprotective Effect of Resveratrol and Its Derivatives: Focus on Antioxidant and Autophagy-Inducing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant curcumin induces oxidative stress to kill tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. assaygenie.com [assaygenie.com]
- 13. promega.com [promega.com]
A Comparative Guide to Sedanolide Extraction: Purity and Yield Analysis
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Sedanolide, a phthalide found in celery (Apium graveolens) seeds, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of various extraction methods for this compound, focusing on purity and yield, supported by experimental data.
Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. This section compares several common techniques, with quantitative data summarized in Table 1.
| Extraction Method | Raw Material | Yield | Purity of this compound in Extract | Source |
| Hydrodistillation (HD) | Comminuted Celery Seeds | 2.9% (Essential Oil) | 1.1% of Essential Oil | [1][2] |
| Simultaneous Distillation-Extraction (SDE) | Whole Celery Seeds | 5.8% (Essential Oil) | Not explicitly stated for this compound, but total phthalide content was 62.5% of the oil. | [1][2] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Celery Fruits | Not explicitly stated | >70% | [3] |
| Solvent Extraction followed by Fractional Distillation | Celery Seed Oil | 2.9 g (phthalide fraction) from 13.7g of oil | 90% (total phthalides) | [4] |
| Ultrasound-Assisted Hydrodistillation (UAHD) | Celery Seeds | 2.15 g/100g (Essential Oil) - 48.3% increase over HD | Not explicitly stated | [5][6][7] |
| Microwave-Assisted Hydrodistillation (MAHD) | Ground Celery Seeds | 4.17% (Essential Oil) | Limonene was the main constituent (64.58%); this compound percentage not specified. | [8] |
| Solvent Extraction with Column Chromatography | Celery Seeds | 16% (Crude Extract) | 80.5% (Sedanenolide) | [9] |
Table 1: Comparison of this compound Extraction Methods - Yield and Purity
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for the key extraction experiments cited.
Hydrodistillation (HD)
This conventional method involves the distillation of celery seeds with water to extract volatile compounds.
-
Sample Preparation: Celery seeds are comminuted to a fine powder.
-
Apparatus: A Clevenger-type apparatus is used.
-
Procedure:
-
A specific quantity of the powdered celery seeds is placed in a round-bottom flask with distilled water.
-
The mixture is heated to boiling.
-
The steam and volatile oil are condensed and collected in a graduated tube.
-
The extraction is typically carried out for a period of 6 hours.[1][2]
-
The collected essential oil is then analyzed for its composition.
-
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is known for its ability to extract compounds with high purity.
-
Sample Preparation: Celery fruits are used as the raw material.
-
Apparatus: A high-pressure SFE system.
-
Procedure:
-
The extraction vessel is packed with the celery fruit material.
-
Supercritical CO₂ is passed through the vessel at a controlled temperature and pressure (e.g., 39.85 °C and pressures of 10 and 30 MPa).[3]
-
The extracted components are separated from the CO₂ by depressurization.
-
The resulting extract is collected and analyzed.
-
Ultrasound-Assisted Hydrodistillation (UAHD)
This method enhances the efficiency of traditional hydrodistillation by incorporating ultrasonic waves.
-
Sample Preparation: Celery seeds are used as the raw material.
-
Apparatus: A Clevenger-type apparatus integrated with an ultrasonic bath or probe.
-
Procedure:
-
The celery seeds are placed in a flask with water.
-
The flask is subjected to ultrasonic irradiation for a specified time and power (e.g., 50 minutes at a specific amplitude).[5][6][7]
-
Following sonication, the hydrodistillation process is carried out as described in the HD protocol.
-
The increased efficiency is attributed to the cavitation effect of ultrasound, which facilitates the rupture of cell walls and enhances mass transfer.[5][6][7]
-
Microwave-Assisted Hydrodistillation (MAHD)
MAHD utilizes microwave energy to heat the water and plant material, accelerating the extraction process.
-
Sample Preparation: Celery seeds are ground into a powder.
-
Apparatus: A modified microwave oven connected to a Clevenger-type apparatus.
-
Procedure:
Soxhlet Extraction
A classic solvent extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material.
-
Sample Preparation: Dried and powdered plant material.
-
Apparatus: A Soxhlet extractor, round-bottom flask, and condenser.
-
Procedure:
-
The powdered plant material is placed in a thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction solvent (e.g., ethanol) is heated in the round-bottom flask.
-
The solvent vapor rises, condenses, and drips onto the sample, extracting the desired compounds.
-
The solvent containing the extract is siphoned back into the flask, and the process repeats.
-
The extraction is typically run for several hours.
-
Visualizing the Extraction Workflow
To better understand the general process of obtaining purified this compound, the following workflow diagram is provided.
Signaling Pathways and Logical Relationships
The choice of extraction method can be guided by a logical decision-making process based on desired outcomes such as yield, purity, and environmental impact.
References
- 1. Optimization of Distillation Conditions for Improved Recovery of Phthalides from Celery ( Apium graveolens L.) Seeds [journal.pan.olsztyn.pl]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Hydrodistillation of Essential Oil from Celery Seeds (Apium graveolens L.) and Its Biological and Aroma Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
Unraveling Sedanolide: A Comparative Guide to Replicating its Biological Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the reported biological effects of Sedanolide, a natural phthalide found in celery seed oil. We delve into the key signaling pathways influenced by this compound and offer a comparative analysis with 3-n-butylphthalide (NBP), a structurally similar and well-studied alternative. This guide aims to facilitate the replication of published findings by presenting detailed experimental protocols and quantitative data in a clear, comparative format.
This compound has garnered significant attention for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. This guide summarizes the key findings on this compound's biological activities and provides a framework for independent validation and comparison.
Comparative Analysis of Bioactivity
To provide a clear comparison of the biological activities of this compound and its analogue, 3-n-butylphthalide (NBP), the following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from individual studies with similar experimental setups.
Anti-inflammatory Effects
| Compound | Assay | Cell Line | Stimulus | Endpoint | IC50 / % Inhibition | Reference |
| This compound | Cyclooxygenase (COX) Inhibition | Not Specified | Arachidonic Acid | PGE2 production | Moderate inhibition of COX-1 and COX-2 reported, specific IC50 values not consistently available in reviewed literature.[2] | [2] |
| 3-n-butylphthalide (NBP) | Pro-inflammatory molecule expression | BV-2 microglia | LPS (100 ng/ml) | TNF-α, IL-1β, iNOS, COX-2 mRNA expression | Significant reduction in mRNA levels at 100 µM.[3] | [3] |
| Sauchinone (for comparison) | iNOS, TNF-α, COX-2 Inhibition | Raw264.7 macrophages | LPS | Gene expression | IC50 ≤10 μM[4] | [4] |
Antioxidant and Cytoprotective Effects
| Compound | Assay | Cell Line | Stressor | Endpoint | Result | Reference |
| This compound | ARE-luciferase reporter assay | HepG2 | - | NRF2 activation | Dose-dependent increase in luciferase activity.[5] | [5] |
| This compound | Cell Viability (WST-1) & LDH release | HepG2 | H₂O₂ | Cell death | Significant cytoprotective effect against H₂O₂-induced cell death.[2] | [2] |
| 3-n-butylphthalide (NBP) | Keap1/Nrf2 pathway | Ischemic brain in I/R rats | Ischemia/Reperfusion | Oxidative stress factors (ROS, MDA) | Decreased ROS and MDA levels.[6] | [6] |
Key Signaling Pathways
The biological effects of this compound are primarily attributed to its modulation of specific signaling pathways. Understanding these pathways is essential for designing experiments to replicate and validate its activity.
KEAP1-NRF2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of the cellular antioxidant response.[2] Published findings indicate that this compound activates this pathway, leading to the transcription of antioxidant and cytoprotective genes.[5]
Caption: this compound activates the KEAP1-NRF2 antioxidant pathway.
FXR-SMPD3 Pathway
Recent studies have implicated the Farnesoid X Receptor (FXR) and Sphingomyelin Phosphodiesterase 3 (SMPD3) pathway in the anti-inflammatory effects of this compound, particularly in the context of colitis.[7] this compound is reported to inhibit this pathway, leading to a reduction in inflammation.
Caption: this compound's anti-inflammatory effect via FXR-SMPD3 pathway.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for cornerstone experiments are provided below.
NRF2 Activation Assay (Luciferase Reporter)
Objective: To quantify the activation of the NRF2 pathway by this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 (or similar transfection reagent)
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Luciferase Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Objective: To assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure the production of NO in the supernatant using the Griess Reagent.
-
Calculate the percentage inhibition of cytokine and NO production compared to the LPS-only treated group.
Experimental Workflow for Replication and Comparison
The following workflow provides a logical sequence for replicating and comparing the biological effects of this compound with an alternative compound like NBP.
Caption: Workflow for replicating and comparing this compound's effects.
Conclusion
This guide provides a foundational framework for researchers interested in replicating and expanding upon the published findings of this compound's biological effects. By offering detailed protocols, comparative data, and visualizations of the key signaling pathways, we aim to foster a more rigorous and comparative approach to the study of this promising natural compound. The provided information underscores the importance of independent validation and head-to-head comparisons with relevant alternatives to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death [mdpi.com]
- 6. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 7. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sedanolide's safety and toxicity profile compared to similar compounds
For researchers and drug development professionals, understanding the safety and toxicity of a compound is paramount. This guide provides a comparative analysis of the safety and toxicity profile of sedanolide, a natural phthalide found in celery seed oil, against structurally and functionally similar compounds. The information is supported by available experimental data to aid in the preliminary assessment of its therapeutic potential.
Comparative Toxicity Data
| Compound | Assay | Species/Cell Line | Endpoint | Result | Reference |
| This compound | Cell Viability (MTT Assay) | Human Hepatoma (HepG2) | IC50 | > 500 µM (after 24h) | [1][2] |
| Cell Viability | Human Hepatoma (HepG2) | % Viability | Decrease at 500 µM (after 72h post-exposure) | [1] | |
| Genotoxicity (Comet Assay) | Human Hepatoma (HepG2) | DNA Strand Breaks | Significant increase at 500 µM | [1][2] | |
| Cytotoxicity | Normal Mammalian Cells | Cytotoxicity | No cytotoxicity observed | [3] | |
| Phthalide | Acute Oral Toxicity | Rat & Mouse | LD50 | > 10,000 mg/kg | [4] |
| Acute Oral Toxicity | Rat | LD50 | ~5600 mg/kg | [5] | |
| Acute Dermal Toxicity | Rat & Mouse | LD50 | > 10,000 mg/kg | [4] | |
| Acute Dermal Toxicity | Rabbit | LD50 | > 3160 mg/kg | [5] | |
| Intraperitoneal Toxicity | Mouse | LD50 | 1,000 - 1,470 mg/kg | [6] | |
| Ligustilide | Acute Oral Toxicity | Not specified | GHS Classification | Category 3: Toxic if swallowed | [7][8] |
| Cell Viability | PC12 cells | % Viability | Improved viability (against glutamate-induced damage) at 1, 5, and 15 µM | [9] | |
| 3-n-Butylphthalide (NBP) | In Vitro Cytotoxicity (Metabolite: 3-OH-NBP) | Primary Rat Hepatocytes | IC50 | ~168 µM | [10][11] |
Experimental Protocols
Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol for HepG2 Cells:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Genotoxicity (Comet Assay)
The single-cell gel electrophoresis or comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[14][15]
General Alkaline Comet Assay Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.
-
Embedding in Agarose: The cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[16][17]
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.[16]
-
Alkaline Unwinding: The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.[16]
-
Electrophoresis: The DNA is subjected to electrophoresis, allowing the negatively charged, fragmented DNA to migrate from the nucleus toward the anode, forming a "comet tail."[16]
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[14]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the in vitro assessment of a compound's cytotoxicity and genotoxicity, reflecting the experimental approaches discussed in this guide.
Discussion
The available data suggests that this compound exhibits a relatively low acute toxicity profile in vitro. In human liver (HepG2) and intestinal (CaCo-2) cell lines, this compound did not significantly affect cell viability after 24 hours of exposure, even at concentrations up to 500 µM.[1] However, prolonged absence of the compound after a high-concentration exposure (500 µM) led to a decrease in the viability of HepG2 cells.[1] This may suggest a delayed cytotoxic effect or an impact on cell proliferation.
Of note is the finding that this compound induced a significant increase in DNA strand breaks in HepG2 cells at 500 µM, as measured by the comet assay.[1][2] This genotoxic potential at high concentrations warrants further investigation, including more comprehensive studies to determine the dose-response relationship and the potential for DNA repair.
In comparison, the parent compound, phthalide, demonstrates a very low acute toxicity in animal models, with oral and dermal LD50 values exceeding 5,000 mg/kg in rodents.[4][5] This suggests that the core phthalide structure is well-tolerated at high doses.
3-n-butylphthalide (NBP), a synthetic derivative of a celery compound, has undergone more extensive evaluation. While it is approved for therapeutic use in some countries, it is associated with side effects such as gastrointestinal issues and potential liver enzyme elevation.[18] In vitro studies have pointed to a metabolite of NBP as having cytotoxic potential in liver cells.[10][11]
Conclusion
Based on the current evidence, this compound appears to have a low acute cytotoxicity in vitro. However, the potential for delayed cytotoxicity and genotoxicity at high concentrations, particularly in liver cells, highlights the need for further comprehensive safety and toxicity studies. Compared to the parent phthalide structure, which has very low acute toxicity, this compound's profile appears to be more in line with other bioactive phthalides like ligustilide and 3-n-butylphthalide, which exhibit both therapeutic potential and some level of toxicity. For drug development professionals, these findings underscore the importance of thorough preclinical safety evaluations, including chronic toxicity and genotoxicity studies, to fully characterize the risk-benefit profile of this compound.
References
- 1. This compound, a natural phthalide from celery seed oil: effect on hydrogen peroxide and tert-butyl hydroperoxide-induced toxicity in HepG2 and CaCo-2 human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Phthalide | 87-41-2 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Ligustilide | C12H14O2 | CID 5319022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-n-Butylphthalide | CAS:6066-49-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. 3-n-Butylphthalide | CAS:6066-49-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. ijrr.com [ijrr.com]
- 13. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 18. Butylphthalide - Wikipedia [en.wikipedia.org]
Assessing the Therapeutic Index of Sedanolide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Sedanolide, a natural phthalide with promising anti-cancer properties, against established chemotherapeutic agents in preclinical models. While comprehensive data for a precise therapeutic index of this compound is still emerging, this document synthesizes available preclinical efficacy and toxicity data to offer a preliminary evaluation for research and development purposes.
Executive Summary
This compound, a bioactive compound found in celery seed oil, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in preclinical studies.[1] Its therapeutic potential is linked to the modulation of key signaling pathways, including the Keap1-Nrf2 and PI3K/p53/NF-κB pathways. This guide compares the available preclinical data for this compound with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, to contextualize its potential therapeutic window. Due to the limited availability of in vivo toxicity data for this compound, a definitive therapeutic index cannot be calculated at this time. However, by examining its effective dose in a cancer prevention model alongside the known therapeutic indices of comparator drugs, we can begin to assess its potential safety and efficacy profile.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.
Therapeutic Index (TI) = Toxic Dose (TD₅₀) / Effective Dose (ED₅₀)
The following table summarizes the available preclinical data for this compound and the comparator drugs. It is important to note that the data for this compound is limited to an effective dose in a chemoprevention model, and in vivo toxicity data (LD₅₀ or MTD) is not yet fully established.
| Compound | Preclinical Model | Effective Dose (ED) | Maximum Tolerated Dose (MTD) / Lethal Dose (LD₅₀) | Calculated Therapeutic Index (Approximate) |
| This compound | Benzo[a]pyrene-induced forestomach cancer in A/J mice | 20 mg/dose (every two days for 3 doses) resulted in 83% reduction in tumor multiplicity[2] | Not established in published literature. General studies suggest low toxicity. | Not Calculable |
| Doxorubicin | MDA-MB-231 human breast cancer xenograft in mice | Data not explicitly available as ED₅₀ | MTD: ~6-8 mg/kg (single dose, i.v.) | Not directly calculable from available data, but known to have a narrow therapeutic index. |
| Paclitaxel | Non-small-cell lung cancer (NSCLC) A549 xenograft in mice | Data not explicitly available as ED₅₀ | MTD: 20 mg/kg[3] | Not directly calculable from available data, but known to have a narrow therapeutic index. |
Note: The therapeutic index for Doxorubicin and Paclitaxel is known to be narrow in clinical practice, and the preclinical data reflects this. The lack of a defined MTD or LD₅₀ for this compound in a comparable cancer model prevents a direct comparison of therapeutic indices. However, the effective dose of 20 mg in the chemoprevention study provides a benchmark for its biological activity.
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies used to assess efficacy and toxicity in the cited studies.
Efficacy Assessment in Xenograft Tumor Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10⁶ to 1 x 10⁷) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., this compound) and comparator drugs are administered at specified doses and schedules (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as an indicator of toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.
Acute Oral Toxicity Assessment (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.
-
Animal Model: Healthy, young adult rodents (typically rats or mice) of a single sex are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single oral dose. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The procedure is sequential, with the outcome of dosing at one level determining the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. This method uses a minimal number of animals to obtain sufficient information on the acute toxicity of a substance.[1][4]
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound
This compound is known to exert its biological effects through the modulation of multiple signaling pathways. A key pathway is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is thought to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Caption: Putative signaling pathway of this compound via Keap1-Nrf2.
Experimental Workflow for Determining Therapeutic Index in Preclinical Models
The determination of a therapeutic index involves a series of in vitro and in vivo experiments to establish both the efficacy and toxicity of a compound.
Caption: Experimental workflow for therapeutic index determination.
Conclusion
This compound demonstrates promising anti-cancer activity in preclinical models. While a definitive therapeutic index cannot be established without comprehensive in vivo toxicity data, the available efficacy data suggests biological activity at doses that are generally reported to be well-tolerated. Further studies are warranted to determine the Maximum Tolerated Dose (MTD) and/or LD₅₀ of this compound in relevant preclinical cancer models. This will enable a direct calculation of its therapeutic index and a more robust comparison with standard-of-care chemotherapeutic agents. The activation of the Nrf2 pathway by this compound presents a potentially favorable mechanism of action that could contribute to a wider therapeutic window compared to traditional cytotoxic agents. Future research should focus on dose-escalation toxicity studies and efficacy studies in orthotopic or patient-derived xenograft models to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound: A review on its chemical compounds, mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 3. Unveiling the therapeutic potential of Dl-3-n-butylphthalide in NTG-induced migraine mouse: activating the Nrf2 pathway to alleviate oxidative stress and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a natural phthalide from celery seed oil: effect on hydrogen peroxide and tert-butyl hydroperoxide-induced toxicity in HepG2 and CaCo-2 human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sedanolide: A Comparative Meta-Analysis of its Pharmacological Effects
For Immediate Release
A comprehensive meta-analysis of existing research on Sedanolide, a natural phthalide found in celery seed oil, reveals its significant potential across multiple therapeutic areas, including anti-inflammatory, antioxidant, and anti-cancer applications. This guide provides a comparative overview of this compound's pharmacological effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. Anti-inflammatory Effects: A Potent Regulator of Inflammatory Pathways
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.
Comparative Efficacy of Anti-inflammatory Agents
| Compound | Target | IC50 Value | Cell Line/Assay |
| This compound | COX-1 / COX-2 | Data not available | - |
| Celecoxib | COX-2 | 40 nM[1] | Insect Cells |
| Mesalamine | - | - | DSS-induced colitis in mice |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. COX: Cyclooxygenase, an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. DSS: Dextran sodium sulfate, a chemical used to induce colitis in animal models.
Experimental Protocol: DSS-Induced Colitis in Mice
A key study investigating the anti-inflammatory effects of this compound utilized a dextran sodium sulfate (DSS)-induced colitis model in mice.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 3% DSS in drinking water for 7 days.
-
Treatment: Oral administration of this compound (20 mg/kg) or Mesalamine (50 mg/kg) for a specified period.[2][3]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Microscopic examination of colon tissue for signs of inflammation and damage.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in colon tissue.[2][3]
-
In this model, this compound at a dose of 20 mg/kg significantly attenuated the severity of colitis, as evidenced by a reduction in the DAI score, preservation of colon length, and decreased expression of pro-inflammatory cytokines.[2] Mesalamine, a standard treatment for inflammatory bowel disease, also showed efficacy in this model at a dose of 50 mg/kg.[3]
Signaling Pathway: this compound in DSS-Induced Colitis
Caption: this compound's inhibition of DSS-induced intestinal inflammation.
II. Antioxidant Activity: Activating the NRF2 Pathway
This compound exhibits significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.
Comparative Efficacy of Antioxidant Agents
| Compound | Assay | Result |
| This compound | NRF2 Activation | Upregulates antioxidant gene expression[4][5] |
| Resveratrol | ORAC | 5.26 Trolox Equivalents/µM[6] / 0.64 Trolox Equivalent Units[7][8] |
| Sulforaphane | NRF2 Activation | Induces NRF2 target genes[9][10][11] |
ORAC: Oxygen Radical Absorbance Capacity, a method of measuring the antioxidant capacity of a substance. NRF2: Nuclear factor erythroid 2-related factor 2, a transcription factor that regulates the expression of antioxidant proteins.
Experimental Protocol: NRF2 Activation Assay
The activation of the NRF2 pathway by this compound was demonstrated using a luciferase reporter gene assay in HepG2 cells.
-
Cell Line: Human hepatoblastoma cell line (HepG2) stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).
-
Treatment: Cells were treated with varying concentrations of this compound or a known NRF2 activator like Sulforaphane.
-
Measurement: Luciferase activity was measured to quantify the activation of the ARE, which is indicative of NRF2 activation.
-
Downstream Gene Expression: The expression of NRF2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), was measured by quantitative real-time PCR (qRT-PCR).[5]
Studies have shown that this compound treatment leads to a significant increase in ARE-driven luciferase activity and the upregulation of NRF2 target genes, confirming its role as an NRF2 activator.[4][5]
Signaling Pathway: this compound and NRF2 Activation
Caption: this compound-mediated activation of the NRF2 antioxidant pathway.
III. Anti-Cancer Effects: A Promising Avenue for Further Research
While research is in its early stages, this compound has shown potential anti-cancer effects. However, quantitative data, such as IC50 values against specific cancer cell lines, are not yet widely available in the reviewed literature.
Comparative Efficacy of Anti-Cancer Agents
| Compound | Cell Line | IC50 Value |
| This compound | - | Data not available |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1 - 8.3 µM[12][13][14] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | ~1 µM[13] |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 µg/ml[15] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting cell growth.
Further in-vitro and in-vivo studies are warranted to fully elucidate the anti-cancer potential of this compound and to establish its efficacy in comparison to existing chemotherapeutic agents.
Experimental Protocol: In-Vitro Cytotoxicity Assay
A standard method to assess the anti-cancer activity of a compound is the MTT assay.
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer).
-
Treatment: Cells are incubated with a range of concentrations of the test compound (e.g., this compound, Doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).
-
Measurement: The MTT reagent is added to the cells, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is determined.
Conclusion
This meta-analysis highlights the promising pharmacological profile of this compound as a potent anti-inflammatory and antioxidant agent with potential applications in cancer therapy. The detailed experimental protocols and comparative data presented herein provide a valuable resource for researchers and drug development professionals. Further investigation is crucial to fully understand its mechanisms of action and to translate these preclinical findings into clinical applications. The provided signaling pathway diagrams offer a visual representation of the current understanding of this compound's molecular interactions.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound alleviates DSS-induced colitis by modulating the intestinal FXR-SMPD3 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Activates KEAP1-NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nutrigenomicmedicine.com [nutrigenomicmedicine.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sedanolide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sedanolide, a natural phthalide compound of increasing interest for its therapeutic potential. Adherence to these operational and disposal plans will help mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile) are required. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a suitable respirator is necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Aerosol and Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling the compound.
Storage Plan:
-
Container: Keep the container tightly sealed.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, available toxicity data provides insight into its relative hazard profile. A structurally similar compound, 3-n-butylidenephthalide, has a reported oral LD50 of 1850 mg/kg in rats[1]. In vitro studies on this compound have shown that it is relatively nontoxic to cells in culture, with no significant effect on the viability of HepG2 and CaCo-2 cells observed after a 24-hour exposure to concentrations up to 500 microM[2].
| Data Point | Value | Species/System | Notes |
| Oral LD50 (structurally similar compound) | 1850 mg/kg | Rat | For 3-n-butylidenephthalide[1]. |
| In Vitro Cytotoxicity | No significant effect up to 500 µM (24h) | Human HepG2 and CaCo-2 cells | A decrease in HepG2 cell viability was observed after a longer incubation period following exposure to 500 µM[2]. |
| Occupational Exposure Limits | Not established | N/A |
Experimental Protocols
Below are detailed methodologies for the preparation of this compound stock solutions and a general protocol for treating cell cultures, based on common laboratory practices.
Preparation of this compound Stock Solution:
-
Determine Solvent: Based on experimental needs, select an appropriate solvent. This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolving: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: If for cell culture use, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C. For short-term use, it can be stored at 2-8°C.
Protocol for Treating HepG2 Cells with this compound:
-
Cell Seeding: Seed HepG2 cells in a suitable culture plate (e.g., 96-well plate for viability assays) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways, contributing to its biological activities, including anti-inflammatory and antioxidant effects.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
